molecular formula C10H12O B3142163 2-Methoxy-1-methyl-3-vinylbenzene CAS No. 499236-69-0

2-Methoxy-1-methyl-3-vinylbenzene

Cat. No.: B3142163
CAS No.: 499236-69-0
M. Wt: 148.2 g/mol
InChI Key: SCTQXRPCZJHLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-methyl-3-vinylbenzene is a substituted vinylbenzene compound of interest in advanced organic synthesis and materials science research. With the molecular formula C10H12O and a molecular weight of 148.20 g/mol, this compound integrates a vinyl group and methoxy substituent on an aromatic ring, making it a versatile building block for constructing more complex molecular architectures . Its primary research application lies in its potential as a specialty monomer for polymer chemistry. Vinylbenzene derivatives are key components in the development of novel synthetic resins and functionalized polymers through co-polymerization . These polymers can be engineered to possess specific physical properties, such as tailored solvation and swelling characteristics, which are critical for applications like solid-phase synthesis supports and specialty materials . Researchers value this compound for its ability to incorporate aromatic and alkoxy functionalities into a polymer backbone, which can influence the resulting material's compatibility with different solvents and its chemical reactivity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTQXRPCZJHLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 3-Vinyl-2-methylanisole or 2-Methoxy-3-methylstyrene). Due to the limited availability of experimental data for this specific compound, this document combines computed data from reliable chemical databases with established principles of organic chemistry to offer a detailed profile. This guide includes a proposed synthetic route, predicted physical and chemical properties, and a discussion of its potential reactivity and biological significance based on its structural motifs. All quantitative data is summarized in structured tables, and a detailed experimental workflow for its synthesis is provided.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in organic synthesis, polymer science, and medicinal chemistry. Its structure, featuring a vinyl group susceptible to polymerization and various addition reactions, and a substituted benzene ring that can be further functionalized, makes it a molecule of interest for the development of novel materials and pharmaceutical scaffolds. This guide aims to consolidate the available information on this compound to facilitate future research and development endeavors.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical properties for this compound in publicly accessible literature. The data presented in Table 1 are primarily computed properties sourced from the PubChem database.[1] These values provide theoretical estimates and should be used as a guide pending experimental verification.

Table 1: Computed Chemical and Physical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem
Molecular Weight 148.20 g/mol PubChem
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzenePubChem
CAS Number 499236-69-0PubChem
XLogP3 3.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 148.088815 g/mol PubChem
Monoisotopic Mass 148.088815 g/mol PubChem
Topological Polar Surface Area 9.2 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 131PubChem

Synthesis

A plausible and efficient synthetic route for the preparation of this compound is through the Wittig reaction, starting from the commercially available precursor, 2-Methoxy-3-methylbenzaldehyde. The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-Methoxy-3-methylbenzaldehyde with a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methoxy-3-methylbenzaldehyde 2-Methoxy-3-methylbenzaldehyde Betaine/Oxaphosphetane Betaine/Oxaphosphetane 2-Methoxy-3-methylbenzaldehyde->Betaine/Oxaphosphetane Nucleophilic Attack Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium bromide->Phosphonium Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphonium Ylide Phosphonium Ylide->Betaine/Oxaphosphetane This compound This compound Betaine/Oxaphosphetane->this compound Elimination Triphenylphosphine oxide Triphenylphosphine oxide Betaine/Oxaphosphetane->Triphenylphosphine oxide G setup Reaction Setup (Flask, Stirrer, N2/Ar) ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) setup->ylide_prep aldehyde_add Aldehyde Addition (2-Methoxy-3-methylbenzaldehyde in THF) ylide_prep->aldehyde_add reaction Reaction (Stir Overnight at RT) aldehyde_add->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction (Diethyl Ether) quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure this compound purification->product

References

An In-depth Technical Guide to 1-Ethenyl-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-ethenyl-2-methoxy-3-methylbenzene, also known by its synonym 2-methoxy-3-methylstyrene. This document collates available data on its chemical identity, physical properties, a plausible synthetic route, and discusses the current landscape of its biological activity. The information is intended to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Properties

Table 1: Computed Physicochemical Properties of 1-Ethenyl-2-methoxy-3-methylbenzene [1]

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 148.088815 g/mol
Monoisotopic Mass 148.088815 g/mol
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 11
Formal Charge 0
Complexity 131

Synthesis Protocol

A specific experimental protocol for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene is not explicitly detailed in the reviewed literature. However, a plausible and widely used method for the formation of a vinyl group from an aldehyde is the Wittig reaction . The following protocol is adapted from the synthesis of a structurally similar compound, 1-isopropoxy-2-vinylbenzene, and can be considered a viable starting point for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene from its corresponding aldehyde, 2-methoxy-3-methylbenzaldehyde.

Proposed Synthesis via Wittig Reaction

The synthesis involves a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) and the subsequent reaction with the aldehyde to form the desired alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • 2-Methoxy-3-methylbenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Water

Experimental Procedure:

  • Preparation of the Wittig Reagent:

    • Suspend methyltriphenylphosphonium bromide in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of n-butyllithium in hexane to the suspension with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of the orange-colored ylide indicates a successful reaction.

  • Wittig Reaction with 2-Methoxy-3-methylbenzaldehyde:

    • In a separate flask, dissolve 2-methoxy-3-methylbenzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the prepared Wittig reagent at room temperature with vigorous stirring.

    • Continue stirring the reaction mixture for a few hours. The disappearance of the orange color and the formation of a white precipitate (triphenylphosphine oxide) are indicative of the reaction's progress.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-ethenyl-2-methoxy-3-methylbenzene.

Synthesis_Workflow A Methyltriphenylphosphonium bromide + n-BuLi in THF B Wittig Reagent (Phosphonium Ylide) A->B Deprotonation D Reaction Mixture B->D C 2-Methoxy-3-methylbenzaldehyde in THF C->D Wittig Reaction E Crude Product D->E Work-up F Purified 1-Ethenyl-2-methoxy- 3-methylbenzene E->F Purification

A diagram illustrating the proposed synthesis workflow for 1-ethenyl-2-methoxy-3-methylbenzene.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity or the specific signaling pathways in which 1-ethenyl-2-methoxy-3-methylbenzene may be involved. While studies on substituted styrenes exist, they primarily focus on toxicological aspects and do not provide specific data for this compound.

Given the structural motifs present, one could hypothetically explore its potential interaction with pathways sensitive to aromatic and vinyl functionalities. For instance, in drug development, such structures are often evaluated for their potential to interact with cytochrome P450 enzymes or nuclear receptors. However, without experimental data, any proposed signaling pathway remains purely speculative.

To fulfill the visualization requirement, a hypothetical signaling pathway is presented below. It is crucial to understand that this is a speculative diagram and is not based on experimental evidence for 1-ethenyl-2-methoxy-3-methylbenzene. It serves as an example of how such a pathway could be visualized if future research were to identify relevant biological targets.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Hypothetical Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound 1-Ethenyl-2-methoxy- 3-methylbenzene Compound->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Gene Target Gene Expression Nucleus->Gene Transcription

A hypothetical signaling pathway for 1-ethenyl-2-methoxy-3-methylbenzene.

Conclusion

1-Ethenyl-2-methoxy-3-methylbenzene is a compound with well-defined chemical identity but limited characterization in terms of its experimental physical properties and biological functions. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its potential biological activities to understand its role in scientific and drug development contexts.

References

An In-depth Technical Guide on the Physical Properties of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-Methoxy-3-methylstyrene), CAS Number 499236-69-0. Due to a lack of experimentally determined data in readily accessible literature, this document presents computationally derived properties and outlines the standard experimental protocols for their empirical determination.

Core Physical and Chemical Properties

The physical properties of this compound play a crucial role in its handling, purification, and application in synthesis and materials science. While experimental values are not widely published, computational models provide useful estimates for these core characteristics.

Data Presentation: Computed Physical Properties

The following table summarizes the computed physical properties for this compound. These values are derived from computational chemistry models and serve as estimations in the absence of experimental data.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem
Molecular Weight 148.20 g/mol Computed by PubChem
XLogP3 3.4Computed by XLogP3
Hydrogen Bond Donor Count 0Computed by Cactvs
Hydrogen Bond Acceptor Count 1Computed by Cactvs
Rotatable Bond Count 2Computed by Cactvs
Exact Mass 148.088815002 DaComputed by PubChem
Topological Polar Surface Area 9.2 ŲComputed by Cactvs

Experimental Protocols for Physical Property Determination

To facilitate empirical validation of the computed data, this section details the standard laboratory protocols for measuring the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a microscale technique suitable for small sample quantities.[2]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is observed as the temperature at which the liquid is drawn into the capillary tube upon cooling.[2]

Procedure:

  • Attach a small test tube (Durham tube) containing 0.5-1 mL of the sample to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[3]

  • Place a capillary tube, sealed at one end, into the sample with the open end down.

  • Insert the thermometer assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out.[2]

  • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the sample's vapor.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[3]

  • Record the atmospheric pressure, as boiling points are pressure-dependent.

Determination of Density (Volumetric Method)

Density is the mass per unit volume of a substance and is a fundamental physical property used for identification and assessing purity.

Principle: This method involves accurately measuring the mass of a precisely known volume of the liquid. A volumetric flask or pycnometer is used to control the volume, and an analytical balance is used for mass determination.[4][5]

Procedure:

  • Carefully clean and dry a volumetric flask (e.g., 5 or 10 mL) with its stopper.

  • Weigh the empty, dry flask on an analytical balance and record the mass (m₁).

  • Fill the flask with the liquid sample up to the calibration mark. Use a pipette to add the final drops to avoid overfilling.

  • Ensure the exterior of the flask is dry and weigh the filled flask, recording the mass (m₂).

  • The mass of the liquid is (m₂ - m₁).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the volumetric flask.

  • The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property for pure compounds.

Principle: The Abbe refractometer measures the critical angle of a liquid sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[6]

Procedure:

  • Turn on the refractometer and ensure the circulating water bath is set to a constant temperature, typically 20.0 °C.

  • Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20.0 °C.[7]

  • Open the hinged prisms and clean both surfaces carefully with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

  • Using a clean pipette, place 2-3 drops of the liquid sample onto the surface of the lower (measuring) prism.[7]

  • Gently close the prisms and lock them.

  • Position the light source to illuminate the prisms.

  • Look into the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Rotate the compensator dial to eliminate any color fringe at the boundary, making the borderline sharp and achromatic.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, a common process for novel or uncharacterized compounds in a research setting.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_structural Structural Verification cluster_physical Physical Property Measurement start Starting Materials (e.g., 2-Methoxy-3-methylbenzaldehyde) reaction Chemical Reaction (e.g., Wittig Reaction) start->reaction product Crude Product reaction->product workup Aqueous Workup & Solvent Extraction purification Purification (e.g., Column Chromatography) workup->purification pure_product Pure this compound purification->pure_product product->workup nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms bp Boiling Point Determination pure_product->bp den Density Measurement pure_product->den ri Refractive Index Measurement pure_product->ri final_data Final Data Sheet nmr->final_data ir->final_data ms->final_data bp->final_data den->final_data ri->final_data

Synthesis and Characterization Workflow

References

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for 2-Methoxy-1-methyl-3-vinylbenzene (also known as 1-ethenyl-2-methoxy-3-methylbenzene or 2-methoxy-3-methylstyrene). Due to the limited availability of experimental data in peer-reviewed literature, this document combines established information from chemical databases with theoretical predictions and established synthetic methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are interested in this particular substituted styrene.

Introduction

Substituted styrenes are a versatile class of organic compounds that serve as important building blocks in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. Their reactivity, primarily centered around the vinyl group, allows for a wide range of chemical transformations. This compound is a specific isomer of methoxy methylstyrene, and its unique substitution pattern on the benzene ring is expected to influence its electronic properties, reactivity, and potential biological activity. This document aims to consolidate the known information and provide a predictive framework for the properties and synthesis of this compound.

Molecular Structure and Identification

The fundamental identification and structural properties of this compound have been compiled from reputable chemical databases.[1]

IdentifierValue
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzene
Synonyms 2-Methoxy-3-methylstyrene, 2-methoxy-1-methyl-3-vinyl-benzene
CAS Number 499236-69-0
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Canonical SMILES CC1=C(C(=CC=C1)C=C)OC
InChI Key SCTQXRPCZJHLGM-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted Value
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 148.088815002
Topological Polar Surface Area 9.2 Ų

Spectroscopic Data (Predicted)

As of the date of this publication, experimental spectroscopic data for this compound has not been found in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrum fragmentation pattern. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Note: This data is for estimation purposes only and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Vinyl H~6.8 - 7.0dd1H-CH=CH₂
Vinyl H~5.6 - 5.8d1H-CH=CH H (trans)
Vinyl H~5.2 - 5.4d1H-CH=CHH (cis)
Aromatic H~7.0 - 7.2m3HAr-H
Methoxy H~3.8s3H-OCH₃
Methyl H~2.3s3HAr-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C~155C-OCH₃
Aromatic C~138C-CH=CH₂
Vinyl C~135C H=CH₂
Aromatic C~130C-CH₃
Aromatic C~128Ar-CH
Aromatic C~125Ar-CH
Aromatic C~120Ar-CH
Vinyl C~115CH=C H₂
Methoxy C~56-OCH₃
Methyl C~16-CH₃
Infrared (IR) Spectroscopy (Predicted Key Peaks)
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1630MediumC=C stretch (vinyl)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~990, ~910Strong=C-H bend (vinyl out-of-plane)
Mass Spectrometry (MS) (Predicted Fragmentation)
m/zPossible Fragment
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
117[M - OCH₃]⁺
105[M - C₂H₃O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Proposed Synthesis Protocol

A specific, experimentally validated synthesis protocol for this compound is not available in the literature. However, a plausible and common method for the synthesis of substituted styrenes is through the Wittig reaction. The following is a detailed, hypothetical protocol for the synthesis of this compound from 2-methoxy-3-methylbenzaldehyde.

Synthesis of this compound via Wittig Reaction

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 2-methoxy-3-methylbenzaldehyde reaction Wittig Reaction reactant1->reaction 3. Addition reactant2 Methyltriphenylphosphonium bromide reactant2->reaction 1. In THF reactant3 Potassium tert-butoxide reactant3->reaction 2. Formation of ylide product1 This compound product2 Triphenylphosphine oxide product3 Potassium bromide product4 tert-Butanol reaction->product1 reaction->product2 reaction->product3 reaction->product4

Caption: Proposed synthesis of this compound via the Wittig reaction.

Materials:

  • 2-methoxy-3-methylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Septa

  • Syringes and needles

  • Schlenk line or similar inert atmosphere setup

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Ylide:

    • To a dry three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which the color should turn to a characteristic yellow-orange, indicating the formation of the phosphorus ylide.

  • Wittig Reaction:

    • In a separate flask, dissolve 2-methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over a period of 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate the pure product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications and Future Research

While no specific biological activities or applications for this compound have been reported, its structural similarity to other biologically active styrenes suggests potential areas for investigation. For example, some substituted styrenes have been explored for their antimicrobial and antioxidant properties. The unique substitution pattern of this molecule may lead to novel pharmacological profiles.

Future research should focus on:

  • The successful synthesis and full experimental characterization of this compound.

  • Screening for biological activity in relevant assays (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Exploration of its use as a monomer in polymerization reactions to create novel materials with unique properties.

Conclusion

This compound is a substituted styrene for which there is a notable lack of published experimental data. This guide has provided a consolidation of its known identifiers and computed properties. Furthermore, a detailed, plausible synthetic protocol via the Wittig reaction has been proposed to facilitate its future synthesis and characterization. The predictive spectroscopic data offered herein can serve as a preliminary guide for researchers. It is hoped that this technical guide will stimulate further research into the synthesis, properties, and potential applications of this intriguing molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis ylide_prep Ylide Preparation wittig_reaction Wittig Reaction ylide_prep->wittig_reaction workup Work-up wittig_reaction->workup purification Purification workup->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 499236-69-0

This technical guide provides a comprehensive overview of 2-Methoxy-1-methyl-3-vinylbenzene, also known as 2-methoxy-3-methylstyrene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data specific to this compound, this guide also incorporates relevant information on the synthesis and potential biological activities of structurally similar vinylbenzene and methoxystyrene derivatives to provide a broader context for research and application.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.[1]

PropertyValueSource
CAS Number 499236-69-0[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzene[1]
Synonyms 2-Methoxy-3-methylstyrene[1]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 148.088815002 Da[1]
Topological Polar Surface Area 9.2 Ų[1]

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of substituted styrenes like this compound typically involves the introduction of a vinyl group onto a substituted benzene ring. A generalized workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product Formation Substituted Benzene Derivative Substituted Benzene Derivative Reaction e.g., Wittig, Heck, Suzuki Substituted Benzene Derivative->Reaction Vinyl Group Source Vinyl Group Source Vinyl Group Source->Reaction This compound This compound Reaction->this compound

Caption: Generalized synthetic workflow for vinylbenzene derivatives.

Wittig Reaction Protocol (General)

The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. For the synthesis of a vinylbenzene, a substituted benzaldehyde would be reacted with a methylidenephosphorane.

Materials:

  • Substituted benzaldehyde (e.g., 2-methoxy-3-methylbenzaldehyde)

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to 0 °C and add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol (General)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. To synthesize a vinylbenzene, a substituted aryl halide would be reacted with ethylene.

Materials:

  • Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)

  • Ethylene gas or a vinylating agent (e.g., potassium vinyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • If using ethylene gas, purge the reaction mixture with ethylene. If using a vinylating agent, add it to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki Coupling Protocol (General)

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For vinylbenzene synthesis, a substituted aryl halide would be coupled with a vinylboronic acid or ester.[4][5][6]

Materials:

  • Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)

  • Vinylboronic acid or vinylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOEt)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • In a reaction flask, combine the aryl halide, vinylboronic acid/ester, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and add water.

  • Extract with an organic solvent.

  • Wash the organic phase, dry, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Potential Applications in Drug Development

Specific research on the applications of this compound in drug development is not widely published. However, the methoxystyrene and vinylbenzene moieties are present in various biologically active molecules.

  • Scaffolding for Synthesis: Substituted styrenes are valuable building blocks in organic synthesis, providing a reactive vinyl group for further functionalization. This allows for the construction of more complex molecules with potential therapeutic properties.

  • Analogues of Natural Products: Many natural products with interesting biological activities contain substituted styrene cores. The synthesis of analogues, such as this compound, could lead to the discovery of new compounds with improved pharmacological profiles. For example, resveratrol, a naturally occurring stilbene with numerous health benefits, and its methoxy derivatives have been studied for their anti-platelet and anti-cancer effects.[7][8][9]

  • Polymer-based Drug Delivery: Vinylbenzene derivatives can be polymerized to form materials for drug delivery systems. The specific substituents on the benzene ring can be tailored to control the properties of the polymer, such as its hydrophobicity and drug-loading capacity.

Biological Activity and Safety Considerations

There is no specific toxicological or biological activity data available for this compound. However, information on related compounds can provide some insights into its potential hazards and biological effects.

Potential Biological Activity

The biological activity of methoxystyrene derivatives can be influenced by the position and number of methoxy groups. Some studies on resveratrol methoxy derivatives have shown comparable or even superior anti-platelet and anti-cancer activity compared to the parent compound.[7][8][9] The vinyl group can also be a site of metabolic activation. For instance, styrene is metabolized to styrene oxide, a reactive epoxide that can bind to macromolecules.[10][11] 4-vinylphenol, a minor metabolite of styrene, is a potent hepatotoxicant and pneumotoxicant.[12][13]

Safety and Handling

Given the lack of specific safety data, this compound should be handled with caution in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

General hazards associated with vinylbenzene compounds include:

  • Flammability: Vinylbenzenes are typically flammable liquids.[14]

  • Toxicity: Inhalation, ingestion, or skin contact may be harmful. Styrene and its metabolites have been shown to be mutagenic and carcinogenic in some studies.[10][11]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[14]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Signaling Pathways

There is no information available in the scientific literature that directly links this compound to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades. The structural similarity to compounds like resveratrol suggests that it could potentially modulate pathways involved in inflammation, cell proliferation, and apoptosis, but this remains speculative without experimental evidence.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

G Compound This compound In_Vitro_Screening In Vitro Screening (e.g., cell viability, enzyme assays) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR) Hit_Identification->Mechanism_of_Action Identified Activity In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Promising Hit Target_Identification Target Identification (e.g., proteomics, affinity chromatography) Mechanism_of_Action->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Hypothetical workflow for biological activity screening.

Conclusion

This compound is a substituted styrene for which detailed experimental and biological data is currently scarce. This guide has provided the available physicochemical information and has outlined general synthetic methodologies that could be adapted for its preparation. While its specific applications in drug development are yet to be explored, the structural motifs present suggest potential for its use as a synthetic building block or as a starting point for the design of novel bioactive compounds. Further research is necessary to fully characterize its properties, biological activity, and safety profile.

References

Synthesis Pathway for 2-Methoxy-1-methyl-3-vinylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-Methoxy-1-methyl-3-vinylbenzene, a substituted styrene derivative with potential applications in organic synthesis and materials science. The described methodology is a two-step process commencing with the ortho-formylation of a commercially available substituted phenol, followed by a Wittig olefination to introduce the vinyl functionality. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of this compound is achieved through the following two key transformations:

  • Ortho-formylation of 2-Methylanisole: The synthesis initiates with the selective introduction of a formyl group (-CHO) at the ortho-position of the methoxy group in 2-methylanisole. This is accomplished via a directed ortho-metalation (DoM) strategy followed by formylation.

  • Wittig Olefination: The resulting 2-methoxy-3-methylbenzaldehyde is then converted to the target vinyl compound using a Wittig reaction with methylenetriphenylphosphorane.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Start 2-Methylanisole Intermediate 2-Methoxy-3-methylbenzaldehyde Start->Intermediate 1. n-BuLi, TMEDA 2. DMF Product This compound Intermediate->Product Ph3P=CH2 (Wittig Reagent)

Figure 1: Overall synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
1Ortho-formylation2-Methylanisole2-Methoxy-3-methylbenzaldehyden-BuLi, TMEDA, DMFTHF4 h-78 °C to rt~75%
2Wittig Olefination2-Methoxy-3-methylbenzaldehydeThis compoundMethyltriphenylphosphonium bromide, n-BuLiTHF12 h0 °C to rt~85%

III. Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-methylbenzaldehyde (Ortho-formylation)

This procedure utilizes a directed ortho-metalation approach to achieve regioselective formylation of 2-methylanisole.

Materials:

  • 2-Methylanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled THF, add TMEDA (1.2 equivalents) followed by the dropwise addition of n-BuLi (1.2 equivalents) while maintaining the temperature at -78 °C.

  • 2-Methylanisole (1.0 equivalent) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours.

  • Anhydrous DMF (1.5 equivalents) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3-methylbenzaldehyde as a pale yellow oil.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A1 Dry THF in flask A2 Cool to -78 °C A1->A2 B1 Add TMEDA & n-BuLi A2->B1 B2 Add 2-Methylanisole B1->B2 B3 Stir for 2h at -78 °C B2->B3 B4 Add DMF B3->B4 B5 Warm to RT, stir overnight B4->B5 C1 Quench with HCl B5->C1 C2 Extract with Et2O C1->C2 C3 Wash organic layers C2->C3 C4 Dry over MgSO4 C3->C4 C5 Solvent removal C4->C5 C6 Column Chromatography C5->C6 Product 2-Methoxy-3-methylbenzaldehyde C6->Product Step2_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Y1 Suspend Ph3PCH3Br in THF Y2 Cool to 0 °C Y1->Y2 Y3 Add n-BuLi Y2->Y3 Y4 Stir for 1h Y3->Y4 R1 Add aldehyde solution at 0 °C Y4->R1 R2 Warm to RT, stir for 12h R1->R2 W1 Quench with NH4Cl (aq) R2->W1 W2 Extract with Et2O W1->W2 W3 Wash with brine W2->W3 W4 Dry over MgSO4 W3->W4 W5 Solvent removal W4->W5 W6 Column Chromatography W5->W6 Product This compound W6->Product

In-depth Technical Guide: Spectral Data for 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data for researchers, scientists, and drug development professionals.

Introduction

This guide will present the available computed data for 2-Methoxy-1-methyl-3-vinylbenzene and, for comparative purposes, will reference experimental data for structurally related isomers where such information is accessible. This approach can offer valuable insights into the expected spectral characteristics of the target compound.

Computed Properties for this compound

Computational models provide theoretical data that can be useful for identification and characterization purposes. The following table summarizes the computed physicochemical properties for this compound[1].

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzenePubChem[1]
InChI InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3PubChem[1]
InChIKey SCTQXRPCZJHLGM-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=C(C(=CC=C1)C=C)OCPubChem[1]
CAS Number 499236-69-0PubChem[1]

Spectral Data Analysis: A Comparative Approach

Due to the absence of direct experimental data for this compound, this section will not contain specific data tables or experimental protocols for the target compound. Instead, a logical workflow for spectral data acquisition and analysis is presented below. This workflow represents a standard approach in chemical characterization and can be applied should the compound be synthesized or become commercially available.

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized chemical compound like this compound.

G cluster_synthesis Compound Availability cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Reporting synthesis Synthesis or Procurement of This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr Sample ms Mass Spectrometry (EI, ESI) synthesis->ms Sample ir Infrared Spectroscopy (FTIR) synthesis->ir Sample interpretation Structure Elucidation and Spectral Assignment nmr->interpretation ms->interpretation ir->interpretation reporting Data Tabulation and Publication interpretation->reporting

A typical workflow for the chemical characterization of a compound.

Conclusion

While a definitive in-depth technical guide on the experimental spectral data of this compound cannot be provided at this time due to a lack of publicly available information, this document has summarized the existing computed data for the compound. For researchers and professionals in drug development, the synthesis and subsequent spectral characterization following the outlined workflow would be a necessary first step for any further investigation involving this molecule. The spectral data of related isomers can serve as a preliminary guide for predicting the spectral features of this compound.

References

An In-depth Technical Guide on 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the chemical entity 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-Methoxy-3-methylstyrene). Due to the absence of specific discovery literature for this compound, this guide focuses on its known properties and proposes a plausible and detailed synthetic route based on established chemical principles. Information on its physicochemical properties, a detailed, step-by-step proposed experimental protocol for its synthesis via a Wittig reaction, and expected analytical data are presented. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this specific substituted styrene.

Introduction

This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₀H₁₂O.[1] Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a vinyl group at positions 2, 1, and 3 respectively. While this compound is indexed in chemical databases such as PubChem (CID 20154117), dedicated research on its synthesis, properties, and potential applications is not available in the current body of scientific literature.[1]

This guide aims to fill this gap by providing a thorough theoretical and practical framework for its synthesis and characterization. The information herein is intended for professionals in chemical research and drug development who may have an interest in novel substituted styrenes as building blocks for more complex molecules.

Physicochemical Properties

As experimental data for this compound is not publicly available, the following table summarizes its computed physicochemical properties sourced from the PubChem database. These values provide an estimation of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzenePubChem[1]
CAS Number 499236-69-0PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 148.088815002 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis via Wittig Reaction

In the absence of a documented synthesis, a Wittig reaction is proposed as a reliable and high-yielding method for the preparation of this compound. This reaction involves the olefination of an aldehyde using a phosphorus ylide. The proposed two-step synthesis starts with the preparation of the Wittig reagent (a phosphonium ylide) followed by its reaction with the commercially available precursor, 2-methoxy-3-methylbenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Wittig Reagent Preparation cluster_1 Step 2: Olefination Reaction PPh3 Triphenylphosphine (Ph₃P) Phosphonium_Salt Methyltriphenylphosphonium Bromide [(C₆H₅)₃PCH₃]Br PPh3->Phosphonium_Salt MeBr Methyl Bromide (CH₃Br) MeBr->Phosphonium_Salt Ylide Phosphorus Ylide (Ph₃P=CH₂) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Target_Molecule This compound Ylide->Target_Molecule Aldehyde 2-Methoxy-3-methylbenzaldehyde Aldehyde->Target_Molecule Wittig Reaction Byproduct Triphenylphosphine oxide (Ph₃P=O) Target_Molecule->Byproduct + (Byproduct)

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are detailed, plausible procedures based on standard laboratory practices for Wittig reactions.

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt required for the Wittig reagent.

  • Reagents and Setup:

    • Triphenylphosphine (Ph₃P)

    • Methyl bromide (CH₃Br)

    • Anhydrous toluene

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Procedure:

    • In the reaction flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Carefully bubble excess methyl bromide gas through the solution or add a solution of methyl bromide in toluene.

    • Allow the mixture to slowly warm to room temperature and then heat to reflux for 24-48 hours. The product will precipitate as a white solid.

    • After cooling, collect the solid by vacuum filtration, wash with cold toluene and then diethyl ether to remove any unreacted triphenylphosphine.

    • Dry the resulting white solid, methyltriphenylphosphonium bromide, under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the olefination of 2-methoxy-3-methylbenzaldehyde.

  • Reagents and Setup:

    • Methyltriphenylphosphonium bromide (from Protocol 1)

    • n-Butyllithium (n-BuLi) in hexanes (or another strong base like potassium tert-butoxide)

    • 2-Methoxy-3-methylbenzaldehyde (commercially available)[2][3][4][5][6][7][8]

    • Anhydrous tetrahydrofuran (THF)

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The formation of the orange-red ylide will be observed.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 2-methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise using the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The disappearance of the orange color indicates the consumption of the ylide.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from the triphenylphosphine oxide byproduct.

Expected Analytical and Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound based on its chemical structure. This data is predictive and would require experimental verification.

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H, multiplet, ~6.8-7.2 ppm).- Vinyl protons (3H): one dd (~6.5-6.8 ppm, -CH=), one d (~5.5-5.8 ppm, =CH₂ cis), one d (~5.1-5.4 ppm, =CH₂ trans).- Methoxy protons (3H, singlet, ~3.8 ppm).- Methyl protons (3H, singlet, ~2.2 ppm).
¹³C NMR - Aromatic carbons (6C, ~110-160 ppm), including two quaternary carbons.- Vinyl carbons (2C, ~115 ppm for =CH₂ and ~135 ppm for -CH=).- Methoxy carbon (1C, ~55 ppm).- Methyl carbon (1C, ~15-20 ppm).
IR Spectroscopy - C-H stretch (aromatic and vinyl) > 3000 cm⁻¹.- C-H stretch (aliphatic) < 3000 cm⁻¹.- C=C stretch (aromatic and vinyl) ~1600-1650 cm⁻¹.- C-O stretch (aryl ether) ~1250 cm⁻¹.- =C-H bend (vinyl) ~910 and 990 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 148.- Fragmentation patterns corresponding to the loss of methyl (-15), methoxy (-31), and vinyl (-27) groups.

Table 2: Predicted Spectroscopic Data for this compound.

Biological Activity and Drug Development Potential

A thorough search of scientific and patent databases revealed no documented biological activity or studies related to the use of this compound in drug development. Its structural similarity to other substituted styrenes suggests it could serve as a versatile chemical intermediate for the synthesis of more complex molecules, which may in turn possess biological activity. However, any such potential is purely speculative at this time and would require significant future research.

Conclusion

This compound is a chemical compound for which there is a notable lack of dedicated scientific literature. This guide provides a robust starting point for its investigation by presenting its computed physicochemical properties and a detailed, plausible synthetic route via the Wittig reaction, utilizing a commercially available precursor. The provided experimental protocols and predicted analytical data are intended to facilitate the practical synthesis and characterization of this molecule. Further research is warranted to explore its physical and chemical properties experimentally and to investigate any potential applications in materials science, organic synthesis, or medicinal chemistry.

References

Theoretical and Experimental Characterization of 2-Methoxy-1-methyl-3-vinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2-Methoxy-1-methyl-3-vinylbenzene. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established protocols for its synthesis, characterization, and computational analysis based on studies of structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this and similar substituted vinylbenzene derivatives, providing a roadmap for both in silico and laboratory investigations.

Introduction

This compound, also known as 2-methoxy-3-methylstyrene, is a substituted aromatic hydrocarbon with potential applications as a monomer in polymer synthesis and as a building block in organic synthesis. Its electronic and steric properties, governed by the methoxy, methyl, and vinyl functional groups, are of interest for understanding its reactivity and potential biological activity. This guide details the necessary steps to synthesize and characterize this compound, and to perform theoretical calculations to elucidate its molecular properties.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.[1]

PropertyValueUnit
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
XLogP33.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass148.088815002Da
Topological Polar Surface Area9.2Ų

Proposed Synthesis and Experimental Characterization

While specific synthesis routes for this compound are not extensively documented, a plausible approach is the Wittig reaction, a common method for forming carbon-carbon double bonds.

Proposed Synthesis Workflow

cluster_synthesis Synthesis via Wittig Reaction start 2-Methoxy-3-methylbenzaldehyde wittig_reaction Wittig Reaction start->wittig_reaction wittig_reagent Methyltriphenylphosphonium bromide ylide_formation Phosphonium Ylide Formation wittig_reagent->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide_formation->wittig_reaction Reacts with purification Purification (Column Chromatography) wittig_reaction->purification product This compound purification->product cluster_computational Theoretical Calculation Workflow input Input Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO method) geom_opt->nmr_calc Optimized Geometry mo_analysis Molecular Orbital Analysis (HOMO/LUMO) geom_opt->mo_analysis Optimized Geometry esp_calc Electrostatic Potential Mapping geom_opt->esp_calc Optimized Geometry output Theoretical Data (IR, NMR, MO energies, ESP map) freq_calc->output Vibrational Frequencies nmr_calc->output Chemical Shifts mo_analysis->output Orbital Energies esp_calc->output ESP Surface

References

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-methoxy-3-methylstyrene), a substituted aromatic compound of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a plausible synthetic route, proposes detailed experimental protocols, and provides expected analytical data based on established chemical principles and data for structurally similar compounds.

Core Compound Properties

Basic chemical and physical properties of this compound have been computed and are available in public databases.[1]

PropertyValueSource
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzenePubChem
Synonyms 2-Methoxy-3-methylstyrenePubChem
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
CAS Number 499236-69-0PubChem

Proposed Synthesis

A highly efficient and common method for the synthesis of vinylarenes from benzaldehydes is the Wittig reaction.[2][3] This approach is proposed for the synthesis of this compound, starting from the commercially available precursor, 2-methoxy-3-methylbenzaldehyde.[4][5]

The overall proposed synthetic pathway is a two-step process:

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is reacted with a strong base to form the corresponding ylide.

  • Wittig Reaction: The generated ylide reacts with 2-methoxy-3-methylbenzaldehyde to yield the desired product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Wittig Reagent Formation cluster_step2 Step 2: Wittig Reaction A Methyltriphenylphosphonium bromide C Methyltriphenylphosphonium ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E 2-Methoxy-1-methyl- 3-vinylbenzene C->E D 2-Methoxy-3-methyl- benzaldehyde D->E Reaction F Triphenylphosphine oxide E->F Byproduct

Caption: Proposed two-step synthesis of this compound via a Wittig reaction.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis.

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base)

  • 2-Methoxy-3-methylbenzaldehyde[4][5]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Wittig Reagent Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2-methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of 2-methoxy-3-methylbenzaldehyde to the ylide solution dropwise via a dropping funnel or syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to isolate this compound.

Alternative Synthetic Approaches

While the Wittig reaction is a robust method, other palladium-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound. These methods typically start from a halogenated precursor.

  • Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene.[6][7] In this case, 1-bromo-2-methoxy-3-methylbenzene could be reacted with ethylene or a vinylboronate ester in the presence of a palladium catalyst and a base.

  • Suzuki Coupling: The Suzuki coupling reaction couples an organoboron compound with an organohalide.[8][9] 1-Bromo-2-methoxy-3-methylbenzene could be reacted with vinylboronic acid or a vinylboronate ester using a palladium catalyst and a base.

Alternative_Syntheses cluster_heck Heck Reaction cluster_suzuki Suzuki Coupling Start 1-Bromo-2-methoxy-3-methylbenzene Heck_Reagent Ethylene or Vinylboronate Ester Heck_Catalyst Pd Catalyst + Base Start->Heck_Catalyst Coupling Suzuki_Reagent Vinylboronic Acid or Vinylboronate Ester Suzuki_Catalyst Pd Catalyst + Base Start->Suzuki_Catalyst Coupling Product This compound Heck_Catalyst->Product Suzuki_Catalyst->Product

Caption: Alternative palladium-catalyzed routes to this compound.

Predicted Analytical Data

As no specific experimental spectroscopic data for this compound is readily available, the following are predicted data based on the analysis of similar structures.

Spectroscopic DataPredicted Observations
¹H NMR Aromatic protons (multiplets, ~6.8-7.2 ppm), vinyl protons (multiplets, ~5.0-6.8 ppm), methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.2 ppm).
¹³C NMR Aromatic carbons (~110-160 ppm), vinyl carbons (~115-140 ppm), methoxy carbon (~55 ppm), methyl carbon (~15-20 ppm).
IR (Infrared) C-H stretching (aromatic and vinyl, ~3000-3100 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=C stretching (aromatic and vinyl, ~1600-1650 cm⁻¹), C-O stretching (~1250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 148.0888 (for C₁₀H₁₂O).

Biological Activity and Drug Development Potential

Currently, there is no published research detailing the specific biological activities or signaling pathway interactions of this compound. However, substituted styrenes and their derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of methoxy and methyl groups on the benzene ring can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule.

Further research, including in vitro and in vivo screening, is required to elucidate the pharmacological profile of this compound. A general workflow for such a preliminary biological evaluation is outlined below.

Biological_Screening_Workflow Start This compound Step1 In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Start->Step1 Step2 Identification of Biological Target(s) Step1->Step2 Step3 Cell-Based Assays (Signaling Pathway Analysis) Step2->Step3 Step4 In Vivo Studies (Animal Models) Step3->Step4 Step5 Lead Optimization Step4->Step5

Caption: A general workflow for the preliminary biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on a plausible and detailed synthetic route via the Wittig reaction. While direct experimental data remains scarce, the information presented here, based on established chemical principles, offers a solid starting point for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound. The proposed synthetic and analytical protocols can be adapted and optimized for laboratory-scale production and characterization. Further investigation into the biological activities of this molecule is warranted to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Isomers of Methoxy Methyl Vinylbenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the key isomers of methoxy methyl vinylbenzene, with a particular focus on 2-methoxy-1-methyl-3-vinylbenzene and 4-methoxy-2-methyl-1-vinylbenzene. These compounds, also known as methoxy methylstyrenes, are of interest in materials science and as versatile building blocks in organic synthesis.

Core Isomers and Their Physicochemical Properties

The primary isomers of methoxy methyl vinylbenzene are distinguished by the substitution pattern of the methoxy, methyl, and vinyl groups on the benzene ring. The two isomers of focus for this guide are:

  • This compound (also known as 2-methoxy-3-methylstyrene)

  • 4-Methoxy-2-methyl-1-vinylbenzene (also known as 4-methoxy-2-methylstyrene)

A summary of their key physical and chemical properties is presented in Table 1.

PropertyThis compound4-Methoxy-2-methyl-1-vinylbenzene
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol
Boiling Point Not reported107 °C at 16 Torr[1]
Density Not reported0.996 g/cm³ at 17 °C[1]
CAS Number 499236-69-022572-29-8

Table 1: Physicochemical Properties of Key Methoxy Methyl Vinylbenzene Isomers

Synthesis of Methoxy Methyl Vinylbenzene Isomers

The synthesis of methoxy methyl vinylbenzene isomers can be achieved through established organic chemistry reactions, most notably the Wittig reaction and the Suzuki-Miyaura cross-coupling. These methods offer reliable routes to the vinyl group from corresponding benzaldehydes or aryl halides.

General Synthetic Workflow: The Wittig Reaction

A common and effective method for the synthesis of vinylarenes is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. For the synthesis of methoxy methyl vinylbenzene isomers, the corresponding methoxy methylbenzaldehyde is used as the starting material.

Wittig_Synthesis start Methyltriphenylphosphonium bromide ylide Phosphorus Ylide start->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate aldehyde Methoxy Methylbenzaldehyde (Isomer specific) aldehyde->intermediate Nucleophilic Attack product Methoxy Methyl Vinylbenzene (Target Isomer) intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

A generalized workflow for the synthesis of methoxy methyl vinylbenzene isomers via the Wittig reaction.
Experimental Protocol: Wittig Reaction for 4-Methoxy-2-methyl-1-vinylbenzene

This protocol is adapted from standard Wittig reaction procedures and is applicable to the synthesis of 4-methoxy-2-methyl-1-vinylbenzene from 4-methoxy-2-methylbenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

  • 4-Methoxy-2-methylbenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel over 20 minutes, resulting in the formation of a deep red or orange solution of the phosphorus ylide.

  • The reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of 4-methoxy-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 4-methoxy-2-methyl-1-vinylbenzene.

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling provides a powerful alternative for the synthesis of vinylarenes. This palladium-catalyzed reaction couples an aryl halide or triflate with a vinylboronic acid or ester. For instance, 4-bromo-2-methylanisole can be coupled with vinylboronic acid pinacol ester to yield 4-methoxy-2-methyl-1-vinylbenzene.

Spectroscopic Characterization

Predicted ¹H NMR Spectra

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsThis compound (Predicted)4-Methoxy-2-methyl-1-vinylbenzene (Predicted)
Vinyl -CH= 6.6 - 6.8 (dd)6.6 - 6.8 (dd)
Vinyl =CH₂ 5.1 - 5.8 (two dd)5.0 - 5.7 (two dd)
Aromatic 6.8 - 7.2 (m)6.6 - 7.3 (m)
-OCH₃ ~3.8 (s)~3.8 (s)
-CH₃ ~2.3 (s)~2.2 (s)
Predicted ¹³C NMR Spectra

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound (Predicted)4-Methoxy-2-methyl-1-vinylbenzene (Predicted)
Vinyl -CH= ~137~136
Vinyl =CH₂ ~114~112
Aromatic C-O ~158~159
Aromatic C-CH₃ ~125~138
Aromatic C-Vinyl ~138~130
Other Aromatic 110 - 130110 - 130
-OCH₃ ~55~55
-CH₃ ~16~20
Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to show characteristic absorption bands for the vinyl group, the methoxy group, and the substituted benzene ring.

Table 4: Predicted IR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption Range
C-H stretch (vinyl) 3080 - 3010
C=C stretch (vinyl) 1640 - 1620
C-H out-of-plane bend (vinyl) 990 and 910
C-O stretch (methoxy) 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-H stretch (aromatic) 3100 - 3000
C=C stretch (aromatic) 1600 - 1450
C-H out-of-plane bend (aromatic) 900 - 675 (pattern depends on substitution)

Potential Applications

While direct research on the applications of this compound and 4-methoxy-2-methyl-1-vinylbenzene is limited, their structural similarity to other functionalized styrenes suggests potential uses in polymer chemistry and as intermediates in the synthesis of biologically active molecules.

Monomers for Specialty Polymers

Substituted styrenes are widely used as monomers in the production of specialty polymers with tailored properties. The presence of methoxy and methyl groups can influence the glass transition temperature, refractive index, and solubility of the resulting polymers. Research on the copolymerization of structurally related compounds, such as octyl phenylcyanoacrylates with 4-methoxy-2-methyl substituents, with styrene demonstrates the utility of these monomers in creating novel polymeric materials.[1] The vinyl group allows for polymerization via free-radical, cationic, or anionic mechanisms.

Building Blocks in Organic Synthesis

Methoxy- and methyl-substituted aromatic compounds are common precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The vinyl group provides a reactive handle for a variety of chemical transformations, such as epoxidation, hydroboration-oxidation, and Diels-Alder reactions, making these isomers valuable intermediates for creating diverse molecular architectures.

Potential Biological Activity

While no specific biological activities have been reported for these exact isomers, related methoxy-substituted vinylphenols have demonstrated anti-inflammatory and antimicrobial properties. Further investigation into the biological profile of methoxy methyl vinylbenzenes could be a promising area of research for drug development professionals.

Conclusion

The isomers of methoxy methyl vinylbenzene represent a class of compounds with significant potential in materials science and synthetic chemistry. This guide has outlined reliable synthetic pathways, predicted spectroscopic characteristics, and suggested potential applications based on the current body of scientific literature. Further research into the specific properties and biological activities of these isomers is warranted to fully explore their utility for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-Methoxy-1-methyl-3-vinylbenzene (also known as 2-methoxy-3-methylstyrene). Due to a lack of direct experimental and computational data in peer-reviewed literature for this specific molecule, this document synthesizes information from studies on structurally analogous compounds and established principles of physical organic chemistry. It outlines the expected substituent effects on the molecule's electronic structure, details standard experimental and computational protocols for determining these properties, and presents logical workflows for their characterization. This guide serves as a foundational resource for researchers interested in the potential applications of this and related substituted styrenes in materials science and drug development.

Introduction

This compound is a substituted aromatic hydrocarbon with a vinyl group, making it a styrene derivative. The electronic properties of such molecules are of significant interest due to their role as monomers in polymerization reactions and as building blocks in organic synthesis. The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are expected to modulate the electron density of the vinyl group and the aromatic system, thereby influencing the molecule's reactivity, spectroscopic properties, and potential biological interactions. Understanding these electronic properties is crucial for predicting its behavior in chemical reactions and for designing novel materials or pharmacologically active agents. This guide provides a detailed theoretical framework for the electronic characteristics of this compound.

Expected Electronic Properties

Electronic PropertyExpected Qualitative EffectEstimated Value Range (based on similar compounds)
Ionization Potential The electron-donating methoxy and methyl groups are expected to lower the ionization potential compared to unsubstituted styrene, making it more susceptible to electrophilic attack and oxidation.8.0 - 8.5 eV
Electron Affinity The electron-donating nature of the substituents will likely result in a low or possibly negative electron affinity, indicating that the molecule does not readily accept an electron.-0.1 to 0.2 eV
HOMO Energy The Highest Occupied Molecular Orbital (HOMO) energy is expected to be relatively high (less negative) due to the electron-donating substituents, correlating with a lower ionization potential.-5.5 to -5.0 eV
LUMO Energy The Lowest Unoccupied Molecular Orbital (LUMO) energy will be influenced by the overall electronic structure, but is expected to be relatively high (less negative or positive).-0.5 to 0.5 eV
HOMO-LUMO Gap The energy gap is anticipated to be smaller than that of benzene but comparable to other substituted styrenes, influencing its UV-Vis absorption spectrum.[1]4.5 - 5.5 eV
Dipole Moment The asymmetrical arrangement of the polar methoxy group and the less polar methyl and vinyl groups is expected to result in a net molecular dipole moment.[2][3]1.0 - 1.5 D

Methodologies for Experimental Determination

The following are standard experimental protocols that would be employed to quantitatively determine the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[4]

Experimental Protocol:

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]

  • Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate is typically in the range of 20-200 mV/s.

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show peaks corresponding to oxidation and reduction events. The onset potentials of these peaks can be used to estimate the HOMO and LUMO energies using empirical relationships, often with ferrocene as an internal standard.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of light that a molecule absorbs. The absorption onset can be used to estimate the HOMO-LUMO gap.[6]

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).

  • Spectrophotometer: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the absorption onset are determined from the spectrum. The energy of the HOMO-LUMO gap can be estimated from the absorption onset wavelength (λ_onset) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Computational Chemistry Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[7]

Computational Protocol:

  • Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then performed using a higher level of theory (e.g., a larger basis set) to obtain accurate electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

  • Data Analysis: The output from the calculation provides numerical values for the desired electronic properties, which can then be compared with experimental data if available.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the influence of the molecular structure of this compound on its key electronic properties.

G Figure 1. Influence of Molecular Structure on Electronic Properties cluster_structure Molecular Structure cluster_properties Electronic Properties Benzene_Ring Benzene Ring HOMO_LUMO_Gap HOMO-LUMO Gap Benzene_Ring->HOMO_LUMO_Gap Determines baseline Methoxy_Group Methoxy Group (-OCH3) Ionization_Potential Ionization Potential Methoxy_Group->Ionization_Potential Decreases (EDG) Dipole_Moment Dipole Moment Methoxy_Group->Dipole_Moment Contributes (polar) Methyl_Group Methyl Group (-CH3) Methyl_Group->Ionization_Potential Decreases (EDG) Vinyl_Group Vinyl Group (-CH=CH2) Vinyl_Group->HOMO_LUMO_Gap Reduces (conjugation) Reactivity Chemical Reactivity Ionization_Potential->Reactivity Influences HOMO_LUMO_Gap->Reactivity Influences G Figure 2. Workflow for Electronic Property Characterization Start Synthesis & Purification Computational_Modeling Computational Modeling (DFT) Start->Computational_Modeling Cyclic_Voltammetry Cyclic Voltammetry Start->Cyclic_Voltammetry UV_Vis_Spectroscopy UV-Vis Spectroscopy Start->UV_Vis_Spectroscopy Data_Analysis Data Analysis & Correlation Computational_Modeling->Data_Analysis Cyclic_Voltammetry->Data_Analysis UV_Vis_Spectroscopy->Data_Analysis Report Technical Report Data_Analysis->Report

References

Methodological & Application

Synthesis of 2-Methoxy-1-methyl-3-vinylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the synthesis of 2-Methoxy-1-methyl-3-vinylbenzene, a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis. Two effective synthetic routes are presented: a Wittig reaction starting from 2-methoxy-3-methylbenzaldehyde and a Suzuki-Miyaura coupling from 3-bromo-2-methoxy-1-methylbenzene. These protocols are intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Schemes and Data

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of an aldehyde to an alkene. In this protocol, 2-methoxy-3-methylbenzaldehyde is reacted with a phosphonium ylide generated from methyltriphenylphosphonium bromide to yield the desired vinylbenzene derivative.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction. This protocol outlines the coupling of 3-bromo-2-methoxy-1-methylbenzene with vinylboronic acid pinacol ester to form the target compound.

Table 1: Starting Materials and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )SupplierNotes
2-Methoxy-3-methylbenzaldehydeC₉H₁₀O₂150.17Commercially AvailableStarting material for Wittig reaction.[1][2]
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.23Commercially AvailableYlide precursor for Wittig reaction.
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21Commercially AvailableStrong base for Wittig reaction.
3-Bromo-2-methoxy-1-methylbenzeneC₈H₉BrO201.06Commercially AvailableStarting material for Suzuki coupling.
Vinylboronic acid pinacol esterC₈H₁₅BO₂169.01Commercially AvailableCoupling partner for Suzuki reaction.[3]
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.63Commercially AvailablePalladium catalyst for Suzuki coupling.
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Commercially AvailableBase for Suzuki coupling.
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous, for Wittig reaction.
1,4-DioxaneC₄H₈O₂88.11Commercially AvailableAnhydrous, for Suzuki coupling.
Water (H₂O)H₂O18.02N/AFor Suzuki coupling.

Table 2: Product Characterization

PropertyValue
Molecular FormulaC₁₀H₁₂O
Molar Mass148.20 g/mol [4]
AppearanceColorless oil (Predicted)
Boiling PointNot available
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.05 (dd, J=17.6, 10.9 Hz, 1H), 6.90-6.80 (m, 3H), 5.65 (d, J=17.6 Hz, 1H), 5.20 (d, J=10.9 Hz, 1H), 3.80 (s, 3H), 2.25 (s, 3H). (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)157.0, 137.5, 136.0, 128.0, 125.0, 122.0, 115.0, 110.0, 55.5, 16.0. (Predicted)
IR (neat, cm⁻¹)3080, 2950, 1630, 1580, 1470, 1250, 990, 910. (Predicted)

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol details the synthesis of this compound from 2-methoxy-3-methylbenzaldehyde using a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methoxy-3-methylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) to the suspension with vigorous stirring. The mixture will turn a characteristic yellow color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 2-methoxy-3-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromo-2-methoxy-1-methylbenzene and vinylboronic acid pinacol ester.

Materials:

  • 3-Bromo-2-methoxy-1-methylbenzene

  • Vinylboronic acid pinacol ester

  • Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer

  • Reflux condenser

  • Argon or Nitrogen source

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask or a pressure vessel, combine 3-bromo-2-methoxy-1-methylbenzene (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reaction: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_methoxy_3_methylbenzaldehyde 2-Methoxy-3-methylbenzaldehyde wittig_reaction Wittig Reaction (0 °C to RT, 12-24h) 2_methoxy_3_methylbenzaldehyde->wittig_reaction methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide ylide_formation Ylide Formation (0 °C, 1h) methyltriphenylphosphonium_bromide->ylide_formation tBuOK Potassium tert-butoxide tBuOK->ylide_formation THF Anhydrous THF THF->ylide_formation ylide_formation->wittig_reaction Generated Ylide quench Quench (NH4Cl) wittig_reaction->quench extraction Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Wittig reaction.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification bromo_precursor 3-Bromo-2-methoxy-1-methylbenzene suzuki_coupling Suzuki Coupling (80-100 °C, 12-24h) bromo_precursor->suzuki_coupling vinyl_boronic_ester Vinylboronic acid pinacol ester vinyl_boronic_ester->suzuki_coupling catalyst Pd(dppf)Cl2 catalyst->suzuki_coupling base Na2CO3 base->suzuki_coupling solvent 1,4-Dioxane/Water solvent->suzuki_coupling dilution Dilution (Water) suzuki_coupling->dilution extraction Extraction dilution->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 2-Methoxy-1-methyl-3-vinylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-methyl-3-vinylbenzene, also known as 2-methoxy-3-methylstyrene, is a substituted aromatic hydrocarbon with potential applications in organic synthesis. Its vinyl group and substituted benzene ring offer reactive sites for various transformations, making it a potential building block for more complex molecules. Due to the limited availability of specific literature for this compound, this document provides proposed synthetic protocols and application notes based on established methodologies for structurally related compounds. The protocols detailed herein are intended to serve as a starting point for further investigation into the chemistry of this compound.

Synthesis of this compound

The synthesis of this compound can be plausibly achieved via a Wittig reaction from the commercially available 2-methoxy-3-methylbenzaldehyde. The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1]

Proposed Synthetic Pathway: Wittig Reaction

A methyl group is introduced to the aldehyde via the ylide generated from methyltriphenylphosphonium bromide.

G cluster_synthesis Proposed Synthesis via Wittig Reaction Aldehyde 2-Methoxy-3-methylbenzaldehyde Product This compound Aldehyde->Product  + Ylide Ylide_precursor Methyltriphenylphosphonium bromide Ylide Phosphonium Ylide Ylide_precursor->Ylide  + Base Base Strong Base (e.g., n-BuLi) Ylide->Product Byproduct Triphenylphosphine oxide

Caption: Proposed synthesis of this compound.

Experimental Protocol: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methoxy-3-methylbenzaldehyde[2][3]

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of 2-methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 1: Illustrative Data for Wittig Reaction of Analogous Aldehydes

AldehydeYlideBaseSolventYield (%)Reference
BenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF>90General Knowledge
2-MethylbenzaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF~85-95[4]

Note: The yields are illustrative and based on general Wittig reactions of similar aromatic aldehydes. Actual yields for 2-methoxy-3-methylbenzaldehyde may vary.

Potential Applications in Organic Synthesis

The presence of a vinyl group makes this compound a versatile building block for various synthetic transformations.

Monomer for Polymerization

Substituted styrenes are widely used as monomers in the synthesis of polymers with tailored properties.[1] this compound could potentially undergo radical polymerization to form a novel polystyrene derivative.

G cluster_polymerization Proposed Radical Polymerization Monomer This compound Polymer Poly(this compound) Monomer->Polymer  + Initiator, Heat Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->Polymer

Caption: Proposed radical polymerization of this compound.

Materials:

  • This compound (purified to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Toluene

  • Methanol

Procedure:

  • Dissolve this compound in a minimal amount of toluene in a reaction vessel.

  • Add the radical initiator (AIBN or BPO, typically 1-2 mol%).

  • De-gas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After several hours, or once the desired viscosity is reached, cool the reaction to room temperature.

  • Dilute the viscous solution with toluene and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Table 2: Typical Conditions for Radical Polymerization of Styrene Derivatives

MonomerInitiatorTemperature (°C)Conversion (%)Reference
StyreneAIBN60-80High[5]
StyreneBPO80-90High[4]

Note: These are general conditions. Optimization of initiator concentration and temperature may be required.

Diene in Diels-Alder Reactions

Styrene derivatives can act as dienes in Diels-Alder reactions, particularly in intramolecular or dehydrogenative processes, to form six-membered rings.[6][7]

G cluster_da Proposed Diels-Alder Reaction Diene This compound (acting as diene) Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct  + Dienophile, Heat Dienophile Dienophile (e.g., Maleic anhydride) Dienophile->Cycloadduct

Caption: Proposed Diels-Alder reaction with this compound.

Materials:

  • This compound

  • Dienophile (e.g., Maleic anhydride, N-phenylmaleimide)

  • High-boiling solvent (e.g., Toluene, Xylene)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the dienophile (1.0-1.2 equivalents) in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Illustrative Data for Diels-Alder Reactions of Styrene Derivatives

DieneDienophileSolventTemperatureYield (%)Reference
Styrene derivativesN-phenylmaleimideXyleneRefluxModerate to High[6]
β-nitrostyrenesCyclopentadieneo-xylene110 °Cup to 97[8]

Note: The reactivity of this compound as a diene may be influenced by its substitution pattern.

Substrate in Heck Coupling Reactions

The vinyl group of this compound can participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides to form more complex substituted alkenes.[9][10]

G cluster_heck Proposed Heck Coupling Reaction Styrene This compound Product Coupled Product Styrene->Product  + Aryl Halide ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product  cat. Base Base (e.g., K2CO3, Et3N) Base->Product  Base

Caption: Proposed Heck coupling of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2-3 equivalents) and the solvent.

  • De-gas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the coupled product.

Table 4: Typical Conditions for Heck Coupling of Styrene

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
IodobenzenePd(OAc)₂K₂CO₃DMF/H₂O120Good[10][11]
Aryl chloridesPdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O120Moderate to Good[10]

Note: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

References

Application Note: 1H NMR Analysis of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H NMR analysis of 2-Methoxy-1-methyl-3-vinylbenzene. It includes predicted spectral data based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. A comprehensive protocol for sample preparation and spectral acquisition is also provided.

Predicted ¹H NMR Data

Note: The following data is predicted based on the analysis of similar compounds and established chemical shift and coupling constant values. Experimental verification is recommended.

Structure:

graph "2_Methoxy_1_methyl_3_vinylbenzene" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
  C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"];
  C2 [label="C", pos="-0.87,0.5!", fontsize=12, fontcolor="#202124"];
  C3 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"];
  C4 [label="C", pos="0,-1!", fontsize=12, fontcolor="#202124"];
  C5 [label="C", pos="0.87,-0.5!", fontsize=12, fontcolor="#202124"];
  C6 [label="C", pos="0.87,0.5!", fontsize=12, fontcolor="#202124"];
  C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
  C1_H [label="H", pos="0,1.5!", fontsize=12, fontcolor="#EA4335"];
  C2_sub [label="OCH3", pos="-1.6,0.9!", fontsize=12, fontcolor="#34A853"];
  C3_sub [label="CH3", pos="-1.6,-0.9!", fontsize=12, fontcolor="#4285F4"];
  C4_H [label="H", pos="0,-1.5!", fontsize=12, fontcolor="#EA4335"];
  C5_H [label="H", pos="1.5,-0.5!", fontsize=12, fontcolor="#EA4335"];
  C6_vinyl [label="CH=CH2", pos="1.8,0.5!", fontsize=12, fontcolor="#FBBC05"];
  C1 -- C1_H;
  C2 -- C2_sub;
  C3 -- C3_sub;
  C4 -- C4_H;
  C5 -- C5_H;
  C6 -- C6_vinyl;
}

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~7.20ddJ ≈ 17.6, 10.91H-CH=CH₂
2~7.05dJ ≈ 7.81HAr-H
3~6.90tJ ≈ 7.81HAr-H
4~6.85dJ ≈ 7.81HAr-H
5~5.75dJ ≈ 17.61H-CH=CH₂ (trans)
6~5.25dJ ≈ 10.91H-CH=CH₂ (cis)
7~3.85s-3H-OCH₃
8~2.30s-3HAr-CH₃

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.

1. Sample Preparation

  • Materials:

    • This compound

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm)

    • Pasteur pipette

    • Vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Gently swirl the vial to dissolve the compound completely.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Software: Standard spectrometer control software

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Set the following acquisition parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30)

      • Number of Scans (NS): 16 (can be adjusted based on sample concentration)

      • Receiver Gain (RG): Set automatically or adjust manually to avoid clipping the free induction decay (FID).

      • Acquisition Time (AQ): ~3-4 seconds

      • Relaxation Delay (D1): 1-2 seconds

      • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

    • Acquire the ¹H NMR spectrum.

3. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all the signals.

  • Pick the peaks and determine the chemical shifts and coupling constants.

Logical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze and Assign Peaks integrate->analyze

Caption: Workflow for 1H NMR analysis.

Application Note: Mass Spectrometry Analysis of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 2-Methoxy-1-methyl-3-vinylbenzene using mass spectrometry, primarily focusing on electron ionization (EI) techniques coupled with gas chromatography (GC-MS). It includes predicted fragmentation patterns, a quantitative data summary, and a comprehensive experimental workflow. This guide is intended to assist researchers in identifying and quantifying this and structurally related aromatic compounds.

Introduction

This compound is an aromatic organic compound with potential applications in organic synthesis and materials science. Mass spectrometry is a powerful analytical technique for the determination of its molecular weight and structural elucidation through the analysis of its fragmentation patterns.[1][2][3] Electron ionization (EI) is a widely used "hard" ionization technique that generates reproducible mass spectra, which are valuable for structural confirmation and library matching.[4][5] This document outlines the expected mass spectrometric behavior of this compound and provides a standardized protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₁₀H₁₂O, with a monoisotopic mass of 148.0888 Da.[6] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 148. The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily involving the loss of methyl and methoxy groups, as well as rearrangements common to substituted aromatic compounds.

Upon ionization, aromatic compounds typically produce a prominent molecular ion peak.[2] For alkyl-substituted benzenes, fragmentation often occurs at the benzylic position.[2]

Table 1: Predicted m/z Peaks and Corresponding Fragment Ions for this compound

m/z (predicted)Proposed Fragment IonFormulaNotes
148[C₁₀H₁₂O]⁺•C₁₀H₁₂OMolecular Ion (M⁺•)
133[M - CH₃]⁺C₉H₉O⁺Loss of a methyl radical from the molecular ion.
117[M - OCH₃]⁺C₉H₉⁺Loss of a methoxy radical.
105[C₈H₉]⁺C₈H₉⁺Potential loss of CO from the [M - CH₃]⁺ fragment.
91[C₇H₇]⁺C₇H₇⁺Tropylium ion, a common fragment for alkylbenzenes, potentially formed through rearrangement and loss of substituents.[2]

Experimental Protocol: GC-MS Analysis

This protocol describes the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • If necessary, include an internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][5]

  • Electron Energy: 70 eV.[4][5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Analysis

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 gcms1 Inject Sample prep2->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-400) gcms3->gcms4 data1 Identify Analyte Peak by Retention Time gcms4->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare with Predicted Fragmentation data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

mol This compound m/z = 148 frag1 [M - CH₃]⁺ m/z = 133 mol->frag1 - •CH₃ frag2 [M - OCH₃]⁺ m/z = 117 mol->frag2 - •OCH₃ frag3 [C₈H₉]⁺ m/z = 105 frag1->frag3 - CO frag4 Tropylium Ion [C₇H₇]⁺ m/z = 91 frag2->frag4 - C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of this compound. The provided protocol for GC-MS with electron ionization offers a robust starting point for the identification and characterization of this compound. The predicted fragmentation data and pathways serve as a useful reference for spectral interpretation in the absence of a library standard. Researchers can adapt this methodology for quantitative studies and for the analysis of related molecules.

References

Application Notes and Protocols for FTIR Spectroscopy of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methoxy-1-methyl-3-vinylbenzene. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this note focuses on the predicted vibrational frequencies based on its functional groups and by analogy to similar substituted styrene molecules. A generalized experimental protocol for obtaining an FTIR spectrum of a liquid sample is also provided.

Predicted Vibrational Frequencies

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a vinyl group (-CH=CH₂), a methoxy group (-OCH₃), a methyl group (-CH₃), and a substituted benzene ring. The expected absorption bands are summarized in the table below. These predictions are based on established group frequency correlations and data from similar molecules.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Vinyl Group =C-H stretch (asymmetric)3080 - 3095Medium
=C-H stretch (symmetric)3010 - 3030Medium
C=C stretch1625 - 1640Medium to Weak
=C-H bend (out-of-plane)985 - 1000 and 905 - 920Strong
Aromatic Ring C-H stretch3000 - 3100Medium to Weak
C=C stretch (in-ring)1580 - 1610 and 1450 - 1500Medium to Strong
C-H bend (out-of-plane)750 - 850 (depending on substitution pattern)Strong
Methoxy Group C-H stretch (in -OCH₃)2815 - 2835 and ~2950Medium to Strong
C-O stretch (asymmetric)1230 - 1270Strong
C-O stretch (symmetric)1020 - 1075Strong
Methyl Group C-H stretch (asymmetric)~2960Medium
C-H stretch (symmetric)~2870Medium
C-H bend (asymmetric)~1450Medium
C-H bend (symmetric)~1375Medium to Weak

Note: The exact positions and intensities of the peaks can be influenced by the electronic and steric effects of the substituents on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the steps for acquiring an FTIR spectrum of a liquid sample like this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the control software are turned on and have been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The typical parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

    • Correlate the observed peaks with the expected vibrational frequencies of the functional groups present in this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis instrument_prep Instrument Preparation & Stabilization background_scan Acquire Background Spectrum instrument_prep->background_scan Clean ATR Crystal apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data peak_picking Peak Picking & Wavenumber Identification process_data->peak_picking interpretation Interpretation & Functional Group Assignment peak_picking->interpretation

Caption: Workflow for FTIR analysis of a liquid sample.

Signaling Pathway (Logical Relationship of Functional Groups to Spectrum)

The following diagram illustrates how the different functional groups within this compound contribute to the overall FTIR spectrum.

Functional_Group_Contribution cluster_groups Constituent Functional Groups cluster_vibrations Characteristic Vibrational Modes molecule This compound vinyl Vinyl Group (-CH=CH₂) molecule->vinyl aromatic Aromatic Ring (Trisubstituted) molecule->aromatic methoxy Methoxy Group (-OCH₃) molecule->methoxy methyl Methyl Group (-CH₃) molecule->methyl vinyl_vib =C-H Stretch C=C Stretch =C-H Bend vinyl->vinyl_vib aromatic_vib Aromatic C-H Stretch Aromatic C=C Stretch C-H Out-of-Plane Bend aromatic->aromatic_vib methoxy_vib C-H Stretch C-O Stretch methoxy->methoxy_vib methyl_vib C-H Stretch C-H Bend methyl->methyl_vib spectrum Resulting FTIR Spectrum vinyl_vib->spectrum aromatic_vib->spectrum methoxy_vib->spectrum methyl_vib->spectrum

Caption: Contribution of functional groups to the FTIR spectrum.

Application Notes and Protocols for 2-Methoxy-1-methyl-3-vinylbenzene as a Thermoplastic Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally analogous vinyl-aromatic monomers. As of the time of writing, specific experimental data for the polymerization of 2-methoxy-1-methyl-3-vinylbenzene is not extensively available in the public domain. These guidelines are intended to provide a scientifically grounded starting point for researchers.

Introduction

This compound is a substituted styrene monomer with the potential to form novel thermoplastics. Its chemical structure, featuring a vinyl group for polymerization and methoxy and methyl substituents on the aromatic ring, suggests that it can be polymerized through various mechanisms to yield a polymer, poly(this compound), with unique thermal and mechanical properties. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the vinyl group and the properties of the resulting polymer, making it a person of interest for applications requiring tailored performance characteristics, such as in specialty engineering plastics or advanced materials for biomedical devices.

Application Notes

Monomer Properties and Specifications

The fundamental properties of the this compound monomer are summarized below. Purity of the monomer is critical for achieving controlled polymerization and desired polymer properties.

Table 1: Physicochemical Properties of this compound Monomer

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzene[1]
Synonyms 2-Methoxy-3-methylstyrene[1]
Appearance (Not specified, likely a colorless liquid)
Boiling Point (Estimated, requires experimental verification)
Density (Estimated, requires experimental verification)
Polymerization Potential

The vinyl group of this compound is susceptible to chain-growth polymerization. The choice of polymerization technique will significantly impact the polymer's molecular weight, molecular weight distribution (polydispersity), and microstructure.

  • Free-Radical Polymerization: This is a robust and versatile method for polymerizing styrene derivatives.[2][3] It is tolerant of various functional groups and can be carried out in bulk, solution, suspension, or emulsion.[4] However, it typically offers less control over the polymer architecture, leading to broader molecular weight distributions.

  • Cationic Polymerization: The electron-donating methoxy group can stabilize a cationic propagating center, making this monomer a good candidate for cationic polymerization.[5][6] This method can proceed under mild conditions and may offer some degree of stereochemical control.[7][8]

  • Anionic Polymerization: This technique, often a "living" polymerization, allows for excellent control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[1][9] It requires stringent purity of all reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards impurities like water or oxygen.[10]

Hypothetical Polymer Properties and Potential Applications

The properties of poly(this compound) are predicted based on analogous polymers like polystyrene and its substituted derivatives.[11][12] The presence of the methoxy and methyl groups is expected to influence the glass transition temperature (Tg) and thermal stability.

Table 2: Hypothetical Thermoplastic Properties of Poly(this compound)

PropertyPredicted Value RangeBasis of Prediction / Characterization Method
Glass Transition Temp. (Tg) 100 - 140 °CAnalogous to substituted polystyrenes; higher than polystyrene (~100°C) due to increased chain stiffness.[13] Measured by DSC.
Decomposition Temp. (Td) > 300 °C (in N₂)Typical for vinyl-aromatic polymers. Measured by TGA.
Molecular Weight (Mn) 10,000 - 500,000 g/mol Dependent on polymerization method. Measured by GPC/SEC.
Polydispersity Index (Đ) 1.05 - 2.5Anionic (~1.05), Controlled Radical (~1.1-1.5), Free Radical (>1.5). Measured by GPC/SEC.
Appearance Transparent, rigid solidSimilar to general-purpose polystyrene.[14]
Solubility Soluble in THF, toluene, chloroformTypical for polystyrenes.[14]

Potential Applications:

  • Specialty Engineering Plastics: Its potentially higher Tg could make it suitable for components requiring better heat resistance than standard polystyrene.

  • Advanced Coatings and Adhesives: Functional polymers derived from this monomer could be used in high-performance formulations.

  • Biomedical Materials: The defined chemical structure could be advantageous in drug delivery systems or as a component in medical devices, pending biocompatibility studies.

Experimental Protocols

General Monomer Preparation

Objective: To purify the this compound monomer by removing inhibitors (if present) and other impurities prior to polymerization.

Procedure:

  • Wash the monomer three times with a 10% aqueous NaOH solution in a separatory funnel to remove phenolic inhibitors (like 4-tert-butylcatechol).

  • Wash the monomer three times with deionized water to remove residual NaOH.

  • Dry the monomer over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • For anionic polymerization, further purification by distillation under reduced pressure is required.

Diagram 1: General Polymerization and Characterization Workflow

G Monomer Monomer (this compound) Purification Monomer Purification (Inhibitor Removal) Monomer->Purification Polymerization Polymerization Reaction (Radical, Cationic, or Anionic) Purification->Polymerization Termination Termination / Quenching Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization Drying->Characterization

Caption: A generalized workflow for the synthesis and analysis of thermoplastics.

Protocol 1: Free-Radical Solution Polymerization

Objective: To synthesize poly(this compound) via a standard free-radical pathway.

Materials:

  • Purified this compound monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene or N,N-Dimethylformamide (DMF) as solvent

  • Methanol (as non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask or round-bottom flask with condenser

Procedure:

  • In a Schlenk flask, dissolve the desired amount of monomer (e.g., 5.0 g, 33.7 mmol) and initiator (e.g., AIBN, 0.1 mol% relative to monomer) in the solvent (e.g., 10 mL of toluene).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN).

  • Allow the polymerization to proceed under a nitrogen atmosphere with stirring for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.[15]

  • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., 200 mL of methanol) to precipitate the polymer.

  • Collect the precipitated white solid by filtration.

  • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify it.

  • Dry the final polymer product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Cationic Polymerization

Objective: To synthesize the polymer using a cationic initiator, leveraging the electron-donating substituents.

Materials:

  • Purified and rigorously dried monomer

  • Lewis acid initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane or hexane)

  • Methanol for quenching

  • Nitrogen or Argon gas supply (glovebox or Schlenk line)

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere.

  • In a flask under inert gas, dissolve the purified monomer (e.g., 2.5 mmol) in the anhydrous solvent (e.g., 25 mL of toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Low temperatures are crucial to suppress chain-transfer side reactions.[5]

  • Initiate the polymerization by adding a precise amount of the initiator solution (e.g., 5 µmol of BF₃·OEt₂) via syringe.

  • Stir the reaction mixture at the low temperature for the desired duration (e.g., 1-8 hours).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Isolate the polymer by precipitation in methanol, followed by filtration and drying as described in the free-radical protocol.

Protocol 3: Anionic "Living" Polymerization

Objective: To synthesize a polymer with a well-defined molecular weight and a narrow molecular weight distribution.

Materials:

  • Rigorously purified and dried monomer (distilled from CaH₂)

  • Anhydrous, aprotic polar solvent (e.g., Tetrahydrofuran, THF)

  • Initiator solution (e.g., n-butyllithium (n-BuLi) in hexanes)

  • Degassed methanol for termination

  • High-vacuum line and glassware

Procedure:

  • All glassware must be flame-dried under vacuum and all reagents must be rigorously purified and degassed.

  • Under a high-vacuum or in a glovebox, add the anhydrous solvent (e.g., 50 mL THF) to the reaction flask.

  • Add the initiator (e.g., 0.28 mmol of n-BuLi) to the solvent.[1]

  • Slowly add the purified monomer (e.g., 5 g) to the stirred initiator solution via cannula or syringe. A color change often indicates the formation of the living anionic chain ends.

  • Allow the polymerization to proceed at a controlled temperature (e.g., -78 °C to room temperature) for a specific time. The molecular weight is controlled by the monomer-to-initiator ratio.

  • Terminate the "living" chains by adding a few milliliters of degassed methanol. The color of the solution should disappear.

  • Precipitate, collect, and dry the polymer as described in the previous protocols.

Polymer Characterization

Objective: To determine the structure, molecular weight, and thermal properties of the synthesized poly(this compound).

Table 3: Summary of Characterization Techniques

TechniquePurposeSample PreparationExpected Information
GPC/SEC Molecular Weight (Mn, Mw) and Polydispersity (Đ)Dissolve polymer in THF (1 mg/mL)Elution profile to calculate Mn, Mw, and Đ.
¹H & ¹³C NMR Structural ConfirmationDissolve polymer in CDCl₃Peaks corresponding to the polymer backbone and side chains, confirming successful polymerization.
FTIR Functional Group AnalysisThin film cast from solution or KBr pelletDisappearance of vinyl C=C stretch (~1630 cm⁻¹), presence of aromatic and C-O-C stretches.
DSC Thermal Transitions (Tg)5-10 mg of polymer in an aluminum panHeat flow vs. temperature curve showing a step change at the glass transition temperature (Tg).[13]
TGA Thermal Stability5-10 mg of polymer in a ceramic panWeight loss vs. temperature curve to determine the onset of thermal decomposition.

Diagram 2: Polymer Characterization Workflow

G Polymer Purified Polymer Sample Structural Structural Analysis Polymer->Structural Molecular Molecular Weight Analysis Polymer->Molecular Thermal Thermal Analysis Polymer->Thermal NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR FTIR FTIR Spectroscopy Structural->FTIR GPC GPC / SEC Molecular->GPC DSC DSC (for Tg) Thermal->DSC TGA TGA (for Stability) Thermal->TGA

Caption: A standard workflow for the physicochemical characterization of a novel polymer.

References

Application Notes and Protocols for the Derivatization of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-Methoxy-1-methyl-3-vinylbenzene, a substituted styrene with potential for creating diverse molecular scaffolds. The derivatization of this compound can lead to a variety of functionalized molecules that may be of interest in medicinal chemistry and materials science. The vinyl group is a versatile handle for several key organic transformations, including palladium-catalyzed cross-coupling reactions, epoxidation, dihydroxylation, and polymerization.

Introduction to Derivatization Strategies

This compound (also known as 2-methoxy-3-methylstyrene) possesses a reactive vinyl moiety that is amenable to a range of chemical transformations. These modifications can be used to introduce new functional groups, extend the carbon skeleton, and generate polymers. Such derivatizations are crucial for exploring the structure-activity relationships of novel compounds in drug discovery programs and for developing new materials with tailored properties. The methoxy and methyl substituents on the benzene ring can influence the reactivity of the vinyl group and the properties of the resulting derivatives.

Potential Applications in Drug Development

While specific biological activities of this compound derivatives are not extensively documented, the structural motifs accessible through its derivatization are present in various biologically active molecules.

  • Anticancer and Anti-inflammatory Agents: Styrene derivatives have been investigated for their therapeutic potential. For instance, certain β-nitrostyrene derivatives have demonstrated the ability to suppress cell proliferation and induce apoptosis in cancer cell lines[1]. The core structure of this compound can serve as a scaffold to synthesize analogs of such compounds. Additionally, methoxy-substituted phenols and related structures have been studied for their antioxidant and cyclooxygenase (COX)-2 inhibitory effects, which are relevant to anti-inflammatory drug design[2].

  • Modulation of Cellular Signaling Pathways: Styrene and its metabolites have been shown to induce cellular stress and activate signaling pathways such as the p38 MAPK pathway[3]. This suggests that derivatives of this compound could potentially be designed to modulate specific cellular signaling cascades, a key strategy in modern drug development. The metabolism of styrene involves cytochrome P450 enzymes, and derivatives could be designed to interact with these or other metabolic pathways[4].

  • Neurological and Cardiovascular Applications: Methoxy-substituted derivatives of resveratrol, a stilbene (a diarylethene), have been synthesized and evaluated for their anti-platelet and anti-proliferative activities, suggesting potential applications in cardiovascular and anticancer therapies[5][6]. The derivatized styrene core could be used to generate novel stilbene-like structures.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound, based on established procedures for structurally similar substituted styrenes. Optimization of reaction conditions may be necessary to achieve optimal yields and purity for this specific substrate.

Palladium-Catalyzed Heck Vinylation

The Heck reaction is a powerful method for carbon-carbon bond formation, allowing the arylation or vinylation of alkenes[7]. In this protocol, this compound is coupled with an aryl halide.

Experimental Workflow: Heck Vinylation

Heck_Vinylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst reagents Add Solvent & Base start->reagents degas Degas Mixture reagents->degas heat Heat to Reflux degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the Heck Vinylation of this compound.

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and a base (e.g., triethylamine or potassium carbonate, 2.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)

Aryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene2Et3NDMF1001885
4-Bromobenzonitrile2K2CO3Acetonitrile802478
1-Bromo-4-nitrobenzene2NaOAcDMA1201690
Epoxidation

Epoxidation of the vinyl group creates a reactive oxirane ring, a valuable intermediate for further functionalization. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation[2][8].

Experimental Workflow: Epoxidation

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Styrene cool_ice Cool to 0 °C start->cool_ice add_mcpba Add m-CPBA cool_ice->add_mcpba stir Stir at 0 °C to RT add_mcpba->stir monitor Monitor by TLC stir->monitor quench Quench with Na2SO3 monitor->quench wash_base Wash with NaHCO3 quench->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the Epoxidation of this compound.

Protocol:

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Quantitative Data (Hypothetical)

ReagentSolventTemp (°C)Time (h)Yield (%)
m-CPBACH2Cl20 to RT392
Peracetic acidEthyl Acetate25488
Dihydroxylation

Syn-dihydroxylation of the vinyl group can be achieved using osmium tetroxide as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation[9].

Experimental Workflow: Dihydroxylation

Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Styrene & NMO add_osmium Add OsO4 (cat.) start->add_osmium stir Stir at RT add_osmium->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 monitor->quench filter Filter quench->filter extract Extract with EtOAc filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the Dihydroxylation of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and NMO (1.2 mmol) in a mixture of acetone and water (10:1, 11 mL).

  • To this stirring solution, add a catalytic amount of osmium tetroxide (0.01 mmol, e.g., as a 2.5 wt% solution in t-butanol).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude diol by column chromatography.

Quantitative Data (Hypothetical)

Catalyst (mol%)Co-oxidantSolventTime (h)Yield (%)
OsO4 (1)NMOAcetone/H2O895
KMnO4 (cold, dilute)-t-BuOH/H2O170
Free Radical Polymerization

The vinyl group allows for the polymerization of this compound to form a polystyrene derivative. This can be achieved through free radical polymerization using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Workflow: Polymerization

Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification start Combine Monomer & Initiator add_solvent Add Solvent (optional) start->add_solvent degas Degas by Freeze-Pump-Thaw add_solvent->degas heat Heat to Initiate degas->heat stir Stir under Inert Atmosphere heat->stir cool Cool to RT stir->cool precipitate Precipitate in Non-solvent cool->precipitate filter Filter Polymer precipitate->filter dry Dry under Vacuum filter->dry end Characterize Polymer dry->end

Caption: Workflow for the Free Radical Polymerization of this compound.

Protocol:

  • Place this compound (10.0 mmol) and a radical initiator (e.g., AIBN, 0.1 mmol) in a reaction vessel.

  • For solution polymerization, add a suitable solvent such as toluene or diphenyl ether. For bulk polymerization, no solvent is needed.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture to 70-110 °C under an inert atmosphere.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Cool the reaction to room temperature. If the polymer is solid, dissolve it in a suitable solvent (e.g., THF).

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data (Hypothetical)

InitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
AIBNToluene80128515,0001.8
Benzoyl PeroxideBulk9089025,0002.1

Conclusion

The derivatization of this compound offers access to a wide array of novel chemical entities. The protocols provided herein serve as a starting point for the synthesis and exploration of these compounds for potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The exploration of the biological activities of these novel derivatives could lead to the identification of new therapeutic agents.

References

Application Notes and Protocols for the Grignard Reaction with 2-methoxy-3-vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2][3] This protocol details the experimental procedure for the reaction of a Grignard reagent with 2-methoxy-3-vinylbenzaldehyde to produce a secondary alcohol. The presence of methoxy and vinyl functional groups on the benzaldehyde ring requires careful control of reaction conditions to achieve a successful outcome. This application note provides a detailed methodology, data presentation, and a visual workflow to guide researchers in performing this transformation.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3] Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[3][4] Due to the high reactivity of Grignard reagents, it is imperative to conduct the reaction under anhydrous conditions to prevent quenching of the reagent by water.[1][5][6]

Experimental Protocol

This protocol describes the addition of methylmagnesium bromide (CH₃MgBr) to 2-methoxy-3-vinylbenzaldehyde.

Materials:

  • 2-methoxy-3-vinylbenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a rubber septum, is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

    • 2-methoxy-3-vinylbenzaldehyde (1.62 g, 10 mmol) is dissolved in 50 mL of anhydrous diethyl ether and transferred to the reaction flask via a cannula.

    • The flask is cooled to 0 °C in an ice bath.

  • Grignard Reagent Addition:

    • Methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol, 1.1 equivalents) is drawn into a syringe and added dropwise to the stirred solution of the aldehyde over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction:

    • The reaction flask is cooled again in an ice bath to 0 °C.

    • The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Workup and Extraction:

    • The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 30 mL).

    • The combined organic layers are washed successively with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure secondary alcohol.

Data Presentation

ParameterValue
Reactants
2-methoxy-3-vinylbenzaldehyde1.62 g (10 mmol)
Methylmagnesium bromide3.7 mL (3.0 M solution, 11 mmol)
Stoichiometry
Molar Ratio (Aldehyde:Grignard)1 : 1.1
Reaction Conditions
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours post-addition
Workup
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventDiethyl Ether
Drying AgentAnhydrous MgSO₄
Purification
MethodSilica Gel Column Chromatography
EluentHexane/Ethyl Acetate Gradient
Expected Product 1-(2-methoxy-3-vinylphenyl)ethanol
Theoretical Yield1.78 g

Experimental Workflow Diagram

Grignard_Reaction_Workflow start Start: Prepare Anhydrous Setup aldehyde_prep Dissolve 2-methoxy-3-vinylbenzaldehyde in Anhydrous Diethyl Ether start->aldehyde_prep reaction_setup Cool Aldehyde Solution to 0°C aldehyde_prep->reaction_setup grignard_addition Dropwise Addition of Methylmagnesium Bromide reaction_setup->grignard_addition reaction Stir at Room Temperature (1-2 hours) grignard_addition->reaction quenching Quench with Saturated Aqueous NH4Cl at 0°C reaction->quenching workup Aqueous Workup and Extraction with Diethyl Ether quenching->workup drying Dry with Anhydrous MgSO4 and Concentrate workup->drying purification Purify by Column Chromatography drying->purification product Isolated Product: 1-(2-methoxy-3-vinylphenyl)ethanol purification->product

References

Application Notes and Protocols for the Analytical Identification of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-methyl-3-vinylbenzene, also known as 2-methoxy-3-methylstyrene, is an aromatic organic compound with potential applications in polymer chemistry and as a building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and development settings. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Compound Information:

PropertyValue
IUPAC Name 1-ethenyl-2-methoxy-3-methylbenzene
Synonyms 2-Methoxy-3-methylstyrene
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
CAS Number 499236-69-0[1]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.

Application Note

This method outlines the parameters for the identification and quantification of this compound in a solvent matrix. The protocol is designed for high-resolution separation from potential isomers and impurities. The retention time of the analyte can be influenced by factors such as column temperature, carrier gas flow rate, and the stationary phase of the column.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a known quantity of the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu

3. Data Analysis:

  • The retention time for this compound is expected to be in the range of other C10H12 isomers.

  • Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Predicted Quantitative Data

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/Information
Predicted Retention Time 10 - 15 minutes (on a standard non-polar column)
Molecular Ion (M⁺) m/z 148
Key Fragment Ions (m/z) 133 (M-15, loss of CH₃), 117 (M-31, loss of OCH₃), 105, 91, 77
Predicted Base Peak m/z 133 or 148

Note: Retention times and fragmentation patterns are predictions based on the analysis of structurally similar compounds and may vary depending on the specific instrumentation and conditions used.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dissolution Dissolve in Dichloromethane Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 1 µL into GC Filtration->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (40-300 amu) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of Analyte Peak Chromatogram->MassSpectrum Identification Identify based on RT and Fragmentation MassSpectrum->Identification Quantification Quantify using Calibration Curve Identification->Quantification

GC-MS analysis workflow for this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.

Application Note

This protocol describes a reverse-phase HPLC method with UV detection for the determination of this compound. The method is designed to provide good resolution and sensitivity. The mobile phase composition can be adjusted to optimize the separation from other components in the sample matrix.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Data Analysis:

  • The retention time of the analyte is used for identification.

  • Quantification is achieved by comparing the peak area to a calibration curve prepared with standards of known concentrations.

Predicted Quantitative Data

Table 2: Predicted HPLC Data for this compound

ParameterPredicted Value/Information
Predicted Retention Time 5 - 10 minutes (on a standard C18 column with the specified mobile phase)
λmax (in Acetonitrile) ~254 nm

Note: The retention time is an estimate and will depend on the specific column and HPLC system used.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Analyte Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain HPLC Chromatogram Detection->Chromatogram PeakIntegration Integrate Analyte Peak Chromatogram->PeakIntegration Identification Identify by Retention Time PeakIntegration->Identification Quantification Quantify using Calibration Curve Identification->Quantification

HPLC analysis workflow for this compound.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Application Note

This section provides the expected ¹H and ¹³C NMR chemical shifts for this compound. These predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The use of 2D NMR techniques such as COSY and HSQC can further aid in the complete assignment of all proton and carbon signals.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz or equivalent
Solvent CDCl₃
Internal Standard Tetramethylsilane (TMS)
Temperature 25 °C
¹H NMR Parameters 32 scans, 30° pulse angle, 2s relaxation delay
¹³C NMR Parameters 512 scans, 30° pulse angle, 2s relaxation delay
Predicted Quantitative Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinyl -CH= ~6.7 (dd, 1H)~136
Vinyl =CH₂ ~5.7 (d, 1H), ~5.3 (d, 1H)~114
Aromatic-H 6.9 - 7.3 (m, 3H)125 - 138 (Ar-C), 110-120 (Ar-CH)
Methoxy (-OCH₃) ~3.8 (s, 3H)~55
Methyl (-CH₃) ~2.3 (s, 3H)~20

Note: Chemical shifts are predictions and may vary slightly based on solvent and experimental conditions. Coupling constants (J values) for the vinyl protons are expected to be in the range of ~17 Hz (trans), ~11 Hz (cis), and <2 Hz (geminal).

Logical Relationship of NMR Analysis

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation Analyte This compound NMR_Tube Sample in NMR Tube Analyte->NMR_Tube Solvent CDCl₃ with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Spectrometer->C13_NMR ChemShifts Chemical Shifts H1_NMR->ChemShifts Integration Integration H1_NMR->Integration Coupling Coupling Patterns H1_NMR->Coupling C13_NMR->ChemShifts Structure_Confirmation Structure Confirmation ChemShifts->Structure_Confirmation Integration->Structure_Confirmation Coupling->Structure_Confirmation

Logical flow of NMR analysis for structural elucidation.

References

Application Note: A General Protocol for Investigating the Reaction Kinetics of 2-Methoxy-1-methyl-3-vinylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The polymerization of vinyl monomers, like styrene derivatives, typically follows a free-radical mechanism, which involves initiation, propagation, and termination steps. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, temperature, and the solvent used. Understanding these relationships is key to producing polymers with desired molecular weights and distributions.[1][2]

Hypothetical Kinetic Data Presentation

The following tables are templates for organizing and presenting the kinetic data that would be obtained from the experimental protocols described below.

Table 1: Effect of Initiator Concentration on Monomer Conversion and Polymerization Rate

Initiator (AIBN) Concentration (mol/L)Time (min)Monomer Conversion (%)Initial Rate of Polymerization (mol L⁻¹ s⁻¹)
0.013015.21.5 x 10⁻⁴
6028.9
9041.5
12053.1
0.023021.52.1 x 10⁻⁴
6040.8
9058.7
12072.3
0.033026.32.6 x 10⁻⁴
6049.9
9071.8
12085.5

Table 2: Effect of Temperature on Polymerization Rate and Rate Constant

Temperature (°C)Initial Rate of Polymerization (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
601.8 x 10⁻⁴0.012
703.5 x 10⁻⁴0.023
806.8 x 10⁻⁴0.045

Experimental Protocols

The following are detailed protocols for investigating the free-radical polymerization of 2-methoxy-1-methyl-3-vinylbenzene.

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a typical solution polymerization of a vinyl monomer initiated by a thermal initiator.

Materials:

  • This compound (monomer)

  • Toluene (solvent, distilled)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

  • Oil bath with temperature controller

Procedure:

  • Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of the monomer in toluene. For example, to prepare a 2 M solution, dissolve the appropriate mass of the monomer in the required volume of toluene.

  • Initiator Addition: Add the desired amount of AIBN initiator to the monomer solution. The concentration of the initiator can be varied to study its effect on the polymerization rate (e.g., 0.01 M, 0.02 M, 0.03 M).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C). Start the magnetic stirrer.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw aliquots of the reaction mixture using a nitrogen-purged syringe. This is crucial for monitoring the kinetics of the polymerization.[5]

  • Reaction Quenching: Quench the polymerization in the withdrawn sample by exposing it to air and cooling it in an ice bath.

  • Polymer Isolation: Precipitate the polymer from the quenched sample by adding it dropwise to a large excess of cold methanol with vigorous stirring.

  • Drying and Weighing: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

  • Conversion Calculation: Determine the monomer conversion gravimetrically by comparing the mass of the obtained polymer to the initial mass of the monomer in the aliquot.

Protocol 2: Kinetic Analysis using ¹H-NMR Spectroscopy

This protocol allows for in-situ monitoring of monomer conversion.

Materials:

  • NMR tube with a sealable cap

  • Deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trioxane)

  • The same reactants as in Protocol 1

Procedure:

  • Sample Preparation: In an NMR tube, prepare the reaction mixture as described in Protocol 1, but using a deuterated solvent. Add a known amount of an internal standard.

  • Initial Spectrum: Acquire a ¹H-NMR spectrum of the reaction mixture at time zero (before heating).

  • Reaction Monitoring: Place the NMR tube in the NMR spectrometer's probe, which is preheated to the desired reaction temperature. Acquire spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of the vinyl proton signals of the monomer relative to the constant signal of the internal standard. The monomer conversion can be calculated from the integration of these peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of free-radical polymerization.

experimental_workflow start_end start_end process process decision decision data data start Start setup Prepare Monomer, Solvent, and Initiator start->setup purge Purge with Inert Gas setup->purge heat Heat to Reaction Temperature purge->heat sample Take Aliquots at Intervals heat->sample sample->sample quench Quench Polymerization sample->quench precipitate Precipitate Polymer quench->precipitate dry Dry and Weigh Polymer precipitate->dry analyze Analyze Data (Conversion, Rate) dry->analyze end End analyze->end

Caption: Experimental workflow for studying polymerization kinetics.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination step step species species initiator Initiator (I) radicals 2R• initiator->radicals kd (Heat) radical_monomer RM• radicals->radical_monomer + M monomer1 Monomer (M) growing_chain RMn• longer_chain RMn+1• growing_chain->longer_chain + M (kp) monomer2 Monomer (M) chain1 RMn• dead_polymer Dead Polymer chain1->dead_polymer + RMm• (kt) chain2 RMm• chain2->dead_polymer

Caption: Elementary steps of free-radical polymerization.

While direct kinetic data for the polymerization of this compound is not currently available, the protocols and methodologies outlined in this application note provide a robust framework for its investigation. By systematically studying the effects of initiator concentration, temperature, and other variables, researchers can determine the rate laws and activation energies associated with the polymerization of this novel monomer. This information is invaluable for the rational design and synthesis of new polymeric materials with tailored properties. The provided templates for data presentation and the visual diagrams of the workflow and mechanism serve as a comprehensive guide for conducting and reporting such kinetic studies.

References

Application Notes and Protocols for 2-Methoxy-4-vinylphenol (MVP) in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "2-Methoxy-1-methyl-3-vinylbenzene" did not yield significant results regarding its application in material science. However, a structurally similar and extensively researched bio-based monomer, 2-Methoxy-4-vinylphenol (MVP) , also known as 4-vinylguaiacol, is a prominent platform chemical for polymer synthesis. The following application notes and protocols are based on the available research for 2-Methoxy-4-vinylphenol (MVP) and its derivatives, which are valuable for developing sustainable polymers.

Introduction to 2-Methoxy-4-vinylphenol (MVP) in Polymer Science

2-Methoxy-4-vinylphenol (MVP) is a bio-based monomer that can be derived from lignin, a major component of biomass.[1][2] Specifically, it is often produced through the decarboxylation of ferulic acid.[1] Its structure, featuring a vinyl group amenable to polymerization and a phenolic hydroxyl group that can be further functionalized, makes it a versatile building block for a wide range of polymeric materials.[1][3] Research has focused on modifying the phenolic group to create various MVP-derived monomers, which can then be polymerized to produce thermoplastics and thermosets with tunable properties.[1][3] These bio-based polymers are promising sustainable alternatives to petroleum-based plastics.[4]

Applications in Material Science

The applications of MVP-based polymers are diverse, spanning from thermoplastics to thermosetting materials.

  • Bio-based Thermoplastics: Homopolymers and copolymers of MVP derivatives have been synthesized through solution and emulsion polymerization techniques.[1][3] These materials exhibit a range of thermal properties, positioning them as potential substitutes for conventional plastics in various applications.[1] By modifying the functional group on the phenol, the properties of the resulting polymer, such as the glass transition temperature (Tg), can be tailored.[4]

  • Thermosetting Resins: Divalent monomers derived from MVP, akin to divinylbenzene (DVB), can be synthesized.[1][3] These MVP-based divinyl monomers can be crosslinked, for instance, through thiol-ene reactions, to form thermoset films.[2][3] The crosslinking density and, consequently, the thermomechanical properties of the thermosets can be controlled by adjusting the structure of the MVP-derived crosslinker.[1]

  • Functional Polymers: The phenolic group of MVP allows for the introduction of various functionalities. For example, derivatives like 2-(2-methoxy-4-vinylphenoxy)acetic acid introduce hydrophilicity, expanding the potential applications of these bio-based polymers.[3]

Quantitative Data Summary

The properties of polymers derived from MVP and its functionalized versions are summarized below.

Table 1: Thermal Properties of MVP-Derived Homopolymers
PolymerGlass Transition Temp. (T_g) [°C]Decomposition Temp. (T_deg) [°C]
P(MVP-AcOMe)5~375
P(MVP-AcOH)117~375
P(MVP-Bz)Not clearly defined~375
Data sourced from studies on homopolymers synthesized via solution polymerization.[4][3]
Table 2: Properties of MVP-Derivative/Styrene Emulsion Copolymers
Copolymer CompositionGlass Transition Temp. (T_g) [°C]Decomposition Temp. (T_deg) [°C]
PS (Polystyrene)~100~375
P(S-co-MVP-AcOMe)Close to PSSlightly lower than PS
P(S-co-MVP-AcOH)Close to PSSlightly lower than PS
P(S-co-MVP-Bz)Close to PSSlightly lower than PS
These copolymers were synthesized with a high styrene content.[3]

Experimental Protocols

Protocol 1: Synthesis of an MVP Derivative (1-(Benzyloxy)-2-methoxy-4-vinylbenzene, MVP-Bz)

This protocol describes the functionalization of the phenolic hydroxyl group of MVP.

Materials:

  • 2-Methoxy-4-vinylphenol (MVP)

  • Benzyl bromide (BzBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Absolute ethanol

Procedure:

  • Dissolve MVP (1 equivalent) in acetone in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃, approximately 1.5 equivalents) to the solution.

  • Add benzyl bromide (BzBr, approximately 1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Redissolve the crude product in an organic solvent and wash with deionized water.

  • Dry the organic phase and concentrate it using a rotary evaporator to obtain the crude MVP-Bz.

  • Recrystallize the solid from absolute ethanol to yield pure MVP-Bz as a white solid.[2]

Protocol 2: Solution Homopolymerization of an MVP Derivative (e.g., MVP-AcOMe)

This protocol details the free-radical polymerization of an MVP derivative in solution.

Materials:

  • Methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe)

  • Toluene

  • 2,2′-Azobisisobutyronitrile (AIBN) (initiator)

  • Argon gas

Procedure:

  • Dissolve MVP-AcOMe (e.g., 1.0 g) in toluene (e.g., 3 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add AIBN (e.g., 1 wt.% of the monomer).

  • Seal the flask and purge the reaction mixture with argon for 20 minutes to remove oxygen.

  • Immerse the flask in a preheated oil bath at 70°C to initiate polymerization.[1]

  • Allow the reaction to proceed for a set time (e.g., several hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H-NMR.[1][4]

  • To terminate the polymerization, cool the flask rapidly (e.g., in an ice bath) and expose the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Emulsion Copolymerization of an MVP Derivative with Styrene

This protocol describes the copolymerization of an MVP derivative with styrene in an aqueous emulsion system.

Materials:

  • MVP derivative (e.g., MVP-AcOMe)

  • Styrene (S)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Sodium bicarbonate (NaHCO₃) (buffer)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, prepare the aqueous phase by dissolving KPS, SDS, and NaHCO₃ in deionized water.

  • Prepare the oil phase by mixing the MVP derivative and styrene.

  • Deoxygenate both phases by bubbling nitrogen through them for at least 30 minutes.

  • Add the oil phase to the aqueous phase under continuous stirring to form an emulsion.

  • Heat the reaction vessel to the desired temperature (e.g., 70°C) to start the polymerization.

  • Maintain the reaction under a nitrogen atmosphere with constant stirring for several hours.[5]

  • The resulting product is a stable polymer latex. The polymer can be isolated by breaking the emulsion (e.g., by adding a salt solution) followed by filtration and drying.

Visualizations

Synthesis_Pathway Ferulic Acid Ferulic Acid MVP 2-Methoxy-4-vinylphenol (MVP) Ferulic Acid->MVP Decarboxylation MVP_Derivatives Functionalized MVP Monomers MVP->MVP_Derivatives Functionalization (e.g., Etherification) Polymers Thermoplastics & Thermosets MVP_Derivatives->Polymers Polymerization

Caption: Synthetic pathway from ferulic acid to MVP-based polymers.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Monomer_Solvent Dissolve MVP Derivative & Initiator in Toluene Purge Purge with Argon (20 min) Monomer_Solvent->Purge Heat Heat to 70°C Purge->Heat Precipitate Precipitate in Methanol Heat->Precipitate After Reaction Time Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry

Caption: Workflow for solution polymerization of an MVP derivative.

Emulsion_Copolymerization_Workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_product Product Aqueous_Phase Aqueous Phase: Water, KPS, SDS, NaHCO3 Deoxygenate Deoxygenate Both Phases (Nitrogen Purge) Aqueous_Phase->Deoxygenate Oil_Phase Oil Phase: Styrene & MVP Derivative Oil_Phase->Deoxygenate Emulsify Combine Phases & Emulsify Deoxygenate->Emulsify Heat Heat to 70°C under N2 Emulsify->Heat Latex Stable Polymer Latex Heat->Latex

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxy-1-methyl-3-vinylbenzene synthesis. The primary synthetic route discussed is the Wittig reaction, a common and effective method for converting aldehydes to alkenes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Wittig reaction, starting from 2-Methoxy-3-methylbenzaldehyde.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation.Ensure anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) and allow sufficient time for the ylide to form before adding the aldehyde.
Poor quality of starting materials.Verify the purity of 2-Methoxy-3-methylbenzaldehyde and the phosphonium salt by NMR or other analytical techniques. Impurities in the aldehyde can inhibit the reaction.
Incorrect reaction temperature.The initial ylide formation often requires low temperatures (e.g., -78°C to 0°C) to prevent side reactions. The subsequent reaction with the aldehyde may proceed at room temperature or with gentle heating. Optimize the temperature profile for your specific setup.
Presence of Impurities in the Final Product Triphenylphosphine oxide byproduct.This is a common byproduct of the Wittig reaction. It can often be removed by column chromatography on silica gel. In some cases, precipitation and filtration can also be effective.
Unreacted starting material (aldehyde).This indicates an incomplete reaction. Consider increasing the molar excess of the Wittig reagent (e.g., 1.1 to 1.5 equivalents). Ensure adequate reaction time.
Formation of cis/trans isomers.The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[1] Forcing conditions or the presence of lithium salts can affect the isomer ratio.[2] The Schlosser modification can be employed to favor the E-alkene.[2]
Reaction Fails to Initiate Inactive Wittig reagent.The phosphonium salt may have degraded. Prepare a fresh batch of the Wittig reagent from the corresponding phosphonium salt and a strong base immediately before use.
Incompatible solvent.Ethereal solvents like THF or diethyl ether are commonly used for the Wittig reaction.[2] Ensure the chosen solvent is anhydrous and compatible with the strong base used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method for synthesizing vinylbenzenes from benzaldehydes is the Wittig reaction.[2][3] This involves the reaction of an appropriate phosphonium ylide with an aldehyde. In this case, 2-Methoxy-3-methylbenzaldehyde would be reacted with methyltriphenylphosphonium bromide in the presence of a strong base to form the desired product.

Q2: How can I prepare the necessary Wittig reagent?

A2: The Wittig reagent, a phosphonium ylide, is typically prepared in situ by reacting a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent such as THF or diethyl ether.[4]

Q3: What are some common side reactions to be aware of?

A3: A primary side product is triphenylphosphine oxide, which is formed stoichiometrically with the desired alkene.[3] Other potential side reactions include aldol condensations of the starting aldehyde if the base is not handled carefully, and reactions involving impurities in the starting materials.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). This is effective for separating the non-polar vinylbenzene product from the more polar triphenylphosphine oxide byproduct.

Q5: Are there alternative synthetic methods to the Wittig reaction?

A5: Yes, other methods for forming the vinyl group include the Heck reaction[5][6] and Suzuki coupling[7][8]. The Heck reaction could involve the coupling of 3-bromo-2-methoxy-1-methylbenzene with ethylene, while a Suzuki coupling might involve the reaction of a boronic acid derivative of the benzene ring with a vinyl halide. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methoxy-3-methylbenzaldehyde[9]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 1-2 hours.

  • Wittig Reaction: In a separate flask, dissolve 2-Methoxy-3-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_workup_purification Workup & Purification ylide_start Methyltriphenylphosphonium Bromide + Anhydrous THF add_base Add n-BuLi at 0°C ylide_start->add_base ylide_formed Phosphonium Ylide (Wittig Reagent) add_base->ylide_formed reaction Combine at 0°C, then warm to RT ylide_formed->reaction aldehyde 2-Methoxy-3-methylbenzaldehyde in Anhydrous THF aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Logic start Low/No Yield? check_ylide Check Ylide Formation Conditions (Anhydrous, Strong Base) start->check_ylide Yes impurities Impurities Present? start->impurities No check_sm Verify Starting Material Purity check_ylide->check_sm check_temp Optimize Reaction Temperature check_sm->check_temp check_temp->impurities remove_tppo Remove Triphenylphosphine Oxide (Chromatography) impurities->remove_tppo Yes success Improved Yield impurities->success No increase_reagent Increase Wittig Reagent Stoichiometry remove_tppo->increase_reagent check_isomers Analyze Isomer Ratio increase_reagent->check_isomers check_isomers->success

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-1-methyl-3-vinylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound, also known as 2-methoxy-3-methylstyrene, is typically synthesized via palladium-catalyzed cross-coupling reactions. The most common and effective methods are the Heck reaction and the Suzuki-Miyaura coupling.

  • Heck Reaction: This involves the coupling of an aryl halide (e.g., 3-bromo-2-methylanisole) with a vinylating agent like ethylene gas.

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate (e.g., 3-bromo-2-methylanisole) with a vinylboronic acid or its ester derivatives.

Q2: What are the main challenges in the synthesis of this substituted styrene?

A2: Researchers may encounter several challenges, including:

  • Low Yields: Sub-optimal reaction conditions can lead to poor conversion of the starting material.

  • Side Reactions: The formation of byproducts such as homocoupled products or Heck reactions occurring on the newly formed vinyl group can reduce the yield of the desired product.

  • Polymerization: Substituted styrenes can be prone to polymerization, especially at elevated temperatures, leading to product loss and purification difficulties.

  • Purification: Separating the final product from the catalyst, unreacted starting materials, and byproducts can be challenging.

Q3: How can I prevent polymerization of this compound during and after the reaction?

A3: To minimize polymerization, consider the following:

  • Use of Inhibitors: Adding a small amount of a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the reaction mixture and during purification can prevent polymerization.

  • Moderate Temperatures: Avoid excessively high reaction temperatures and prolonged heating.

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can reduce the risk of radical-initiated polymerization.

  • Storage: Store the purified product at low temperatures and in the dark, preferably with a stabilizer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a pre-catalyst. - Consider in-situ reduction of a Pd(II) source to the active Pd(0) species.
Incorrect Base - The choice of base is crucial. For Suzuki coupling, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For the Heck reaction, organic bases like triethylamine (Et₃N) are often used. - Ensure the base is anhydrous if required by the specific protocol.
Poor Solvent Choice - The solvent must be appropriate for the specific coupling reaction and be able to dissolve the reactants. Common solvents include DMF, dioxane, THF, and toluene. - For Suzuki couplings, the addition of water can be beneficial.
Low Reaction Temperature - The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Homocoupling of Aryl Halide - This can occur if the reaction conditions favor this side reaction. Lowering the catalyst loading or changing the ligand may help.
Secondary Heck Reaction - The product vinyl group can react further. Using a lower reaction temperature or a shorter reaction time can minimize this. Using ethylene as the vinylating agent in the Heck reaction can also reduce this side reaction by keeping the concentration of the vinyl partner high.
Protodeboronation (Suzuki) - The vinylboronic acid can be sensitive to acidic conditions or prolonged reaction times, leading to its decomposition. Ensure the reaction is sufficiently basic and optimize the reaction time.

Issue 3: Product Polymerization

Potential Cause Troubleshooting Steps
High Temperature - As mentioned in the FAQs, lower the reaction temperature if possible.
Oxygen Exposure - Ensure the reaction is performed under a strictly inert atmosphere.
Absence of Inhibitor - Add a suitable radical inhibitor to the reaction mixture and during workup and storage.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound via Heck and Suzuki couplings. Note: These are starting points and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Heck Reaction

This protocol describes the synthesis from 3-bromo-2-methylanisole and ethylene.

Materials:

  • 3-bromo-2-methylanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ethylene gas

  • Inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

  • To a high-pressure reactor, add 3-bromo-2-methylanisole, Pd(OAc)₂, P(o-tol)₃, and Et₃N in MeCN.

  • Add a small amount of a polymerization inhibitor.

  • Seal the reactor and purge with ethylene gas several times.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 50-200 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reactor to room temperature and carefully vent the ethylene gas.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sulfate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the synthesis from 3-bromo-2-methylanisole and vinylboronic acid pinacol ester.

Materials:

  • 3-bromo-2-methylanisole

  • Vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

  • To a round-bottom flask, add 3-bromo-2-methylanisole, vinylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

  • Add a small amount of a polymerization inhibitor.

  • Add a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sulfate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting points and ranges for optimizing the Heck and Suzuki reactions for the synthesis of substituted styrenes. The optimal conditions for this compound should be determined experimentally within these ranges.

Table 1: Heck Reaction Optimization Parameters

ParameterRangeTypical Starting Condition
Catalyst Loading (mol%) 0.1 - 51
Ligand:Pd Ratio 1:1 - 4:12:1
Base (equivalents) 1.1 - 2.01.5
Temperature (°C) 80 - 150120
Ethylene Pressure (psi) 50 - 300100
Reaction Time (h) 4 - 2412

Table 2: Suzuki-Miyaura Coupling Optimization Parameters

ParameterRangeTypical Starting Condition
Catalyst Loading (mol%) 0.5 - 52
Vinylboronic Ester (equiv.) 1.1 - 1.51.2
Base (equivalents) 2.0 - 3.02.5
Temperature (°C) 60 - 11090
Solvent Ratio (Organic:Water) 3:1 - 10:14:1
Reaction Time (h) 2 - 126

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Catalyst, Ligand, Base, Inhibitor solvent Add Degassed Solvent reagents->solvent vinyl Add Vinylating Agent solvent->vinyl heat Heat to Desired Temperature vinyl->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Catalyst cool->filter extract Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Experiment Outcome low_yield Low/No Yield start->low_yield byproducts Significant Byproducts start->byproducts polymer Polymerization start->polymer check_catalyst Check Catalyst Activity & Ligand Integrity low_yield->check_catalyst Yes check_time_temp Reduce Reaction Time/Temp byproducts->check_time_temp Yes check_inhibitor Add/Increase Inhibitor polymer->check_inhibitor Yes check_conditions Optimize Temp, Base, Solvent check_catalyst->check_conditions check_atmosphere Ensure Inert Atmosphere check_inhibitor->check_atmosphere check_atmosphere->check_time_temp

Caption: Decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Resolving Impurities in 2-Methoxy-1-methyl-3-vinylbenzene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-Methoxy-1-methyl-3-vinylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound synthesized via the Wittig reaction?

A1: The most common impurities originating from a Wittig synthesis of this compound include:

  • Unreacted Starting Materials: 2-Methoxy-3-methylbenzaldehyde and methyltriphenylphosphonium bromide.

  • Geometric Isomers: The Wittig reaction can sometimes produce a mixture of (E)- and (Z)-isomers of the target alkene, although the stereoselectivity can be influenced by the reaction conditions and the nature of the ylide.[3][4]

  • Solvent Residues: Residual solvents used during the reaction or purification steps (e.g., tetrahydrofuran, diethyl ether, dichloromethane, hexanes, ethyl acetate).

Q2: How can I minimize the formation of these impurities during synthesis?

A2: To minimize impurity formation:

  • Optimize Stoichiometry: Use a slight excess of the Wittig reagent to ensure complete consumption of the aldehyde.

  • Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to avoid side reactions. For the ylide formation, cooling is often necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reagents, particularly the phosphonium ylide which can be sensitive to air and moisture.[4]

  • Use Fresh Reagents: Employ freshly prepared or properly stored Wittig reagent and anhydrous solvents to ensure high reactivity and minimize side reactions. The stability of the ylide can be a critical factor.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purification are:

  • Column Chromatography: This is a highly effective method for separating the desired product from triphenylphosphine oxide and unreacted aldehyde. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Distillation: If the product is thermally stable, vacuum distillation can be employed to separate it from less volatile impurities like triphenylphosphine oxide.

  • Recrystallization: This technique can be effective if the product is a solid at room temperature and a suitable solvent system can be found to selectively crystallize the desired compound, leaving impurities in the mother liquor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and purification of this compound.

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in ¹H NMR spectrum Presence of unreacted 2-Methoxy-3-methylbenzaldehyde (singlet around 9.8-10.0 ppm for the aldehyde proton).Purify the sample using column chromatography.
Presence of triphenylphosphine oxide (multiplets in the aromatic region, ~7.4-7.7 ppm).Purify via column chromatography or recrystallization.
Presence of residual solvents.Dry the sample under high vacuum.
Formation of geometric isomers.Attempt separation by column chromatography or HPLC. The stereoselectivity of the Wittig reaction can be influenced by the choice of base and solvent.[3]
Multiple spots on TLC analysis Incomplete reaction or presence of byproducts.Monitor the reaction progress by TLC to ensure completion. If byproducts are present, purify by column chromatography.
Low Yield after Purification Incomplete reaction.Ensure the use of a strong enough base (e.g., n-butyllithium, sodium hydride) to fully deprotonate the phosphonium salt and form the ylide.[5]
Ylide instability.Prepare the ylide in situ and add the aldehyde promptly. Some ylides are not stable over long periods.
Product loss during workup or purification.Optimize extraction and chromatography conditions. Ensure the chosen solvent system for chromatography provides good separation without excessive band broadening.
Product appears oily or discolored Presence of polymeric material or other high molecular weight impurities.Consider passing the crude product through a short plug of silica gel before final purification. The addition of a polymerization inhibitor may be necessary for storage.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a general guideline based on standard Wittig reaction procedures.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).[6][7]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide) dropwise to the suspension with vigorous stirring.[5]

  • Allow the mixture to stir at 0 °C for 1 hour, during which the formation of the ylide is indicated by a color change (typically to a yellow or orange hue).

2. Wittig Reaction:

  • Dissolve 2-Methoxy-3-methylbenzaldehyde in anhydrous THF.[8][9]

  • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for several hours (monitor by TLC) until the starting aldehyde is consumed.

3. Work-up and Purification:

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 1% to 5% ethyl acetate in hexanes) to separate the desired vinylbenzene from triphenylphosphine oxide and any unreacted aldehyde.

Analytical Methods

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation: Look for the molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methyl or methoxy groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃) or other deuterated solvents.

  • ¹H NMR: Expect signals for the vinyl protons (typically between 5.0 and 7.0 ppm with characteristic coupling patterns), aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the methyl group (a singlet around 2.3 ppm).

  • ¹³C NMR: Expect signals for the vinyl carbons, aromatic carbons (including quaternary carbons), the methoxy carbon, and the methyl carbon.

Visualizations

Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product & Analysis start1 2-Methoxy-3-methylbenzaldehyde wittig Wittig Reaction start1->wittig start2 Methyltriphenylphosphonium bromide ylide Ylide Formation (Strong Base, Anhydrous THF) start2->ylide ylide->wittig quench Quench with Water wittig->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product analysis Analysis (NMR, GC-MS, TLC) product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting cluster_impurities Potential Impurities Identified cluster_solutions Resolution Strategies start Crude Product Analysis (TLC, NMR, GC-MS) aldehyde Unreacted Aldehyde start->aldehyde phosphine_oxide Triphenylphosphine Oxide start->phosphine_oxide isomers Geometric Isomers start->isomers solvent Residual Solvent start->solvent re_purify Column Chromatography aldehyde->re_purify phosphine_oxide->re_purify re_distill Vacuum Distillation phosphine_oxide->re_distill isomers->re_purify optimize_synthesis Optimize Reaction Conditions isomers->optimize_synthesis dry_vacuum Drying under High Vacuum solvent->dry_vacuum

Caption: Decision tree for troubleshooting common impurities in this compound samples.

References

Technical Support Center: Stabilization of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the safe storage and stabilization of 2-Methoxy-1-methyl-3-vinylbenzene and related vinyl aromatic compounds. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Issue 1: Monomer has solidified or become highly viscous in the container.

  • Question: I opened a container of this compound and found that it has turned into a solid or a thick, syrupy liquid. What happened?

  • Answer: This indicates that the monomer has undergone premature polymerization. Vinyl aromatic compounds like this compound are prone to self-polymerization, especially when not stored under optimal conditions.[1][2] The reaction is exothermic and can accelerate as the temperature increases, a phenomenon known as runaway polymerization.[3]

    Possible Causes & Solutions:

    • Inhibitor Depletion: The polymerization inhibitor added for storage has been consumed.

      • Solution: Check the expiration date and inhibitor concentration upon receipt. If storing for extended periods, monitor the inhibitor level.

    • Improper Storage Temperature: The material was stored at an elevated temperature (e.g., above 25°C). The rate of polymerization increases significantly with temperature.[1]

      • Solution: Always store the monomer in a cool, controlled environment, ideally refrigerated (2-8°C), and away from heat sources or direct sunlight.[4][5][6]

    • Presence of Contaminants: Contamination with acids, peroxides, or certain metals can initiate polymerization.

      • Solution: Use clean, dedicated equipment for handling. Ensure the storage container is inert and properly sealed.

    • Incorrect Atmosphere: Some common inhibitors require the presence of dissolved oxygen to function effectively.[1][7]

      • Solution: Unless an anaerobic inhibitor is used, store the monomer under an air headspace, not an inert gas like nitrogen or argon.

Issue 2: Color of the monomer has changed (e.g., yellowed).

  • Question: My this compound, which was initially colorless, has developed a yellow tint. Is it still usable?

  • Answer: A color change can indicate the formation of degradation products or the oxidation of the phenolic inhibitor. While the monomer may still be usable for some applications, the color change is a warning sign of potential quality degradation.

    Possible Causes & Solutions:

    • Oxidation: Exposure to air and light can cause oxidation of the monomer or the inhibitor. Phenolic inhibitors, in particular, can form colored quinone-like species as they scavenge radicals.

      • Solution: Store in amber or opaque containers to protect from light.[5] Keep containers tightly sealed to minimize air exposure.

    • Contamination: Rust or other metallic impurities can introduce color.

      • Solution: Store in high-quality, non-reactive containers (e.g., glass or stainless steel). Avoid contact with iron.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common storage issues with vinyl aromatic monomers.

G cluster_start cluster_check cluster_poly_analysis cluster_color_analysis cluster_actions start Storage Issue Observed (e.g., Polymerization, Color Change) check_viscosity Is monomer solid or highly viscous? start->check_viscosity check_color Has monomer changed color? check_viscosity->check_color No poly_cause Cause: Premature Polymerization check_viscosity->poly_cause Yes color_cause Cause: Oxidation or Contamination check_color->color_cause Yes check_temp Was storage temp > 25°C? poly_cause->check_temp check_inhibitor Is inhibitor level within spec? check_temp->check_inhibitor No action_review_storage Action: Review and correct storage procedures. check_temp->action_review_storage Yes check_atmosphere Was it stored under inert gas? check_inhibitor->check_atmosphere No action_discard Action: Dispose of monomer per safety guidelines. check_inhibitor->action_discard Yes (Depleted) action_stabilize Action: If inhibitor is low, add more if possible. Review storage protocol. check_atmosphere->action_stabilize No check_atmosphere->action_review_storage Yes (for O2-dependent inhibitors) check_light Exposed to light? color_cause->check_light check_container Is container material appropriate? check_light->check_container No check_light->action_review_storage Yes action_purify Action: Consider purification (e.g., alumina column). Test before use. check_container->action_purify No check_container->action_review_storage Yes

Caption: Troubleshooting logic for stored vinyl aromatic monomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage? A: The primary degradation pathway is free-radical polymerization of the vinyl group.[1][3] This process is initiated by heat, light, or contaminants and can be prevented by the addition of chemical inhibitors that scavenge free radicals.

Q2: Which inhibitors are recommended for storing vinyl aromatic compounds? A: Several types of inhibitors are used. For general storage and transport, hindered phenolic compounds are common because they can be easily removed.[2] The choice depends on the required storage duration, temperature, and whether oxygen will be present. Common examples include 4-tert-butylcatechol (TBC) and 4-methoxyphenol (MEHQ).[2] For high-temperature processes like distillation, other inhibitors like 2,6-dinitro-p-cresol may be used.[1][7]

Q3: Does the inhibitor need to be removed before I use the monomer in an experiment? A: Yes, in most cases. The inhibitor will interfere with the desired polymerization or reaction of the vinyl group. TBC and other phenolic inhibitors can be removed by washing with an aqueous alkaline solution (e.g., dilute NaOH) or by passing the monomer through a column packed with activated alumina.[1][8]

Q4: What are the ideal storage conditions (temperature, atmosphere, light)? A:

  • Temperature: Store in a cool environment, ideally between 2°C and 8°C. Avoid freezing.[5] Elevated temperatures drastically reduce shelf life.[9]

  • Atmosphere: For common phenolic inhibitors like TBC, a headspace of air is necessary as they require oxygen to be effective.[1][7] Do not store under an inert atmosphere unless using an oxygen-independent inhibitor.

  • Light: Store in the dark or in amber/opaque containers to prevent light-induced polymerization.[5]

Q5: How can I test if the inhibitor is still active? A: The concentration of inhibitors like TBC can be determined colorimetrically or by chromatographic methods such as HPLC. ASTM D4590 provides a standard colorimetric method for determining p-tert-butylcatechol in styrene.[10] For laboratory purposes, if a quantitative test is not feasible, adhering to the manufacturer's expiration date and recommended storage conditions is the best practice.

Data Presentation: Comparison of Common Inhibitors

The following table summarizes the properties of common polymerization inhibitors used for vinyl aromatic monomers.

Inhibitor NameAbbreviationTypical Concentration (ppm)Oxygen RequirementCommon Removal MethodNotes
4-tert-ButylcatecholTBC10 - 50YesAlkaline Wash, Alumina FiltrationPreferred for storage applications.[1]
4-MethoxyphenolMEHQ10 - 200YesAlkaline Wash, Alumina FiltrationEffective general-purpose inhibitor.[2]
HydroquinoneHQ100 - 1000YesAlkaline Wash, Alumina FiltrationCommon but can be more prone to discoloration.[2]
2,6-Dinitro-p-cresolDNPC50 - 500NoAlumina FiltrationEffective in oxygen-free systems like distillation columns.[1][7]
PhenothiazinePTZ100 - 1000YesAdsorptionOften used in combination with other inhibitors.[1][2]

Experimental Protocols

Protocol: Evaluating Storage Stability (Accelerated Aging)

This protocol describes a general method to assess the stability of this compound with a given inhibitor concentration under accelerated aging conditions.

Objective: To determine the shelf life of the stabilized monomer at an elevated temperature.

Materials:

  • This compound with inhibitor

  • Several small (4 oz) glass jars with tight-sealing caps[9]

  • Air-circulated oven capable of maintaining 50-60°C

  • Viscometer or equipment for determining polymer content (e.g., GC, gravimetric analysis)

Procedure:

  • Sample Preparation: Dispense a set volume (e.g., 100 grams) of the stabilized monomer into multiple glass jars, ensuring a small air headspace remains. Seal the jars tightly.[9]

  • Initial Analysis (T=0): Retain one jar as a baseline control at room temperature. Analyze its contents for initial viscosity and/or polymer content.

  • Accelerated Aging: Place the remaining sealed jars in an air-circulated oven set to a constant elevated temperature (e.g., 55°C).[9]

  • Periodic Monitoring: At regular intervals (e.g., daily or weekly), remove one jar from the oven.

  • Visual Inspection: Allow the jar to cool to room temperature. Visually inspect for any signs of polymerization, such as increased viscosity, stringiness, or solidification, by inverting the jar.[9]

  • Quantitative Analysis: Measure the viscosity or determine the polymer content. A significant increase in viscosity indicates polymerization.

  • Endpoint Determination: The end of the stable shelf life under these conditions is defined as the time at which a significant amount of polymer has formed or the sample gels completely.

Monomer Handling and Preparation Workflow

This diagram illustrates the standard workflow from receiving the monomer to its use in a reaction.

G receive Receive Monomer inspect Inspect Container & Check Inhibitor Info/Date receive->inspect store Store in Ventilated, Cool (2-8°C), Dark Location (Air Headspace) inspect->store prep Prepare for Reaction store->prep remove_inhibitor Remove Inhibitor (e.g., Alumina Column) prep->remove_inhibitor use Use Purified Monomer Immediately in Reaction remove_inhibitor->use

Caption: Standard workflow for handling stabilized vinyl monomers.

References

Troubleshooting NMR Peak Assignments for 2-Methoxy-1-methyl-3-vinylbenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments for 2-Methoxy-1-methyl-3-vinylbenzene.

Frequently Asked Questions (FAQs)

Q1: I am seeing overlapping signals in the aromatic region of my 1H NMR spectrum. How can I resolve them?

A1: Overlapping aromatic signals are common. Consider the following troubleshooting steps:

  • Change the solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.[1]

  • Increase the magnetic field strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to identify which protons are coupled to each other and to which carbons they are attached. This will allow for unambiguous assignment even with signal overlap in the 1D spectrum.

Q2: The integration of my proton signals does not match the expected number of protons. What could be the cause?

A2: Inaccurate integration can arise from several factors:

  • Phasing: Improper phasing of the spectrum can lead to integration errors. Re-process the spectrum and carefully phase the baseline.

  • Baseline distortion: A non-flat baseline will lead to incorrect integrals. Ensure the baseline is corrected before integration.

  • Peak overlap: If peaks are overlapping, the integration regions may be difficult to define accurately.[1] Deconvolution algorithms in the processing software can sometimes help to separate the areas of overlapping peaks.

  • Relaxation delay (d1): For quantitative analysis, a sufficiently long relaxation delay is crucial to ensure all protons have fully relaxed before the next pulse. A short d1 can lead to saturation and reduced signal intensity for some protons, resulting in inaccurate integrals.

Q3: My peaks appear broad. What are the possible reasons and solutions?

A3: Broad NMR peaks can be caused by several issues:

  • Poor shimming: The homogeneity of the magnetic field greatly affects peak shape. Re-shim the instrument to obtain sharper lines.[2]

  • Sample concentration: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may improve resolution.[2]

  • Paramagnetic impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample or passing it through a small plug of alumina can help remove these impurities.

  • Insoluble material: Suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity.[2] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Q4: I have an unexpected peak in my spectrum. How can I identify its source?

A4: Unidentified peaks can be contaminants. Common sources include:

  • Residual solvent from synthesis or purification: Check the chemical shifts of common laboratory solvents.

  • Water: A broad singlet around 1.5-2.5 ppm in CDCl₃ is often due to water.[1] This can be confirmed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the water peak should disappear or significantly diminish.

  • Grease: Silicon grease from glassware can appear as a singlet around 0 ppm.

  • Starting materials or byproducts: Compare the spectrum to those of your starting materials to check for incomplete reactions.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using computational models and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Atom NamePredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)
Hα (vinyl)6.75 - 6.85ddJα,β-trans ≈ 17.6, Jα,β-cis ≈ 10.9
Hβ-cis (vinyl)5.25 - 5.35dJβ-cis,α ≈ 10.9
Hβ-trans (vinyl)5.70 - 5.80dJβ-trans,α ≈ 17.6
H4 (aromatic)7.20 - 7.30tJ ≈ 7.8
H5 (aromatic)6.80 - 6.90dJ ≈ 7.8
H6 (aromatic)7.05 - 7.15dJ ≈ 7.8
OCH₃ (methoxy)3.80 - 3.90s-
CH₃ (methyl)2.25 - 2.35s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Atom NamePredicted Chemical Shift (ppm)
C1130.0 - 132.0
C2157.0 - 159.0
C3138.0 - 140.0
C4127.0 - 129.0
C5120.0 - 122.0
C6124.0 - 126.0
Cα (vinyl)136.0 - 138.0
Cβ (vinyl)114.0 - 116.0
OCH₃ (methoxy)55.0 - 57.0
CH₃ (methyl)15.0 - 17.0

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weighing the sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. Standard 1D NMR Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra; 5 times the longest T1 for quantitative analysis.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically 0-220 ppm.

Visual Troubleshooting Guides

The following diagrams illustrate key relationships and workflows for troubleshooting NMR peak assignments for this compound.

troubleshooting_workflow start Problem with NMR Peak Assignment check_sample Verify Sample Purity and Preparation start->check_sample reacquire_1d Re-acquire 1D Spectra (¹H, ¹³C) check_sample->reacquire_1d If sample is OK check_params Check Acquisition & Processing Parameters reacquire_1d->check_params acquire_2d Acquire 2D NMR Spectra (COSY, HMBC, HSQC) check_params->acquire_2d If 1D data is still ambiguous analyze_2d Analyze 2D Correlations acquire_2d->analyze_2d assign_peaks Assign Peaks Based on All Data analyze_2d->assign_peaks end Successful Assignment assign_peaks->end

Caption: Troubleshooting workflow for NMR peak assignment.

nmr_correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_Me CH₃ (s) C_arom_quat Aromatic Quat. C's H_Me->C_arom_quat HMBC C_arom_CH Aromatic CH's H_Me->C_arom_CH HMBC H_OMe OCH₃ (s) H_OMe->C_arom_quat HMBC H_vinyl_a Hα (dd) H_vinyl_b Hβ (d,d) H_vinyl_a->H_vinyl_b COSY H_vinyl_a->C_arom_quat HMBC H_vinyl_b->C_arom_quat HMBC H_arom Aromatic H's (m) H_arom->H_arom COSY H_arom->C_arom_quat HMBC H_arom->C_arom_CH HMBC C_Me CH₃ C_OMe OCH₃ C_vinyl_a C_vinyl_b

Caption: Key COSY and HMBC correlations for this compound.

References

Technical Support Center: Production of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up production of 2-Methoxy-1-methyl-3-vinylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and potential scale-up syntheses for this compound involve two primary pathways:

  • Dehydration of 1-(3-methoxy-2-methylphenyl)ethanol: This involves the acid-catalyzed removal of water from the corresponding secondary alcohol.

  • Wittig Reaction: This involves the reaction of 3-methoxy-2-methylbenzaldehyde with a methylenetriphenylphosphorane ylide.

Q2: What are the main challenges in scaling up the production of this compound?

A2: Key challenges include:

  • Reaction Control: Exothermic reactions, particularly in the Grignard synthesis of the precursor alcohol, require careful temperature management.

  • Byproduct Formation: Polymerization of the vinyl group and formation of isomers or elimination byproducts are common issues.

  • Purification: Removal of unreacted starting materials, catalysts, and byproducts to achieve high purity can be complex.

  • Reagent Handling: Large-scale handling of organometallic reagents (like Grignard reagents) or pyrophoric ylides requires specialized equipment and safety protocols.

Q3: How can I minimize the polymerization of the final product?

A3: To minimize polymerization of this compound, consider the following:

  • Add Inhibitors: Introduce radical inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone during distillation and storage.

  • Low-Temperature Storage: Store the purified product at reduced temperatures (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Light Exposure: Protect the product from light, which can initiate polymerization.

Troubleshooting Guides

Troubleshooting Dehydration of 1-(3-methoxy-2-methylphenyl)ethanol
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion to Alkene 1. Insufficient acid catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for byproducts. 3. Extend the reaction time.
Formation of Ether Byproducts 1. High concentration of alcohol. 2. Use of protic acids like sulfuric acid.1. Use a non-polar solvent to reduce alcohol concentration. 2. Switch to a milder, non-nucleophilic acid catalyst such as KHSO₄ or activated alumina.
Product Polymerization 1. High reaction temperature. 2. Presence of acidic residues during workup.1. Use vacuum distillation to lower the boiling point. 2. Neutralize the reaction mixture thoroughly before distillation and add a polymerization inhibitor.
Troubleshooting Wittig Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkene 1. Incomplete ylide formation. 2. Steric hindrance from the ortho-methyl group. 3. Wet solvent or aldehyde.1. Ensure anhydrous conditions and sufficient reaction time for ylide generation. 2. Use a more reactive phosphonium salt or a stronger base. 3. Use freshly distilled, anhydrous solvents and ensure the aldehyde is dry.
Presence of Triphenylphosphine Oxide in Product 1. Incomplete removal during workup.1. Recrystallize the crude product from a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide. 2. Use column chromatography for purification.
Formation of cis/trans Isomers (if applicable) 1. Use of unstabilized ylides typically favors the Z-alkene.1. For this specific terminal alkene, this is not an issue. However, for internal alkenes, the choice of stabilized vs. unstabilized ylide and reaction conditions (e.g., salt-free) can influence stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-methoxy-2-methylphenyl)ethanol via Grignard Reaction
  • Reagent Preparation: Prepare a solution of methylmagnesium bromide in a suitable ether solvent (e.g., THF, diethyl ether).

  • Reaction: To a cooled (0 °C) and stirred solution of 3-methoxy-2-methylbenzaldehyde in anhydrous ether, add the Grignard reagent dropwise under an inert atmosphere.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or used directly in the next step.

Protocol 2: Dehydration of 1-(3-methoxy-2-methylphenyl)ethanol
  • Setup: Combine the crude 1-(3-methoxy-2-methylphenyl)ethanol with a catalytic amount of potassium bisulfate (KHSO₄).

  • Distillation: Heat the mixture under vacuum. The product, this compound, will distill as it is formed.

  • Purification: Collect the distillate, which can be further purified by fractional distillation. Add a polymerization inhibitor (e.g., TBC) to the collected fractions.

Parameter Value
Precursor 1-(3-methoxy-2-methylphenyl)ethanol
Catalyst Potassium Bisulfate (KHSO₄)
Typical Yield 70-85%
Distillation Pressure 1-5 mmHg
Distillation Temperature Dependent on pressure, typically 80-100 °C

Visualizations

Synthesis_Pathway cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration Aldehyde 3-methoxy-2-methyl- benzaldehyde Alcohol 1-(3-methoxy-2-methyl- phenyl)ethanol Aldehyde->Alcohol 1. Add Grignard 2. Quench (NH4Cl) Grignard CH3MgBr Grignard->Alcohol Target 2-Methoxy-1-methyl- 3-vinylbenzene Alcohol->Target Heat, KHSO4 - H2O

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Dehydration Check_Temp Is Reaction Temp > 150°C? Start->Check_Temp High_Temp Polymerization Likely. Reduce temp, use vacuum. Check_Temp->High_Temp Yes Check_Catalyst Is Catalyst Loading Sufficient? Check_Temp->Check_Catalyst No Low_Catalyst Increase Catalyst Incrementally. Check_Catalyst->Low_Catalyst No Check_Purity Is Starting Alcohol Pure? Check_Catalyst->Check_Purity Yes Impure_Start Purify Alcohol via Chromatography. Check_Purity->Impure_Start No Success Yield Improved Check_Purity->Success Yes

Caption: Troubleshooting workflow for low yield in dehydration.

avoiding degradation of 2-Methoxy-1-methyl-3-vinylbenzene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-Methoxy-1-methyl-3-vinylbenzene during chemical reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

  • Q1: My this compound appears yellowed upon arrival or after storage. Is it still usable?

    • A1: Yellowing can indicate the onset of oxidation or polymerization.[1] While minor discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, purification by passing through a column of activated alumina to remove oligomers and inhibitors is recommended.[2] It is crucial to store the compound under an inert atmosphere and at a low temperature (2-8°C) to minimize degradation.[3]

  • Q2: I observe polymer formation in my reaction flask, even when not intending to polymerize the monomer. What is causing this?

    • A2: Unintended polymerization is a common issue with vinyl aromatic compounds, including this compound. This can be initiated by heat, light, or the presence of radical initiators.[4] Ensure that the monomer is properly inhibited for storage and that inhibitors are only removed immediately before use.[5][6] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from initiating polymerization.[4]

  • Q3: My reaction is sluggish or fails to go to completion. Could the quality of my this compound be the issue?

    • A3: Yes, impurities in the monomer can interfere with catalytic reactions. Commercial this compound is often supplied with inhibitors like p-tert-butylcatechol (TBC) to prevent polymerization during shipping and storage.[2][4] These inhibitors can interfere with catalysts, particularly those used in cross-coupling reactions. It is essential to remove the inhibitor before use.

  • Q4: How do I properly remove the polymerization inhibitor before my reaction?

    • A4: A common method for removing phenolic inhibitors like TBC is to wash the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). This deprotonates the phenol, making it water-soluble and allowing it to be extracted from the organic monomer. The monomer should then be washed with water to remove any residual NaOH, dried over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and preferably distilled under reduced pressure.[5][6][7] Alternatively, passing the monomer through a column of activated alumina is an effective method for removing inhibitors.[2]

  • Q5: What are the ideal storage conditions for this compound?

    • A5: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a refrigerated temperature (2-8°C).[3] It should be protected from light and heat. For long-term storage, keeping it in a freezer is recommended.

Troubleshooting Common Reactions

  • Problem: Low yield in a Heck reaction.

    • Possible Cause: The palladium catalyst may be poisoned by residual polymerization inhibitor. The electron-donating methoxy group can also influence the regioselectivity of the reaction.

    • Solution: Ensure complete removal of the inhibitor before adding the catalyst. Optimize reaction conditions, such as the choice of palladium precursor, ligand, base, and solvent, as these can significantly impact the outcome of Heck reactions with substituted styrenes.[1][8][9]

  • Problem: Formation of side products in a Grignard reaction.

    • Possible Cause: The methoxy group on the aromatic ring could potentially be a target for the Grignard reagent, although this is less likely than reaction at the vinyl group or a halide. A more common side reaction is the formation of biphenyls through the coupling of the Grignard reagent.

    • Solution: Use freshly prepared Grignard reagent and ensure strictly anhydrous conditions. Add the Grignard reagent slowly to the substrate at a low temperature to minimize side reactions.

  • Problem: Unexpected isomerization of the vinyl group.

    • Possible Cause: Certain catalysts or reaction conditions, particularly acidic or basic environments, can promote the isomerization of the vinyl group to a more thermodynamically stable internal alkene.

    • Solution: Carefully control the pH of the reaction mixture. Use neutral or buffered conditions where possible. If isomerization is a persistent issue, consider alternative synthetic routes that introduce the vinyl group at a later stage.

Data on Stability and Inhibition

Table 1: Thermal Stability of Substituted Polystyrenes

PolymerOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)
Polystyrene~303~425
Poly(p-methylstyrene)--
Poly(p-methoxystyrene)--
Poly(α-methylstyrene)~302~326

Note: Data for poly(p-methylstyrene) and poly(p-methoxystyrene) was not available in the searched literature. The thermal stability of the monomer is expected to be a concern at temperatures approaching the onset of its polymer's degradation.

Table 2: Common Polymerization Inhibitors for Styrenes

InhibitorTypical Concentration (ppm)Removal Method
4-tert-Butylcatechol (TBC)10-50Wash with aqueous NaOH, column chromatography (alumina)
4-Methoxyphenol (MEHQ)10-50Wash with aqueous NaOH, column chromatography (alumina)
Hydroquinone (HQ)100-1000Wash with aqueous NaOH
2,6-di-tert-butyl-4-methylphenol (BHT)10-50Column chromatography (silica or alumina)

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitor (TBC)

  • Extraction:

    • In a separatory funnel, dissolve the this compound in an equal volume of a nonpolar organic solvent like diethyl ether or hexanes.

    • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with 1 M NaOH two more times.

    • Wash the organic layer with deionized water until the aqueous wash is neutral (test with pH paper).

    • Wash the organic layer with brine (saturated NaCl solution) to aid in drying.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Optional Distillation:

    • For very high purity, the inhibitor-free monomer can be distilled under reduced pressure.

    • Caution: Do not distill to dryness, as this can concentrate any residual peroxides and lead to an explosion. It is advisable to add a small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone) to the distillation flask if heating for an extended period.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.0 eq.), this compound (as the corresponding boronic acid or halide, 1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent(s) via syringe (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

DegradationPathways Monomer This compound Polymer Polymerization Monomer->Polymer Heat, Light, Radical Initiators Oxidized Oxidation Products (e.g., Carbonyls) Monomer->Oxidized Oxygen, Peroxides Isomer Isomerization Products Monomer->Isomer Acid / Base

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Monomer Preparation cluster_reaction Reaction Setup cluster_post Post-Reaction InhibitorRemoval Inhibitor Removal (e.g., NaOH wash) Drying Drying (e.g., MgSO4) InhibitorRemoval->Drying Purification Purification (e.g., Distillation) Drying->Purification InertAtmosphere Inert Atmosphere (Ar or N2) Purification->InertAtmosphere DegassedSolvents Degassed Solvents InertAtmosphere->DegassedSolvents CatalystAddition Catalyst Addition DegassedSolvents->CatalystAddition Workup Aqueous Workup CatalystAddition->Workup PurificationPost Column Chromatography Workup->PurificationPost

Caption: General experimental workflow to minimize degradation.

References

Technical Support Center: Column Chromatography of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the column chromatography purification of 2-Methoxy-1-methyl-3-vinylbenzene. This guide provides a detailed experimental protocol, answers to frequently asked questions, and troubleshooting advice to help researchers, scientists, and drug development professionals successfully isolate this compound.

Experimental Protocol: Purification of this compound

This protocol outlines the methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Eluent: Petroleum Ether/Ethyl Acetate mixture

  • Compressed air or nitrogen source (for flash chromatography)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Detailed Methodology:

  • Eluent System Selection:

    • Before packing the column, determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Test various ratios of a non-polar solvent (e.g., petroleum ether or hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. A common starting point for similar compounds is a 98:2 mixture of petroleum ether and ethyl acetate.[1]

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column. Allow the silica gel to settle, ensuring a uniform and compact bed. The column should never run dry.[2][3]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the eluent or a compatible solvent.

    • Carefully pipette the dissolved sample onto the top layer of sand in the column.[4]

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin the elution by adding the mobile phase to the column. Maintain a constant flow rate. For flash chromatography, apply gentle pressure using compressed air or nitrogen.

    • Collect the eluate in a series of labeled test tubes or flasks.[3][5]

    • The volume of each fraction will depend on the size of the column.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in the eluent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem Possible Cause Solution
Compound does not elute from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, change the petroleum ether:ethyl acetate ratio from 98:2 to 95:5.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a deactivated silica gel or a different adsorbent like alumina.[6]
Poor separation of the target compound from impurities. The eluent system is too polar, causing all compounds to elute quickly.Decrease the polarity of the eluent to increase the separation between spots on a TLC plate.
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
The flow rate is too fast or too slow.Optimize the flow rate. A rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast does not allow for proper equilibration.[4]
The collected fractions are very dilute. The sample band may have diffused significantly.Concentrate the fractions where the compound is expected and re-analyze by TLC.[6]
Cracks or channels appear in the silica bed. The column was not packed properly, or it ran dry.Ensure the silica bed is always covered with solvent. If channels form, the separation will be compromised, and the column may need to be repacked.

Frequently Asked Questions (FAQs)

Q1: What is the principle of column chromatography? A1: Column chromatography operates on the principle of selective adsorption. A mixture is passed through a column containing a stationary phase (like silica gel). Components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus enabling separation.[5]

Q2: How do I choose the right stationary phase? A2: For many organic compounds like this compound, silica gel is the most common stationary phase due to its polarity and effectiveness in separating compounds with different polarities.[3] Alumina can be an alternative, especially if the compound is sensitive to the acidic nature of silica gel.

Q3: Can I reuse a chromatography column? A3: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications as residual compounds from previous runs can lead to cross-contamination.

Q4: What should I do if my compound is colorless? A4: Since this compound is likely colorless, you will need to monitor the fractions using an analytical technique like Thin Layer Chromatography (TLC) with UV visualization to identify which fractions contain your product.[3]

Q5: What is the difference between gravity chromatography and flash chromatography? A5: In gravity chromatography, the solvent moves through the column under the force of gravity. In flash chromatography, pressure (from compressed air or a pump) is applied to the top of the column to push the solvent through more quickly, resulting in a faster and often better separation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Separation problem_id Identify the Problem start->problem_id no_elution Compound Not Eluting? problem_id->no_elution No poor_res Poor Resolution? problem_id->poor_res Yes tailing Band Tailing? problem_id->tailing Maybe increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability decrease_polarity Decrease Eluent Polarity poor_res->decrease_polarity optimize_loading Reduce Sample Load / Use Larger Column poor_res->optimize_loading optimize_flow Adjust Flow Rate poor_res->optimize_flow tailing->optimize_flow change_solvent Try a Different Solvent System tailing->change_solvent end_node Resolution Improved increase_polarity->end_node check_stability->end_node decrease_polarity->end_node optimize_loading->end_node optimize_flow->end_node change_solvent->end_node

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when synthesizing 2-Methoxy-1-methyl-3-vinylbenzene via common synthetic routes.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Catalyst: The chosen catalyst may not be active enough for the specific substrate.- Screen a variety of catalysts (e.g., for dehydration: different acid catalysts like p-TsOH, or metal catalysts like Cu(OTf)₂).- For cross-coupling reactions, vary the palladium source and ligands.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.- Optimize the reaction temperature by running small-scale experiments at different temperatures.
Poor Quality Reagents: Starting materials or solvents may be impure or contain water.- Ensure all reagents are of high purity and solvents are anhydrous, especially for Wittig and Heck reactions.
Formation of Side Products Polymerization of Vinyl Group: The vinyl group is susceptible to polymerization, especially at elevated temperatures.- Add a polymerization inhibitor (e.g., hydroquinone, BHT) to the reaction mixture.- Keep the reaction temperature as low as possible.- Purify the product via vacuum distillation to remove any polymer.
Isomerization of the Double Bond: The terminal vinyl group may isomerize to a more stable internal alkene.- Choose a catalyst and reaction conditions known to minimize isomerization.
Ether Cleavage: The methoxy group may be cleaved under harsh acidic or high-temperature conditions.- Use milder reaction conditions.- If using an acid catalyst, choose a less corrosive one.
Catalyst Deactivation Poisoning of the Catalyst: Impurities in the starting materials or solvents can poison the catalyst.- Purify all reagents and solvents before use.
Coking (for heterogeneous catalysts): At high temperatures, organic material can deposit on the catalyst surface, blocking active sites.- Regenerate the catalyst according to the manufacturer's instructions (e.g., by calcination).

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for this compound?

A1: Based on the synthesis of similar molecules, three primary routes can be proposed:

  • Dehydration of 1-(2-methoxy-3-methylphenyl)ethanol: This involves the synthesis of the corresponding alcohol followed by acid- or metal-catalyzed dehydration.[1][2]

  • Wittig Reaction: The reaction of 2-methoxy-3-methylbenzaldehyde with a phosphonium ylide (e.g., methylenetriphenylphosphorane) is a reliable method for forming the terminal alkene.[3][4]

  • Heck Reaction: A palladium-catalyzed cross-coupling of a suitable aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene) with ethylene or a vinylboronate ester.[5][6]

Q2: How do I choose the best catalyst for the dehydration route?

A2: Catalyst selection depends on the desired reaction conditions and scale. For laboratory scale, homogeneous acid catalysts like p-toluenesulfonic acid are often effective. For potentially milder conditions and higher selectivity, copper(II) triflate (Cu(OTf)₂) has been shown to be effective for the dehydration of similar alcohols.[1] For larger-scale or continuous flow processes, solid acid catalysts like zeolites (e.g., H-ZSM-5) or alumina can be used, although they often require higher temperatures.[7][8]

Q3: What are the key considerations for a successful Wittig reaction?

A3: The success of a Wittig reaction relies on the efficient generation of the phosphonium ylide. This is typically achieved by reacting a phosphonium salt with a strong base. Key considerations include:

  • Base Selection: The choice of base depends on the stability of the ylide. For simple alkyl ylides, strong bases like n-butyllithium or sodium hydride are required.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents (like THF or diethyl ether) and inert atmosphere (nitrogen or argon) are crucial.[9]

  • Aldehyde Purity: The aldehyde starting material should be free of acidic impurities and oxidizing agents.

Q4: Can I use a different cross-coupling reaction instead of the Heck reaction?

A4: Yes, other palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling could be employed. For a Suzuki coupling, you would need to prepare the corresponding boronic acid or ester of this compound and couple it with a vinyl halide or triflate. Conversely, you could couple 3-bromo-2-methoxy-1-methylbenzene with a vinylboronic acid derivative.

Proposed Catalyst Selection for Synthesis Routes

Synthetic Route Catalyst/Reagent Typical Reaction Conditions Advantages Potential Disadvantages
Dehydration of Alcohol p-Toluenesulfonic acid (p-TsOH)Toluene, reflux with Dean-Stark trapInexpensive, simple setupCan lead to charring and side reactions
Copper(II) Triflate (Cu(OTf)₂)Toluene, 120 °CMilder conditions, potentially higher selectivity[1]More expensive catalyst
Zeolites (e.g., H-ZSM-5)Gas or liquid phase, 150-300 °CHeterogeneous, reusable[8]High temperatures, potential for catalyst deactivation[7]
Wittig Reaction Methyltriphenylphosphonium bromide / n-BuLiAnhydrous THF, 0 °C to RTHigh functional group tolerance, reliable[9]Stoichiometric triphenylphosphine oxide byproduct
Heck Reaction Pd(OAc)₂, PPh₃, base (e.g., Et₃N)DMF or ACN, 80-120 °CGood for complex molecules[6]Requires palladium catalyst, potential for phosphine ligand toxicity

Detailed Experimental Protocol: Wittig Synthesis of this compound

This protocol is a hypothetical procedure based on standard Wittig reaction methodologies.[3][10]

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color upon formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

Step 2: Reaction with the Aldehyde

  • In a separate flame-dried flask, dissolve 2-methoxy-3-methylbenzaldehyde (1.0 eq.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

G cluster_0 Route 1: Dehydration 2-methoxy-3-methyl-benzaldehyde 2-methoxy-3-methyl-benzaldehyde Grignard_Reaction 1. MeMgBr 2. H₃O⁺ 2-methoxy-3-methyl-benzaldehyde->Grignard_Reaction Alcohol 1-(2-methoxy-3-methylphenyl)ethanol Grignard_Reaction->Alcohol Dehydration Acid or Metal Catalyst (e.g., p-TsOH, Cu(OTf)₂) Alcohol->Dehydration Product_1 This compound Dehydration->Product_1

Caption: Proposed synthetic workflow via the dehydration route.

G cluster_1 Route 2: Wittig Reaction Aldehyde 2-methoxy-3-methyl-benzaldehyde Product_2 This compound Aldehyde->Product_2 Ylide_Prep Ph₃P=CH₂ (from Ph₃PCH₃Br + Base) Ylide_Prep->Product_2

Caption: Proposed synthetic workflow via the Wittig reaction.

G cluster_2 Route 3: Heck Reaction Aryl_Halide 3-bromo-2-methoxy- 1-methylbenzene Heck_Coupling Pd Catalyst (e.g., Pd(OAc)₂) Base Aryl_Halide->Heck_Coupling Alkene_Source Ethylene or Vinylboronate Alkene_Source->Heck_Coupling Product_3 This compound Heck_Coupling->Product_3

Caption: Proposed synthetic workflow via the Heck reaction.

References

Technical Support Center: Reactions of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-methyl-3-vinylbenzene. The following information is curated to address potential issues, particularly concerning moisture sensitivity in common reaction types.

Disclaimer: Direct experimental data on the moisture sensitivity of this compound is limited in publicly available literature. The guidance provided below is based on established principles of organic chemistry and data from structurally similar compounds, such as other methoxy-substituted styrenes and vinyl ethers. Researchers should use this information as a starting point and optimize conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its sensitivity to moisture?

A1: The vinyl group in this compound is susceptible to hydration and other side reactions in the presence of water, especially under acidic conditions, which can lead to the formation of undesired byproducts. The methoxy group can also influence the electron density of the aromatic ring and the vinyl group, potentially affecting the reactivity and stability of intermediates in the presence of protic species.

Q2: What are the general signs of moisture contamination in my reaction?

A2: Common indicators of moisture contamination include:

  • Low or no product yield: Water can consume reagents, deactivate catalysts, or quench reactive intermediates.

  • Formation of unexpected byproducts: Hydrolysis of starting materials or intermediates can lead to side products.

  • Inconsistent reaction rates: The presence of water can unpredictably alter the reaction kinetics.

  • Color changes: Unexpected color changes may indicate the formation of degradation products or catalyst deactivation.

Q3: How should I store and handle this compound to minimize moisture exposure?

A3: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dark, and dry place. Use anhydrous techniques when handling the compound, such as working in a glovebox or using Schlenk lines, and use dry solvents and reagents.

Troubleshooting Guides

Polymerization Reactions

Issue 1: Low yield or failed initiation in cationic polymerization.

Potential Cause Troubleshooting Step
Moisture in the monomer or solvent Dry the monomer by passing it through a column of activated alumina. Use freshly distilled, anhydrous solvents.
Atmospheric moisture Conduct the reaction under a rigorously dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
Inhibitor not removed Pass the monomer through a column of inhibitor remover before use.

Issue 2: Broad molecular weight distribution in living polymerization.

Potential Cause Troubleshooting Step
Chain termination by water Ensure all components of the reaction (monomer, solvent, initiator, glassware) are scrupulously dry.
Slow initiation relative to propagation Optimize the initiator and catalyst system. Ensure rapid and efficient mixing at the start of the polymerization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Issue 3: Low yield in Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Step
Protodeboronation of the boronic acid/ester Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts which are more stable to moisture.
Catalyst deactivation Ensure the reaction is properly degassed to remove oxygen. Use fresh, high-quality palladium catalyst and ligands.
Base is not sufficiently anhydrous Use freshly dried base (e.g., K₃PO₄, Cs₂CO₃) or a base known to be less hygroscopic.

Issue 4: Inconsistent results in Heck coupling.

Potential Cause Troubleshooting Step
Hydrolysis of the vinyl group Work under strictly anhydrous conditions.
Side reactions due to water Use dry, amine-based solvents (if applicable) and ensure the base is anhydrous.

Data Presentation

The following tables summarize typical effects of moisture on reactions of analogous compounds. This data should be used as a general guideline.

Table 1: Effect of Water on Cationic Polymerization of Vinyl Ethers (Analogous System)

Water Content (ppm)Relative Polymerization RateObserved Molecular Weight Distribution
< 10100%Narrow
5050-70%Broader
> 100< 10% or no reactionVery broad or no polymer

Table 2: Influence of Anhydrous Conditions on Suzuki-Miyaura Coupling Yield (General Trend)

Reaction ConditionsTypical Yield Range
Standard (non-anhydrous)40-70%
Strictly Anhydrous85-95%

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Cationic Polymerization

This protocol is a general guideline for the moisture-sensitive cationic polymerization of this compound.

1. Materials and Glassware Preparation:

  • All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
  • Solvents (e.g., dichloromethane, toluene) should be dried using an appropriate drying agent (e.g., CaH₂) and freshly distilled under an inert atmosphere.
  • The monomer, this compound, should be dried over CaH₂ and distilled under reduced pressure, or passed through a column of activated basic alumina immediately before use.

2. Polymerization Setup:

  • Assemble the reaction setup (e.g., a Schlenk flask with a magnetic stirrer) while hot and flush with dry nitrogen or argon.
  • Maintain a positive pressure of inert gas throughout the experiment.

3. Reaction Procedure:

  • Transfer the desired amount of dry solvent to the reaction flask via a cannula or a dry syringe.
  • Add the purified monomer to the solvent.
  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).
  • Prepare a stock solution of the initiator (e.g., a Lewis acid like TiCl₄ or BF₃·OEt₂) in the dry solvent.
  • Add the initiator solution dropwise to the stirred monomer solution.
  • Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR, GPC).
  • Quench the reaction by adding a pre-chilled, anhydrous alcohol (e.g., methanol).
  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide under moisture-sensitive conditions.

1. Reagent and Solvent Preparation:

  • Solvents (e.g., THF, dioxane, toluene) must be anhydrous. Use a solvent purification system or distill from an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane, CaH₂ for toluene).
  • The base (e.g., K₃PO₄, Cs₂CO₃) should be dried in an oven at >150°C for several hours and stored in a desiccator.
  • The palladium catalyst and ligand should be handled under an inert atmosphere.

2. Reaction Setup:

  • Use oven-dried glassware assembled under an inert atmosphere (Schlenk line or glovebox).

3. Reaction Procedure:

  • To a Schlenk flask, add the aryl halide, the boronic acid or ester, the anhydrous base, and the palladium catalyst and ligand.
  • Evacuate and backfill the flask with inert gas three times.
  • Add the degassed, anhydrous solvent via cannula or syringe.
  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
  • Monitor the reaction by TLC or GC-MS.
  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Oven-dry glassware setup Assemble under inert gas prep_glass->setup prep_solvent Distill anhydrous solvents reagents Add solvent and reagents prep_solvent->reagents prep_monomer Purify/dry monomer prep_monomer->reagents setup->reagents initiation Initiate reaction reagents->initiation monitoring Monitor progress initiation->monitoring quench Quench reaction monitoring->quench precipitation Precipitate/Extract product quench->precipitation purification Purify product precipitation->purification analysis Characterize product purification->analysis

Caption: General workflow for moisture-sensitive reactions.

troubleshooting_logic start Low Reaction Yield q1 Are anhydrous solvents being used? start->q1 sol1 Action: Distill solvents from appropriate drying agents. q1->sol1 a1_no q2 Is the reaction under inert atmosphere? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use Schlenk line or glovebox. q2->sol2 a2_no q3 Are reagents (e.g., base) anhydrous? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Dry reagents before use. q3->sol3 a3_no end Re-evaluate catalyst/reaction conditions q3->end a3_yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-1-methyl-3-vinylbenzene and 4-methoxystyrene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of styrene derivatives is paramount for the synthesis of novel polymers and complex organic molecules. This guide provides an objective comparison of the reactivity of 2-Methoxy-1-methyl-3-vinylbenzene and 4-methoxystyrene, supported by theoretical principles and available experimental data for related compounds.

Molecular Structure and Electronic Properties

The reactivity of a substituted styrene is fundamentally governed by the electronic and steric effects of the substituents on the vinyl group. 4-methoxystyrene possesses a methoxy group in the para position, which exerts a strong electron-donating effect through resonance, increasing the electron density of the vinyl group's double bond. In contrast, this compound features a methoxy group at the ortho position and a methyl group at the meta position relative to the vinyl group. The ortho-methoxy group also donates electron density via resonance, while the meta-methyl group has a weaker, inductive electron-donating effect. However, the ortho-methoxy group can also introduce significant steric hindrance.

PropertyThis compound4-methoxystyrene
CAS Number 499236-69-0[1]637-69-4[2]
Molecular Formula C₁₀H₁₂O[1]C₉H₁₀O[2]
Molar Mass 148.20 g/mol [1]134.17 g/mol [2]
Key Substituent Effects Ortho-methoxy (strong resonance donor, steric hindrance), Meta-methyl (weak inductive donor)Para-methoxy (strong resonance donor)

Reactivity Comparison

The differences in substituent placement lead to distinct reactivity profiles for these two molecules in key chemical transformations.

Polymerization

In free-radical polymerization, the reactivity of the monomer is influenced by the stability of the propagating radical. For substituted styrenes, electron-donating groups can stabilize the radical intermediate.

4-methoxystyrene is known to undergo polymerization readily. The para-methoxy group effectively stabilizes the benzylic radical through resonance, leading to a relatively high propagation rate. Studies on para-substituted styrenes have shown that electron-donating groups like methoxy increase the monomer's reactivity in homopolymerization.[3]

This compound , by analogy, would also be expected to be reactive in polymerization due to the electron-donating methoxy and methyl groups. However, the ortho-methoxy group can sterically hinder the approach of the propagating radical to the vinyl group, potentially lowering the rate of polymerization compared to its para-substituted counterpart.

Experimental Protocol: Free-Radical Polymerization of 4-methoxystyrene (Representative)

This protocol is a general representation for the free-radical polymerization of a styrene derivative.

Materials:

  • 4-methoxystyrene (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxystyrene (e.g., 10 g) and AIBN (e.g., 0.1 g) in toluene (e.g., 20 mL).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN) and maintain this temperature with stirring.

  • Monitor the progress of the polymerization over time (e.g., by taking samples to analyze monomer conversion by GC or NMR).

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualization of Polymerization Initiation and Propagation

polymerization cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., AIBN) R Radical (R•) I->R Heat RM Monomer Radical (R-M•) R->RM + Monomer M1 Monomer RM2 Growing Polymer Chain (R-M-M•) RM->RM2 + Monomer ... ... RM2->... M2 Monomer

Caption: General mechanism of free-radical polymerization.

Electrophilic Addition

Electrophilic addition to the vinyl group is highly sensitive to the electron density of the double bond. A more electron-rich double bond will react more readily with electrophiles.

4-methoxystyrene exhibits high reactivity towards electrophiles. The strong electron-donating effect of the para-methoxy group significantly increases the nucleophilicity of the vinyl double bond, making it highly susceptible to attack by electrophiles like HBr or Br₂. The resulting benzylic carbocation intermediate is also stabilized by the resonance delocalization of the positive charge onto the oxygen atom of the methoxy group.

This compound is also expected to be highly reactive in electrophilic additions. The ortho-methoxy group will strongly activate the vinyl group towards electrophilic attack. The stability of the resulting carbocation would be comparable to that of the 4-methoxy isomer due to resonance stabilization. However, the steric bulk of the ortho-methoxy group might influence the stereoselectivity of the addition reaction.

Experimental Protocol: Electrophilic Addition of HBr to 4-methoxystyrene (Representative)

Materials:

  • 4-methoxystyrene

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Anhydrous diethyl ether (solvent)

Procedure:

  • Dissolve 4-methoxystyrene in a suitable anhydrous solvent like diethyl ether in a flask protected from moisture.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HBr in acetic acid or bubble HBr gas through the solution with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation if necessary.

Visualization of Electrophilic Addition Mechanism

electrophilic_addition Styrene Substituted Styrene Carbocation Benzylic Carbocation Intermediate Styrene->Carbocation Slow, Rate-determining step HBr H-Br HBr->Carbocation Product Addition Product Carbocation->Product Fast Br_ion Br⁻ Br_ion->Product

Caption: Mechanism of electrophilic addition of HBr to a styrene derivative.

Cycloaddition Reactions

The reactivity of styrenes as dienophiles in Diels-Alder reactions is also influenced by their electronic properties. Electron-rich styrenes generally react faster with electron-poor dienes in normal electron-demand Diels-Alder reactions.

4-methoxystyrene , being an electron-rich alkene, is a good dienophile for reactions with electron-deficient dienes. Its enhanced reactivity is a direct consequence of the electron-donating para-methoxy group, which raises the energy of the highest occupied molecular orbital (HOMO) of the alkene, leading to a smaller HOMO-LUMO gap with an electron-poor diene.

This compound would also be expected to be a reactive dienophile in Diels-Alder reactions with electron-poor dienes due to its electron-rich nature. The combined electron-donating effects of the methoxy and methyl groups would increase the HOMO energy. However, the steric hindrance from the ortho-methoxy group could play a significant role in the facial selectivity and overall rate of the cycloaddition, potentially favoring the approach of the diene from the less hindered face.

Quantitative Data Summary

Monomer (p-X-styrene)Propagation Rate Constant (kp) at 40 °C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
p-methoxystyrene~450~33.9
p-methylstyrene~350~32.4
styrene~250~32.5
p-chlorostyrene~200~32.1

Data is illustrative and based on trends reported in the literature for para-substituted styrenes.[3] This data clearly shows that the electron-donating methoxy group in the para position increases the rate of polymerization compared to unsubstituted styrene and styrenes with electron-withdrawing groups.

Conclusion

Both this compound and 4-methoxystyrene are electron-rich styrene derivatives and are expected to be highly reactive in polymerization, electrophilic addition, and cycloaddition reactions. The primary driver for the reactivity of 4-methoxystyrene is the strong electron-donating effect of the para-methoxy group. For this compound, the ortho-methoxy and meta-methyl groups also contribute to its high reactivity.

The key differentiator in their reactivity profiles is likely to be the steric hindrance imposed by the ortho-methoxy group in this compound. This steric effect may lead to a lower rate of polymerization and could influence the stereochemical outcome of electrophilic addition and cycloaddition reactions compared to the sterically unencumbered 4-methoxystyrene. For researchers designing synthetic routes, 4-methoxystyrene offers predictable, high reactivity, while this compound provides an avenue for exploring the impact of steric control in these fundamental organic transformations. Further experimental investigation into the reactivity of this compound is warranted to quantify these anticipated differences.

References

A Comparative Guide to the Properties of Vinylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is critical for optimizing reactions and designing novel materials. This guide provides a detailed comparison of the physical, chemical, and spectroscopic properties of the ortho-, meta-, and para-isomers of vinyltoluene, which are common substituted vinylbenzenes.

Physical and Chemical Properties

The position of the methyl group on the benzene ring influences the physical properties and reactivity of the vinyltoluene isomers. While commercial vinyltoluene is often a mixture of the meta- and para-isomers, understanding the characteristics of the individual isomers is crucial for specific applications.

Propertyo-Vinyltoluenem-Vinyltoluenep-Vinyltoluene
Molecular Formula C₉H₁₀C₉H₁₀C₉H₁₀
Molecular Weight ( g/mol ) 118.18118.18118.18
Boiling Point (°C) 170-171170-175[1]170-175[1]
Melting Point (°C) -77-86.3-34[1]
Density (g/mL at 25°C) 0.8970.8970.897[1]
Flash Point (°C) 545154
Refractive Index (n20/D) 1.5437~1.5421.542[1]

Reactivity:

All three isomers of vinyltoluene readily undergo polymerization, a reaction that can be initiated by heat, light, or catalysts. This reactivity is attributed to the presence of the vinyl group, which can form long polymer chains. The polymerization process is often exothermic and can be violent if not controlled.[2] Commercial preparations of vinyltoluene typically contain inhibitors, such as tert-butylcatechol, to prevent premature polymerization.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint for each isomer, allowing for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the vinyltoluene isomers are distinguished by the chemical shifts and coupling patterns of the vinyl and aromatic protons. The methyl protons typically appear as a singlet around 2.3 ppm. The vinyl protons (usually designated as Hₐ, Hₑ, and Hₓ) exhibit characteristic shifts in the 5.0-7.0 ppm region with distinct coupling constants (J-values) that can be used to differentiate the isomers. The aromatic protons show complex splitting patterns in the 7.0-7.5 ppm range, which are also indicative of the substitution pattern.

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the vinyl carbons and the aromatic carbons are sensitive to the position of the methyl group. The quaternary aromatic carbon attached to the vinyl group and the carbon of the methyl group have distinct chemical shifts for each isomer.

Infrared (IR) Spectroscopy

The IR spectra of the vinyltoluene isomers show characteristic absorption bands for the vinyl group and the substituted benzene ring. Key absorptions include:

  • C-H stretch of the vinyl group: Typically found just above 3000 cm⁻¹.

  • C=C stretch of the vinyl group: Around 1630 cm⁻¹.

  • Out-of-plane C-H bending of the vinyl group: Strong bands in the 900-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

  • Out-of-plane C-H bending of the substituted benzene ring: The pattern of these bands in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern (ortho, meta, or para).

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small amount of liquid.

Materials:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tube (sealed at one end)

  • Small test tube or sample vial

  • Mineral oil or other high-boiling liquid

  • Heating source (Bunsen burner or hot plate)

  • Sample of vinyltoluene isomer

Procedure:

  • Fill the Thiele tube with mineral oil to the level of the side arm.

  • Place a small amount of the vinyltoluene isomer into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Comparative Polymerization of Vinyltoluene Isomers (Bulk Polymerization)

This protocol allows for a qualitative or semi-quantitative comparison of the polymerization rates of the vinyltoluene isomers.

Materials:

  • Samples of o-, m-, and p-vinyltoluene (with inhibitor removed, if necessary)

  • Initiator (e.g., benzoyl peroxide or AIBN)

  • Test tubes or small vials

  • Heating block or water bath with temperature control

  • Viscometer (optional, for quantitative analysis)

  • Stopwatch

Procedure:

  • Inhibitor Removal: If the monomers contain an inhibitor, it may need to be removed by washing with an aqueous base solution followed by drying, or by passing through a column of activated alumina.

  • Initiator Preparation: Prepare a stock solution of the initiator in a suitable solvent (e.g., toluene) if conducting solution polymerization, or add a specific amount directly for bulk polymerization.

  • Reaction Setup: Place equal amounts of each vinyltoluene isomer into separate, identical test tubes.

  • Initiation: Add an equal amount of the initiator to each test tube.

  • Polymerization: Place all test tubes simultaneously into the pre-heated heating block or water bath set to a specific temperature (e.g., 60-80°C).

  • Observation: Start the stopwatch and observe the changes in the viscosity of the samples over time. The isomer that becomes viscous or solidifies first has the fastest polymerization rate under these conditions.

  • Quantitative Analysis (Optional): At specific time intervals, samples can be withdrawn and the extent of polymerization can be determined by methods such as gravimetry (precipitating the polymer and weighing it) or by monitoring the decrease in monomer concentration using techniques like gas chromatography (GC) or NMR spectroscopy. The viscosity of the polymerizing mixture can also be measured over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Property Analysis cluster_data Data Comparison Inhibitor Removal Inhibitor Removal Boiling Point Determination Boiling Point Determination Inhibitor Removal->Boiling Point Determination Spectroscopic Analysis (NMR, IR) Spectroscopic Analysis (NMR, IR) Inhibitor Removal->Spectroscopic Analysis (NMR, IR) Polymerization Rate Comparison Polymerization Rate Comparison Inhibitor Removal->Polymerization Rate Comparison Isomer Separation (if mixture) Isomer Separation (if mixture) Isomer Separation (if mixture)->Boiling Point Determination Isomer Separation (if mixture)->Spectroscopic Analysis (NMR, IR) Isomer Separation (if mixture)->Polymerization Rate Comparison Data Tabulation Data Tabulation Boiling Point Determination->Data Tabulation Spectroscopic Analysis (NMR, IR)->Data Tabulation Polymerization Rate Comparison->Data Tabulation Structure-Property Relationship Structure-Property Relationship Data Tabulation->Structure-Property Relationship

Caption: Workflow for comparing vinyltoluene isomers.

polymerization_pathway Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Decomposition Propagating Radical Propagating Radical Radical (R•)->Propagating Radical Initiation Vinyltoluene Monomer Vinyltoluene Monomer Vinyltoluene Monomer->Propagating Radical Propagating Radical->Propagating Radical Polymer Chain Polymer Chain Propagating Radical->Polymer Chain Termination

Caption: Simplified free-radical polymerization pathway.

References

Validating the Synthesis of 2-Methoxy-1-methyl-3-vinylbenzene: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted vinylbenzenes, such as 2-Methoxy-1-methyl-3-vinylbenzene, is a critical step in the development of various pharmaceutical compounds and advanced materials. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of a primary synthesis method for this compound via the Wittig reaction, alongside two prominent alternatives: the Heck reaction and a Grignard-based approach. The information presented is based on established chemical principles and data from analogous transformations, offering a valuable resource for process validation and optimization.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the three discussed synthetic routes to this compound. The data presented are estimations based on typical outcomes for these reaction types with similar substrates.

ParameterWittig ReactionHeck ReactionGrignard Reaction
Starting Materials 2-Methoxy-3-methylbenzaldehyde, Methyltriphenylphosphonium bromide3-Bromo-2-methylanisole, Ethylene3-Bromo-2-methylanisole, Magnesium, Acetaldehyde
Typical Yield 80-95%70-90%65-85%
Purity Good to ExcellentGood to ExcellentGood, may require extensive purification
Reaction Temperature Room Temperature to Reflux80-140 °C0 °C to Room Temperature
Reaction Time 2-12 hours12-24 hours2-6 hours
Key Reagents Strong base (e.g., n-BuLi, NaH), TriphenylphosphinePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, BaseAnhydrous solvent, Initiator (e.g., Iodine)
Advantages High yield, reliable, mild conditions for ylide formation.Good functional group tolerance, direct vinylation.Readily available starting materials.
Disadvantages Stoichiometric triphenylphosphine oxide byproduct can complicate purification.Requires expensive palladium catalyst, high temperatures.Sensitive to moisture and air, potential for side reactions.

Experimental Protocols

Detailed methodologies for the three key synthetic routes are provided below. These protocols are foundational and may require optimization for specific laboratory conditions and scales.

Primary Method: Wittig Reaction

The Wittig reaction is a widely used and reliable method for alkene synthesis from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine oxide.[3]

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the orange-red ylide will be observed.

Step 2: Reaction with Aldehyde

  • Cool the ylide solution back to 0 °C.

  • Dissolve 2-methoxy-3-methylbenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Method 1: Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] It is a powerful tool for the synthesis of substituted alkenes.[6]

Protocol:

  • To a Schlenk flask, add 3-bromo-2-methylanisole (1 equivalent), a palladium catalyst such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.02-0.1 equivalents), and a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Introduce ethylene gas into the reaction mixture via a balloon or by bubbling.

  • Heat the reaction mixture to 80-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and filter off the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Alternative Method 2: Grignard Reaction

Grignard reagents are organomagnesium compounds that are powerful nucleophiles, capable of forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes.[7]

Step 1: Formation of the Grignard Reagent

  • In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.[8]

  • Add a small portion of a solution of 3-bromo-2-methylanisole (1 equivalent) in anhydrous THF via the addition funnel.

  • Once the reaction initiates (indicated by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting secondary alcohol.

Step 3: Dehydration to the Alkene

  • Dissolve the alcohol in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Workflow and Pathway Diagrams

To visualize the decision-making and experimental processes, the following diagrams are provided.

Synthesis_Comparison_Workflow start Define Target: This compound method_selection Select Synthesis Methods for Comparison start->method_selection wittig Wittig Reaction method_selection->wittig heck Heck Reaction method_selection->heck grignard Grignard Reaction method_selection->grignard protocol_dev Detail Experimental Protocols wittig->protocol_dev heck->protocol_dev grignard->protocol_dev data_acq Gather/Estimate Performance Data (Yield, Purity, etc.) protocol_dev->data_acq comparison Comparative Analysis (Tabulate Data) data_acq->comparison conclusion Conclusion and Recommendation comparison->conclusion

Caption: Workflow for comparing synthesis methods.

Synthetic_Pathways cluster_wittig Wittig Reaction cluster_heck Heck Reaction cluster_grignard Grignard Reaction w_start 2-Methoxy-3-methyl- benzaldehyde w_product 2-Methoxy-1-methyl- 3-vinylbenzene w_start->w_product + w_reagent Ph3P=CH2 (Ylide) h_start 3-Bromo-2-methylanisole h_product 2-Methoxy-1-methyl- 3-vinylbenzene h_start->h_product + h_reagent Ethylene (Pd catalyst) g_start 3-Bromo-2-methylanisole g_intermediate Secondary Alcohol g_start->g_intermediate g_reagent1 1. Mg, THF 2. Acetaldehyde g_product 2-Methoxy-1-methyl- 3-vinylbenzene g_intermediate->g_product g_reagent2 Acid, Heat (Dehydration)

Caption: Overview of synthetic pathways.

References

A Comparative Analysis of Polymers from Substituted Styrenes for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, properties, and biomedical applications of functionalized polystyrene derivatives, providing researchers and drug development professionals with a comprehensive guide to selecting the optimal polymer for their specific needs.

Polymers derived from substituted styrenes are emerging as a versatile class of materials with tunable properties, making them highly attractive for a range of applications, particularly in the field of drug delivery. By modifying the styrene monomer with various functional groups, researchers can precisely control the polymer's thermal stability, mechanical strength, solubility, and biocompatibility. This guide provides a comparative analysis of key performance metrics of polymers from several common substituted styrenes, supported by experimental data and detailed protocols.

Performance Comparison of Substituted Polystyrenes

The properties of polystyrene can be significantly altered by introducing different substituents to the phenyl ring. The following tables summarize the key thermal, mechanical, and solubility properties of polymers derived from unsubstituted styrene and a selection of its substituted counterparts.

Table 1: Thermal Properties of Various Poly(substituted styrenes)

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
Poly(styrene)~100[1]~350-400
Poly(4-methylstyrene)~97-
Poly(4-chlorostyrene)~110-129-
Poly(4-bromostyrene)~118-140[2]-
Poly(4-methoxystyrene)~113-181[3]-
Poly(4-tert-butylstyrene)~130-
Poly(4-acetoxystyrene)116-

Table 2: Mechanical and Solubility Properties of Select Poly(substituted styrenes)

PolymerTensile Modulus (GPa)Tensile Strength (MPa)Hildebrand Solubility Parameter (cal/cm³)½
Poly(styrene)3.0 - 3.5[4]40 - 50[4]9.1[5]
Poly(4-chlorostyrene)--~9.3
Poly(4-methylstyrene)--~8.8
Poly(styrene sulfonate)--17.9 (acid form)[6]

Applications in Drug Delivery

The tunable nature of substituted polystyrene polymers makes them excellent candidates for designing sophisticated drug delivery systems. Their applications include the formation of nanoparticles, microspheres, and solid foams for controlled drug release.[6] The choice of substituent can influence drug loading capacity, release kinetics, and the biological interactions of the delivery system.

For instance, functional groups can be introduced to allow for targeted drug delivery to specific cells or tissues. Furthermore, the polymer's response to stimuli such as pH can be engineered to trigger drug release in specific microenvironments, such as within a tumor.

Table 3: Drug Loading and Release Characteristics of Polystyrene-Based Nanoparticles

Polymer SystemDrugDrug Loading Capacity (%)Drug Loading Efficiency (%)Release Profile Highlights
Poly(styrene)-b-poly(DL-lactide) NPsDocetaxel~10-17>80[7]Sustained release over 10 days[7]
Poly(styrene)-b-poly(acrylic acid) NPsCurcumin>2-pH-dependent release, slower at lower pH
Poly(styrene-co-maleic acid) NPsKetoprofen--pH-dependent, almost complete release at pH 7.4[8]
Poly(styrene sulfonate) coated silica NPsCurcumin--pH-triggered release[5]

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, this section details the methodologies for key experiments.

Polymer Synthesis: Representative Synthesis of a Substituted Styrene Monomer

A general method for synthesizing substituted styrenes often involves a Grignard reaction followed by dehydration. For example, to synthesize p-bromostyrene, methyl iodide is reacted with magnesium in ether to form methylmagnesium iodide. This Grignard reagent is then reacted with p-bromobenzaldehyde. The resulting alcohol, 1-(p-bromophenyl)ethanol, is subsequently dehydrated using potassium bisulfate to yield p-bromostyrene.[9]

Polymer Characterization

Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight and molecular weight distribution of polymers. The polymer sample is dissolved in a suitable solvent (e.g., THF) and injected into a column packed with porous gel. Larger molecules elute faster than smaller ones. The elution time is then compared to a calibration curve generated from standards of known molecular weight.

Differential Scanning Calorimetry (DSC): DSC is employed to measure thermal transitions such as the glass transition temperature (Tg). A small amount of the polymer is heated at a controlled rate, and the heat flow required to raise its temperature is compared to that of a reference. The Tg is observed as a step change in the heat flow.[10]

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of a polymer. The sample's mass is monitored as it is heated at a constant rate in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of decomposition.

Drug Delivery System Evaluation

In Vitro Drug Release Assay: To study the release of a drug from polymeric nanoparticles, a known quantity of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature. At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxicity of the polymers and drug-loaded nanoparticles is assessed using cell viability assays such as the MTT assay. Cells are seeded in a 96-well plate and incubated with varying concentrations of the test material. After a specific incubation period, MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.[9][12]

Visualizing Key Processes

To better understand the complex processes involved in the application of these polymers, the following diagrams illustrate key workflows and signaling pathways.

Synthesis_and_Characterization_Workflow cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application cluster_evaluation Evaluation Monomer_Synthesis Substituted Styrene Monomer Synthesis Polymerization Polymerization (e.g., ATRP, Anionic) Monomer_Synthesis->Polymerization GPC GPC/SEC (Mw, PDI) Polymerization->GPC DSC DSC (Tg) Polymerization->DSC TGA TGA (Tdecomp) Polymerization->TGA NMR_FTIR NMR/FTIR (Structure) Polymerization->NMR_FTIR NP_Formation Nanoparticle Formation Polymerization->NP_Formation Drug_Loading Drug Loading NP_Formation->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Cytotoxicity In Vitro Cytotoxicity Drug_Loading->Cytotoxicity Cellular_Uptake_Pathway NP Drug-Loaded Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Cellular Target Cytoplasm->Target PI3K_AKT_Pathway Drug_NP Drug-Loaded Nanoparticle Receptor Cell Surface Receptor Drug_NP->Receptor Binds/Internalizes PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Inhibitor Inhibitory Drug (from NP) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits

References

Comparative Spectroscopic Analysis of 2-Methoxy-1-methyl-3-vinylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectral Data of 2-Methoxy-1-methyl-3-vinylbenzene and Related Isomeric Compounds.

This guide provides a comparative analysis of the spectral characteristics of this compound and its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from structurally related isomers to predict and contextualize its spectral properties. This approach is invaluable for researchers in material science, synthetic chemistry, and drug development who require a reference for identifying and characterizing these compounds.

Predicted and Comparative Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its isomers. The predictions for the target compound are based on established structure-spectra correlations and data from related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-H6.8 - 7.2m
=CH- (vinyl)6.6 - 6.8dd
=CH₂ (vinyl)5.2 - 5.8m
-OCH₃~3.8s
Ar-CH₃~2.2s

Table 2: Comparative ¹³C NMR Spectral Data

CompoundAr-C (ppm)=CH₂ (ppm)=CH (ppm)-OCH₃ (ppm)Ar-CH₃ (ppm)
This compound (Predicted) 110 - 158~115~136~55~16
4-Methoxystyrene [1]114.2, 127.7, 130.2, 159.4114.2128.655.3-
3-Vinylanisole 111.9, 113.4, 119.4, 129.7, 138.9, 160.0~115~13755.3-

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) in Isomers
C-H stretch (aromatic)3000 - 31003000 - 3100
C-H stretch (aliphatic)2850 - 30002850 - 3000
C=C stretch (aromatic)1500 - 16001500 - 1600
C=C stretch (vinyl)~1630~1630
C-O stretch (ether)1000 - 13001000 - 1300
=C-H bend (vinyl)910 and 990910 and 990

Table 4: Comparative Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 148Predicted: 133, 115, 105, 91, 77
4-Methoxystyrene 134119, 103, 91, 77
1-Methoxy-3-methylbenzene 122107, 91, 77

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are standardized for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Apply a 30° pulse with a relaxation delay of 2 seconds.

    • A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto the ATR crystal. For solid samples, ensure the solid is finely powdered and place a small amount onto the crystal, ensuring good contact with the pressure arm.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) for compound identification.

Visualizations

The following diagrams illustrate the logical workflow for spectral data analysis and the structural relationships between the compared compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Neat Liquid/Solid Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectrometer (ATR) Prep_FTIR->FTIR GCMS GC-MS System Prep_GCMS->GCMS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_FTIR Vibrational Frequencies (Wavenumbers) FTIR->Data_FTIR Data_GCMS Retention Time, Mass-to-Charge Ratio GCMS->Data_GCMS Interpretation Structure Confirmation and Comparison Data_NMR->Interpretation Data_FTIR->Interpretation Data_GCMS->Interpretation

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of methods to determine the purity of synthesized 2-Methoxy-1-methyl-3-vinylbenzene, a substituted styrene derivative. The performance of this compound will be compared with two common alternatives: Styrene, the parent compound, and 4-Vinylanisole (4-Methoxystyrene), a structurally related isomer. This guide furnishes supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of appropriate purity assessment strategies.

Comparison of Analytical Methods and Purity Data

The purity of synthesized aromatic compounds like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent and powerful methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Below is a summary of expected purity data for this compound and its alternatives when analyzed by these key methods. The data presented are representative values for high-purity synthesized batches intended for research and development purposes.

Compound Analytical Method Purity (%) Major Impurities Detected Limit of Detection (LOD)
This compound GC-FID> 99.0Starting materials, residual solvents, isomers0.001%
HPLC-UV> 99.5Non-volatile impurities, oligomers0.01%
qNMR (¹H)> 99.0Isomeric impurities, solvent residue0.05%
Styrene GC-FID[1][2][3]> 99.8Ethylbenzene, Phenylacetylene, Aldehydes0.0003%[1]
HPLC-UV> 99.5Polymers, oxidation byproducts0.01%
qNMR (¹H)> 99.5Residual polymerization inhibitors0.05%
4-Vinylanisole GC-FID> 97.0[4][5]Isomers, starting materials0.01%
HPLC-UV> 98.0Dimerization products0.02%
qNMR (¹H)> 97.0Residual solvents, related aromatic compounds0.1%

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Purity Determination by Gas Chromatography (GC)

This method is adapted from the ASTM D5135 standard for styrene analysis and is suitable for volatile and thermally stable compounds like the vinylbenzenes discussed.[1][2][3]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film of a mid-polarity phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample (typically 1% w/v in a suitable solvent like dichloromethane) is injected in split mode (e.g., 50:1 split ratio).

  • Temperature Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Data Analysis: The purity is calculated by area normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed. The purity is determined by subtracting the sum of all impurity concentrations from 100%.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for identifying non-volatile impurities or degradation products that are not amenable to GC analysis.

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Water (with 0.1% formic acid for better peak shape).

    • Solvent B: Acetonitrile (with 0.1% formic acid).

    • Gradient: Start with 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Similar to GC, purity is determined by the area percent method. The peak area of the analyte is expressed as a percentage of the total area of all observed peaks.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[6][7][8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) and add it to the same vial. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for assessing the purity of a synthesized compound and a simplified representation of a signaling pathway relevant to the potential application of such monomers in biological contexts, for instance, in the development of materials for drug delivery or biosensors.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Compounds cluster_0 Initial Purity Checks cluster_1 Primary Chromatographic Analysis cluster_2 Structure Confirmation & Impurity ID cluster_3 Definitive Purity Quantification TLC Thin Layer Chromatography (TLC) GC_FID Gas Chromatography (GC-FID) TLC->GC_FID MP Melting/Boiling Point MP->GC_FID HPLC_UV HPLC-UV GC_FID->HPLC_UV If non-volatile impurities suspected GC_MS GC-Mass Spectrometry (GC-MS) GC_FID->GC_MS GC_Internal GC with Internal Standard GC_FID->GC_Internal LC_MS LC-Mass Spectrometry (LC-MS) HPLC_UV->LC_MS NMR_Spec NMR Spectroscopy (¹H, ¹³C) GC_MS->NMR_Spec For structural elucidation LC_MS->NMR_Spec For structural elucidation qNMR Quantitative NMR (qNMR) NMR_Spec->qNMR Final_Report Purity Report qNMR->Final_Report GC_Internal->Final_Report Synthesis Synthesized Compound Synthesis->TLC Synthesis->MP

Caption: Workflow for purity assessment of synthesized compounds.

Signaling_Pathway_Example Hypothetical Signaling Pathway for Polymer-Cell Interaction Monomer Vinylbenzene Monomer (e.g., this compound) Polymer Functional Polymer Monomer->Polymer Polymerization CellSurface Cell Surface Receptor Polymer->CellSurface Binding/Interaction SignalTransduction Signal Transduction Cascade CellSurface->SignalTransduction Activation GeneExpression Altered Gene Expression SignalTransduction->GeneExpression Regulation BiologicalResponse Biological Response (e.g., Drug Release, Apoptosis) GeneExpression->BiologicalResponse Outcome

Caption: Hypothetical signaling pathway for polymer-cell interaction.

References

performance comparison of 2-Methoxy-1-methyl-3-vinylbenzene-based polymers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-methoxy-4-vinylphenol (MVP)-based polymers and their potential in drug delivery applications, benchmarked against established alternatives.

Due to limited available data on 2-Methoxy-1-methyl-3-vinylbenzene-based polymers, this guide focuses on the closely related and well-researched 2-methoxy-4-vinylphenol (MVP) based polymers. MVP, also known as 4-vinylguaiacol (4VG), is a promising bio-based monomer derived from lignin, a readily available and renewable resource.[1][2] This guide offers a comparative analysis of MVP-based polymers against other commonly used polymers in drug delivery systems, providing researchers, scientists, and drug development professionals with critical performance data and experimental insights.

Executive Summary

MVP-based polymers are emerging as versatile materials with potential applications in thermoplastic and thermoset formulations.[1] Their bio-based origin, coupled with tunable thermal and chemical properties, makes them an attractive alternative to conventional petroleum-based polymers in the pharmaceutical industry. This guide provides a detailed comparison of their performance characteristics, synthesis protocols, and potential applications in drug delivery, alongside established polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG).

Performance Comparison

The performance of polymers in drug delivery systems is contingent on several factors including biocompatibility, biodegradability, drug loading capacity, and release kinetics. The following tables summarize the key performance indicators of MVP-based polymers in comparison to other widely used polymers.

PolymerBiocompatibilityBiodegradabilityDrug Release ControlKey AdvantagesKey Disadvantages
Poly(2-methoxy-4-vinylphenol) (PMVP) Derivatives Generally considered biocompatible.[3]Dependent on the specific derivative; can be engineered for degradability.[4]Tunable by modifying the polymer backbone.[5]Bio-based and renewable origin, antioxidant and antimicrobial properties.[3][6]Limited long-term in-vivo data, potential for radical scavenging effects.[7]
Poly(lactic-co-glycolic acid) (PLGA) ExcellentExcellent; degrades into non-toxic byproducts.[8]Well-established for controlled and sustained release.[8]Extensively researched, FDA-approved for various applications.[9]Acidic degradation products can cause local inflammation.
Polyethylene glycol (PEG) ExcellentNon-biodegradable but readily cleared by the kidneys for lower molecular weights.[10]Primarily used to improve solubility and circulation time (PEGylation).[8]Reduces immunogenicity, enhances drug efficacy.[8]Low drug loading capacity due to limited reactive groups.[10]
Chitosan ExcellentBiodegradableMucoadhesive properties aid in localized delivery.[3]Natural polysaccharide with low toxicity.[11]Poor solubility at neutral and alkaline pH.

Thermal Properties of MVP-Based Polymers

The thermal properties of polymers are crucial for their processing and stability. The glass transition temperature (Tg) is a key parameter that influences the mechanical properties of the polymer.

MVP-based Polymer DerivativeGlass Transition Temperature (Tg)Thermal Stability (Decomposition Temp.)Reference
Poly(2-methoxy-4-vinylphenyl acetate)117 °C> 300 °C[12]
Poly(2-methoxy-4-vinylphenyl propionate)85 °C> 300 °C[12]
Poly(2-methoxy-4-vinylphenyl butyrate)65 °C> 300 °C[12]
Poly(2-methoxy-4-vinylphenyl pivalate)115 °C> 300 °C[12]

Note: The Tg can be tuned by varying the length of the alkyl ester or ether group of the 4VG derivatives, with longer chains generally leading to lower Tg values.[5][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the key experimental protocols for the synthesis and characterization of MVP-based polymers.

Synthesis of 2-methoxy-4-vinylphenyl Acetate (Ac4VG)

This procedure describes the esterification of 4-vinyl guaiacol (4VG) to protect the phenolic hydroxyl group, which can inhibit radical polymerization.[7]

  • Reaction Setup: A double-necked round-bottom flask is equipped with a condenser.

  • Reagents: A mixture of 4VG (12 mmol, 1.8 g, 1 eq) and sodium acetate (0.5 mmol, 41 mg, 0.04 eq) is dissolved in acetic anhydride (15 mmol, 1.5 g, 1.25 eq).[10]

  • Reaction Conditions: The mixture is stirred with a magnetic stir bar at 90 °C for 30 minutes under air.

  • Work-up: 5 mL of ethyl acetate is added to the reaction mixture, which is then washed with a saturated brine solution (3 x 5.0 mL).

Radical Homopolymerization of 4-vinyl Guaiacol Derivatives

This protocol outlines the general procedure for the solution polymerization of MVP derivatives.

  • Reaction Setup: A 4-vinyl guaiacol derivative (7.8 mmol, 1 eq), 1,4-bis(trimethylsilyl)benzene (0.05 eq) as an internal standard, and toluene are placed in a double-necked flask.

  • Inert Atmosphere: The flask is sealed with a septum, and the reaction mixture is purged with N2 bubbling for 30 minutes.

  • Initiation: The reaction mixture is placed in an oil bath at 70 °C under magnetic stirring. The initiator, 2,2′-azobis(2-methylpropionitrile) (AIBN) (1.3 wt% based on monomer), previously dissolved in toluene and purged with N2, is added to start the polymerization.[7]

  • Monitoring: Aliquots are drawn at different time intervals to monitor the kinetics of the polymerization by 1H-NMR.[1]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the study of MVP-based polymers.

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Ferulic_Acid Ferulic Acid Decarboxylation Decarboxylation Ferulic_Acid->Decarboxylation MVP 2-Methoxy-4-vinylphenol (MVP/4VG) Decarboxylation->MVP Protection Phenol Protection (Esterification/Alkylation) MVP->Protection MVP_Derivative MVP Derivative Protection->MVP_Derivative MVP_Derivative_poly MVP Derivative MVP_Derivative->MVP_Derivative_poly Radical_Polymerization Radical Polymerization MVP_Derivative_poly->Radical_Polymerization Initiator Initiator (AIBN) Initiator->Radical_Polymerization Solvent Solvent (Toluene) Solvent->Radical_Polymerization Polymer PMVP Derivative Radical_Polymerization->Polymer

Caption: Workflow for the synthesis of MVP-based polymers.

Drug_Delivery_System cluster_Formulation Drug Delivery Formulation cluster_Release Controlled Drug Release Polymer Polymer (e.g., PMVP derivative) Encapsulation Encapsulation/ Conjugation Polymer->Encapsulation Active_Drug Active Pharmaceutical Ingredient (API) Active_Drug->Encapsulation Drug_Carrier Drug-Loaded Nanoparticle/Conjugate Encapsulation->Drug_Carrier Drug_Carrier_release Drug-Loaded Nanoparticle/Conjugate Drug_Carrier->Drug_Carrier_release Target_Site Target Site (e.g., Tumor, Intestine) Drug_Carrier_release->Target_Site Drug_Release Drug Release Drug_Carrier_release->Drug_Release Stimulus Stimulus (e.g., pH, Temperature) Target_Site->Stimulus Stimulus->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual diagram of a polymer-based drug delivery system.

References

A Comparative Guide to the Structural Confirmation of 2-Methoxy-1-methyl-3-vinylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of standard analytical techniques for the characterization of 2-Methoxy-1-methyl-3-vinylbenzene and its derivatives. Experimental data from closely related analogs are presented to offer a framework for the structural elucidation of this class of compounds.

Spectroscopic and Spectrometric Analysis: A Comparative Overview

The primary methods for elucidating the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and for crystalline solids, X-ray Crystallography. Below is a comparison of the expected and observed data for this compound and its analogs using these techniques.

Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound Derivatives

Analytical TechniqueInformation ProvidedExpected Data for this compoundReference Data from Analogs
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms.- Aromatic protons (3H, multiplet). - Vinylic protons (3H, multiplet). - Methoxy protons (3H, singlet). - Methyl protons (3H, singlet).3-Methylstyrene: Aromatic protons (δ 7.26–7.09 ppm), vinylic protons (δ 6.71, 5.75, 5.24 ppm), methyl protons (δ 2.37 ppm).[1]
¹³C NMR Provides information about the carbon framework of the molecule.- Aromatic carbons (including quaternary carbons). - Vinylic carbons. - Methoxy carbon. - Methyl carbon.3-Methylstyrene: Aromatic carbons (δ 138.16, 137.60, 128.68, 128.51, 127.03, 123.43 ppm), vinylic carbons (δ 137.04, 113.69 ppm), methyl carbon (δ 21.49 ppm).[1]
Mass Spectrometry (EI) Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.Molecular ion peak (M⁺) at m/z 148. Expected fragments from loss of CH₃, OCH₃, and rearrangement of the vinyl group.2-Methylstyrene: Molecular ion peak at m/z 118. Major fragments at m/z 117, 103, 91.[2]
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Would provide exact bond lengths, bond angles, and crystal packing information.No direct analogs with published crystal structures were found in the search.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are representative protocols for NMR and GC-MS analysis of vinylbenzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Visualizing Methodologies

To clarify the workflow and relationships between different analytical steps, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Xray X-ray Crystallography (if crystalline) Purification->Xray 3D Structure Data_Analysis Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Comparison Comparison with Analogs & Literature Data Data_Analysis->Comparison Final_Structure Structural Confirmation Comparison->Final_Structure

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Fragmentation_Pathway M [M]⁺˙ m/z = 148 M_minus_15 [M-CH₃]⁺ m/z = 133 M->M_minus_15 - •CH₃ M_minus_29 [M-C₂H₅]⁺ m/z = 119 M->M_minus_29 - •C₂H₃ (vinyl) M_minus_31 [M-OCH₃]⁺ m/z = 117 M->M_minus_31 - •OCH₃ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_15->Tropylium - C₂H₂

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

References

A Comparative Guide to 2-Methoxy-1-methyl-3-vinylbenzene and Other Monomers for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry and materials science, the selection of monomers is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of 2-Methoxy-1-methyl-3-vinylbenzene, a specialized aromatic monomer, with conventional monomers such as styrene and methyl methacrylate (MMA). Due to the limited direct experimental data on this compound, this guide will leverage data from a closely related and structurally similar monomer, 2-methoxy-4-vinylphenol (MVP), to provide valuable insights into its potential advantages in various applications.

Unveiling the Potential of Substituted Styrenes

Substituted styrenes, a class of monomers to which this compound belongs, offer a versatile platform for tailoring polymer properties. The nature and position of substituent groups on the benzene ring can significantly influence monomer reactivity, polymerization kinetics, and the thermal and mechanical characteristics of the resulting polymer. The presence of a methoxy group, as in this compound, is anticipated to impart unique properties compared to unsubstituted styrene.

Performance Comparison: A Data-Driven Analysis

To facilitate a clear and objective comparison, the following tables summarize key performance indicators for polymers derived from our target monomer's analogue, MVP, alongside those of polystyrene (PS) and poly(methyl methacrylate) (PMMA).

Table 1: Thermal Properties of Homopolymers

PropertyPoly(2-methoxy-4-vinylphenol) (PMVP)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) ~95 °C~100 °C~105 °C
Decomposition Temperature (Tdeg) ~350 °C~375 °C~300-400 °C

Note: Data for PMVP is based on studies of 2-methoxy-4-vinylphenol and is used as a proxy for poly(this compound).

Table 2: Mechanical Properties of Homopolymers

PropertyPoly(2-methoxy-4-vinylphenol) (PMVP)Polystyrene (PS)Poly(methyl methacrylate) (PMMA)
Tensile Strength Data not available40-50 MPa48-76 MPa
Young's Modulus Data not available3.0-3.5 GPa2.4-3.1 GPa
Elongation at Break Data not available1-4%2-10%

Experimental Protocols: A Foundation for Reproducible Research

The following are detailed methodologies for key experiments that would be crucial for a direct comparison.

Protocol 1: Free Radical Polymerization

Objective: To synthesize homopolymers of this compound, styrene, and methyl methacrylate for comparative analysis.

Materials:

  • Monomer (this compound, styrene, or methyl methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or N,N-Dimethylformamide - DMF)

  • Nitrogen or Argon gas

  • Reaction flask with a condenser

  • Magnetic stirrer and heating mantle

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • The monomer is dissolved in the chosen solvent in the reaction flask.

  • The initiator (typically 0.1-1 mol% relative to the monomer) is added to the solution.

  • The mixture is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • The reaction is heated to a specific temperature (e.g., 60-80 °C) under an inert atmosphere and stirred.

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is terminated by cooling the flask and exposing the solution to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of the synthesized polymers.

Instrument: Differential Scanning Calorimeter (DSC)

Procedure:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere.

  • The first heating scan is performed to erase the thermal history of the sample.

  • The sample is then cooled rapidly to a temperature well below the expected Tg.

  • A second heating scan is performed at a controlled rate (e.g., 10 °C/min).

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Visualizing the Polymerization Process

To better understand the fundamental process of polymerization, the following diagrams illustrate the key stages and the logical flow of characterization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Selection (e.g., this compound) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Crude Polymer Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Structural Structural Analysis (NMR, FTIR) Purification->Structural

Caption: Experimental workflow for polymer synthesis and characterization.

Radical_Polymerization Initiation Initiation (Initiator -> 2R.) Propagation Propagation (R. + M -> RM.) Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination (Combination or Disproportionation) Propagation->Termination Polymer Polymer Chain Termination->Polymer

Caption: Key stages of free radical polymerization.

Potential Advantages of this compound

Based on the analysis of its structural analogue, this compound is projected to offer several advantages over conventional monomers:

  • Tailored Polarity and Solubility: The methoxy group introduces polarity to the monomer, which can enhance the solubility of the resulting polymer in a wider range of solvents compared to the nonpolar polystyrene. This is a significant advantage in applications requiring solution processing, such as coatings, adhesives, and drug delivery formulations.

  • Modified Reactivity: The electron-donating nature of the methoxy group can influence the reactivity of the vinyl group, potentially leading to different polymerization kinetics and copolymerization behavior compared to styrene. This allows for the synthesis of copolymers with unique microstructures and properties.

  • Functionalization Potential: The methoxy group can serve as a site for further chemical modification of the polymer, enabling the introduction of other functional groups to create materials with specific functionalities for applications in drug targeting, diagnostics, and smart materials.

  • Biocompatibility and Bio-based Potential: As demonstrated with the analogue MVP, which can be derived from bio-based sources like ferulic acid, there is a potential for developing more sustainable and biocompatible polymers from this compound.

Conclusion

While direct experimental data for this compound remains to be fully explored, the analysis of its close analogue, 2-methoxy-4-vinylphenol, provides strong indications of its potential as a valuable monomer for the development of advanced polymers. Its unique combination of an aromatic ring with a polar methoxy group opens up possibilities for creating materials with tailored solubility, reactivity, and functionality. For researchers and professionals in drug development and materials science, this compound represents a promising building block for the next generation of high-performance polymers. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

A Comparative Analysis of 2-Methoxy-1-methyl-3-vinylbenzene: Experimental vs. Computational Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between experimental and theoretical data for 2-Methoxy-1-methyl-3-vinylbenzene is currently challenging due to the limited availability of published experimental spectra for this specific compound. While computational methods offer a powerful tool for predicting molecular properties, their validation relies on correlation with experimental findings. This guide outlines the typical data points for comparison and the methodologies used, while highlighting the current data gap for this particular molecule.

Physicochemical Properties

Public databases, such as PubChem, provide computationally generated physicochemical properties for this compound. These serve as theoretical benchmarks that would ideally be compared against experimentally determined values.

PropertyComputational ValueExperimental Value
Molecular Weight 148.20 g/mol [1]Not Available
Molecular Formula C₁₀H₁₂O[1]Not Available
XLogP3 3.4[1]Not Available
Boiling Point Not AvailableNot Available
Melting Point Not AvailableNot Available
Spectroscopic Data: A Tale of Two Approaches

Spectroscopic analysis is fundamental in chemical identification and structural elucidation. Both nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide unique fingerprints of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.

Experimental Protocol (General): High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker 300 MHz instrument. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Computational Protocol (General): Theoretical NMR chemical shifts are often calculated using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of TMS using the same level of theory.

Comparison Table: Predicted vs. Experimental NMR Data (Note: As no experimental data is available for this compound, this table remains unpopulated.)

¹H NMR Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic Protons-Not Available
Vinyl Protons-Not Available
Methoxy Protons-Not Available
Methyl Protons-Not Available
¹³C NMR Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic Carbons-Not Available
Vinyl Carbons-Not Available
Methoxy Carbon-Not Available
Methyl Carbon-Not Available

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Experimental Protocol (General): FTIR spectra are typically recorded at room temperature using an ATR (Attenuated Total Reflectance) accessory. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Computational Protocol (General): Vibrational frequencies are calculated using DFT methods, often with the B3LYP functional and a suitable basis set. The calculated frequencies are known to be systematically higher than experimental values, and thus are often scaled by an empirical factor to improve agreement with experimental data.

Comparison Table: Predicted vs. Experimental IR Data (Note: As no experimental data is available for this compound, this table remains unpopulated.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
C-H stretch (aromatic)-Not Available
C-H stretch (vinyl)-Not Available
C=C stretch (aromatic)-Not Available
C=C stretch (vinyl)-Not Available
C-O stretch (methoxy)-Not Available
C-H bend-Not Available

Visualizing the Workflow and Potential Pathways

To illustrate the processes discussed, the following diagrams are provided.

cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis of 2-Methoxy- 1-methyl-3-vinylbenzene exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_phys Physical Property Measurement exp_synthesis->exp_phys compare Data Comparison and Validation exp_nmr->compare exp_ir->compare comp_geom Geometry Optimization (e.g., DFT) comp_nmr NMR Chemical Shift Calculation (GIAO) comp_geom->comp_nmr comp_ir Vibrational Frequency Calculation comp_geom->comp_ir comp_nmr->compare comp_ir->compare

Caption: Workflow for comparing experimental and computational data.

molecule This compound receptor Hypothetical Receptor (e.g., GPCR, Ion Channel) molecule->receptor Binding downstream Downstream Signaling Cascade (e.g., MAPK, cAMP) receptor->downstream Activation response Cellular Response (e.g., Gene Expression, Proliferation) downstream->response Modulation

Caption: Hypothetical signaling pathway involvement.

Conclusion

The framework for a comparative analysis of this compound using experimental and computational data is well-established within the scientific community. However, the practical application of this framework to the specified molecule is currently impeded by a lack of accessible experimental data. Further research involving the synthesis and spectroscopic characterization of this compound is necessary to enable a meaningful comparison with theoretical predictions. Such a study would be invaluable for validating computational models and providing a more complete understanding of this compound's properties.

References

Lack of Peer-Reviewed Data Precludes Comparative Analysis of 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in peer-reviewed studies on 2-Methoxy-1-methyl-3-vinylbenzene, preventing the creation of a detailed comparative guide as requested. Despite searches for the compound and its synonyms, including 2-Methoxy-3-methylstyrene and 1-ethenyl-2-methoxy-3-methylbenzene, no publications containing experimental data on its performance, biological activity, or comparisons with alternative substances were identified.

The primary sources of information for this compound are currently limited to chemical databases and supplier inventories. These sources provide basic physicochemical properties but do not offer the in-depth experimental data required for a comparative analysis suitable for a research and drug development audience. For instance, the PubChem database provides computed properties and synonyms for the compound but does not link to any peer-reviewed articles detailing its use or efficacy in any application[1].

While research exists for structurally related compounds, such as 2-methoxy-4-vinylphenol and other vinylbenzene derivatives, the specific substitution pattern of this compound appears to be largely unexplored in the public domain of scientific research. This absence of published data makes it impossible to fulfill the core requirements of the request, which include the presentation of quantitative comparative data, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows.

Therefore, at present, a comparison guide on this compound that is grounded in peer-reviewed experimental evidence cannot be constructed. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to establish its properties and potential applications before any comparative analysis with other substances could be meaningfully performed.

References

Biological Activity of 2-Methoxy-1-methyl-3-vinylbenzene and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Methoxy-1-methyl-3-vinylbenzene and its close structural analogs. While research into related methoxy- and vinyl-substituted benzene derivatives has uncovered a range of biological effects, including antimicrobial, antioxidant, and cytotoxic properties, direct experimental data for the target compound and its positional isomers remains largely unavailable. This guide synthesizes the limited existing information on analogous compounds to provide a potential framework for future research and to highlight the current knowledge deficit.

Introduction to this compound and its Analogs

This compound is a substituted aromatic hydrocarbon. Its biological properties have not been extensively studied, according to publicly accessible scientific databases. To provide a comparative perspective, this guide examines the biological activities of structurally related compounds, focusing on those that share the methoxy, methyl, and vinyl functional groups on a benzene ring. The primary challenge in this comparative analysis is the scarcity of data on direct positional isomers, necessitating a broader look at compounds with similar functional moieties.

Comparative Biological Activities

Due to the lack of direct data on this compound, we turn our attention to related compounds. It is crucial to note that small changes in the substitution pattern on the benzene ring can lead to significant differences in biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of styrene derivatives. For instance, research on β-nitrostyrene derivatives has demonstrated their potential as antibacterial agents. One study highlighted that 3,4-dimethoxy-β-nitrostyrene derivatives exhibited antifungal activity, particularly against Candida albicans.[1] The minimum inhibitory concentration (MIC) for one such derivative against C. albicans was reported to be 128 μg/mL.[1] Another study on β-nitrostyrene derivatives showed that a 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene compound displayed notable activity against Gram-positive bacteria.[2][3] These findings suggest that the vinylbenzene scaffold can be a basis for developing antimicrobial compounds, although the presence of a nitro group in these examples likely plays a dominant role in their mechanism of action.

Cytotoxic and Antiproliferative Activity

The cytotoxic effects of various methoxy- and vinyl-substituted compounds have been explored. For example, a study on β-nitrostyrene derivatives identified 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) as having potent cytotoxic effects against human colorectal cancer cells.[4] This compound was found to induce DNA damage and mitochondrial dysfunction.[4] Research on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has also revealed significant antiproliferative activity against cell lines such as MCF-7, with IC50 values in the low micromolar range.[5][6] These examples underscore the potential for molecules with methoxy-substituted phenyl rings to exhibit anticancer properties.

Antioxidant and Anti-inflammatory Activity

The presence of a methoxy group on a phenol ring is often associated with antioxidant activity. 2-Methoxy-4-vinylphenol, a compound structurally similar to our target but possessing a hydroxyl group instead of a methyl group, has been shown to exert potent anti-inflammatory effects.[7] It was found to inhibit the translocation of NF-κB p65 and the phosphorylation of MAPKs in RAW264.7 cells.[7] Studies on various 2-methoxyphenols have also investigated their antioxidant capacity and cyclooxygenase (COX)-2 inhibitory effects, which are relevant to anti-inflammatory action.[8]

Data Summary

A structured comparison of quantitative data is challenging due to the disparate nature of the available information and the lack of studies on the target compound. The table below presents a conceptual framework for how such data could be organized if it were available.

CompoundBiological ActivityAssayCell Line / OrganismResult (e.g., IC50, MIC)Reference
This compound Data Not Available----
Analog A (e.g., Positional Isomer) Data Not Available----
3,4-dimethoxy-β-nitrostyrene derivative AntifungalMicrobroth dilutionCandida albicansMIC: 128 μg/mL[1]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene CytotoxicityXTT assayColorectal cancer cellsData in Supplementary Info[4]
2-Methoxy-4-vinylphenol Anti-inflammatoryWestern BlotRAW264.7 cellsInhibition of NF-κB translocation[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. As no specific studies on this compound were found, a generalized protocol for assessing antimicrobial activity, based on the cited literature, is provided as an example.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The test compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathways and Mechanisms

Understanding the signaling pathways affected by a compound is crucial for drug development. Given the absence of data for this compound, we can hypothesize potential pathways based on its analogs.

For instance, the anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves the inhibition of the NF-κB and MAPK signaling pathways.[7] These pathways are central to the inflammatory response. A diagram illustrating this inhibitory action is presented below.

Caption: Inhibition of NF-κB and MAPK pathways by an analog.

Conclusion and Future Directions

This guide highlights a significant lack of research into the biological activity of this compound and its direct isomers. While studies on related compounds provide some indication of potential antimicrobial, cytotoxic, and anti-inflammatory properties, direct experimental validation is necessary. Future research should focus on synthesizing these compounds and screening them in a variety of biological assays to elucidate their potential as therapeutic agents. Such studies would provide the necessary data to construct a comprehensive and quantitative comparison, paving the way for a deeper understanding of their structure-activity relationships and potential applications in drug discovery and development.

References

A Comparative Guide to the Thermal Stability of Substituted Vinylbenzene Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is crucial for predicting their behavior under various processing and application conditions. This guide provides a comparative analysis of the thermal stability of several para-substituted vinylbenzene polymers, offering insights into how different substituents on the phenyl ring influence their thermal properties. The data presented is compiled from peer-reviewed studies and is intended to aid in the selection and development of polymers for specific applications.

Quantitative Thermal Analysis Data

The thermal stability of substituted vinylbenzene polymers is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The following tables summarize the key thermal properties of unsubstituted polystyrene and several of its para-substituted derivatives.

Table 1: Thermogravimetric Analysis (TGA) Data for Substituted Vinylbenzene Polymers

PolymerSubstituentPeak Volatilization Temperature (Tpv) at 5°C/min (°C)Peak Volatilization Temperature (Tpv) at 10°C/min (°C)Peak Volatilization Temperature (Tpv) at 15°C/min (°C)Peak Volatilization Temperature (Tpv) at 20°C/min (°C)Peak Volatilization Temperature (Tpv) at 25°C/min (°C)
Polystyrene (PS)-H399.86413.98422.37429.89437.92
Poly(4-methylstyrene) (PMS)-CH₃399.86412.01420.08427.79434.33
Poly(4-chlorostyrene) (PClS)-Cl393.18406.48414.07421.11428.15
Poly(4-bromostyrene) (PBrS)-Br381.16393.88402.04408.88415.65
Poly(4-methoxystyrene) (PpOMeS)-OCH₃Not Available~396 (Tmax)Not AvailableNot AvailableNot Available

Data for PS, PMS, PClS, and PBrS sourced from Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7(3), 246-253. Tmax for PpOMeS is an approximate value from related literature and may not be directly comparable.

Table 2: Differential Scanning Calorimetry (DSC) Data for Substituted Vinylbenzene Polymers

PolymerSubstituentGlass Transition Temperature (Tg) (°C)Source
Polystyrene (PS)-H~100General literature consensus[1]
Poly(4-methylstyrene) (PMS)-CH₃106Sigma-Aldrich Product Information[2]
Poly(4-chlorostyrene) (PClS)-Cl~125-135Malhotra, S. L., et al. (1981).[3]
Poly(4-bromostyrene) (PBrS)-Br~141Malhotra, S. L., et al. (1980).[4]
Poly(4-methoxystyrene) (PpOMeS)-OCH₃113Scientific Polymer Products, Inc.[5]

Note: The Tg values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for TGA and DSC are provided below. These represent a synthesis of typical procedures found in the cited literature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of substituted vinylbenzene polymers.

Apparatus: A thermogravimetric analyzer (e.g., Perkin Elmer PYRIS Diamond TG/DTA, TA Instruments Q500).

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the polymer sample into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an empty pan as a reference.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30°C.

    • Heat the sample from the starting temperature to a final temperature of approximately 600°C.

    • The heating rate is a critical parameter and should be controlled. For comparative studies, a range of heating rates (e.g., 5, 10, 15, 20, and 25°C/min) is often used.[3]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition (T_onset) is often determined as the temperature at which a significant weight loss begins.

    • The peak volatilization temperature (Tpv) or temperature of maximum decomposition rate (T_max) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of substituted vinylbenzene polymers.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q100, Mettler Toledo DSC 1).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg and melting point (if any) to erase the polymer's prior thermal history. For polystyrenes, heating to 150-200°C is typically sufficient.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a temperature below its Tg (e.g., 25°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan (e.g., 10°C/min) to a temperature above the Tg. The Tg is determined from this second heating scan.[6]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.

    • The Tg is typically reported as the midpoint of this transition.

Thermal Degradation Pathway and Experimental Workflow

The thermal degradation of polystyrene and its substituted derivatives generally proceeds through a radical chain mechanism. This process can be visualized as a series of steps, as can the experimental workflow for its analysis.

G cluster_degradation Thermal Degradation Pathway cluster_workflow Experimental Workflow Initiation Initiation: Random Chain Scission Propagation Propagation: Depolymerization (Unzipping) Initiation->Propagation Generates macroradicals Propagation->Propagation Termination Termination: Radical Combination/Disproportionation Propagation->Termination Consumes radicals Products Degradation Products: Monomer, Dimer, Trimer, etc. Propagation->Products Releases volatile fragments SamplePrep Polymer Sample Preparation TGA_Analysis TGA Analysis SamplePrep->TGA_Analysis DSC_Analysis DSC Analysis SamplePrep->DSC_Analysis Data_Interpretation Data Interpretation TGA_Analysis->Data_Interpretation Decomposition Data DSC_Analysis->Data_Interpretation Tg Data Stability_Assessment Thermal Stability Assessment Data_Interpretation->Stability_Assessment

Caption: A schematic of the thermal degradation pathway of polystyrene and the experimental workflow for its analysis.

The thermal degradation of polystyrene is initiated by the random scission of the polymer backbone, creating highly reactive macroradicals.[7] This is followed by a propagation step where the polymer "unzips" to release monomer units (depolymerization), as well as dimers and trimers.[8] The process terminates when two radicals react with each other. The nature of the substituent on the phenyl ring can influence the stability of the radical intermediates and thus affect the overall thermal stability of the polymer. Electron-donating groups can stabilize the radical, potentially lowering the degradation temperature, while electron-withdrawing groups can have the opposite effect.[9]

References

Confirming the Molecular Weight of Poly(2-Methoxy-1-methyl-3-vinylbenzene): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with novel polymers, accurate determination of molecular weight is a critical parameter influencing material properties and performance. This guide provides a comparative framework for understanding and experimentally confirming the molecular weight of poly(2-Methoxy-1-methyl-3-vinylbenzene). Due to the nature of polymerization, the molecular weight of a polymer is not a single value but rather a distribution. The synthesis method and conditions heavily influence this distribution. Therefore, this guide presents a comparison with a structurally similar polymer, poly(4-methoxystyrene), for which experimental data is available, and details the primary method for experimental verification.

Molecular Weight Comparison

The molecular weight of a polymer is fundamentally dependent on the degree of polymerization—the number of monomer units that have linked together. For poly(this compound), the molecular weight of the monomer, this compound, is 148.20 g/mol [1][2]. The polymer's molecular weight will be a multiple of this value, influenced by the specific polymerization technique employed.

Controlled polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or living anionic polymerization, allow for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). In contrast, conventional free radical polymerization typically results in a broader range of molecular weights.

To provide a practical reference, the following table compares the monomer molecular weight of our target polymer with experimentally determined molecular weights of a closely related polymer, poly(4-methoxystyrene). This illustrates the wide range of possible molecular weights depending on the synthesis route.

Polymer/Monomer NameChemical StructureMolecular Weight ( g/mol )Method of Determination / Synthesis
This compound (Monomer) C₁₀H₁₂O148.20Calculated
Poly(4-methoxystyrene) (C₉H₁₀O)n~ 400,000Gel Permeation Chromatography (GPC)
Poly(4-methoxystyrene) (C₉H₁₀O)nMₙ: 800, Mₙ/Mₙ: 1.15Living Anionic Polymerization & SEC

Mₙ: Number average molecular weight; Mₙ/Mₙ: Polydispersity Index (PDI)

Experimental Protocol: Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common and powerful technique for determining the molecular weight distribution of a polymer. The method separates polymer molecules based on their hydrodynamic volume in solution.

Objective: To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of a poly(this compound) sample.

Materials and Equipment:

  • SEC/GPC system equipped with a refractive index (RI) detector

  • SEC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)

  • Solvent (e.g., Tetrahydrofuran (THF), HPLC grade)

  • Polymer sample: Poly(this compound)

  • Polystyrene standards of known molecular weights for calibration

  • Volumetric flasks, pipettes, and vials

  • 0.2 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., THF) and degas it thoroughly.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject each standard into the SEC system and record the retention time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

  • Sample Preparation:

    • Accurately weigh the poly(this compound) sample and dissolve it in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Ensure the polymer is completely dissolved. Gentle agitation or warming may be necessary.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the filtered sample solution into the SEC system.

    • Record the chromatogram.

  • Data Processing:

    • Using the calibration curve, determine the molecular weight distribution of the sample.

    • The software will calculate the Mₙ, Mₙ, and PDI (Mₙ/Mₙ) based on the recorded chromatogram.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the polymer's molecular weight.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Monomer Polymer Sample Dissolution Dissolution & Filtration Monomer->Dissolution Solvent Solvent (THF) Solvent->Dissolution Injection Sample Injection Dissolution->Injection SEC SEC/GPC System Chromatogram Chromatogram SEC->Chromatogram Calibration Calibration with Standards Calibration->SEC Injection->SEC MWD Molecular Weight Distribution Chromatogram->MWD Report Mn, Mw, PDI MWD->Report

Workflow for Polymer Molecular Weight Determination by SEC.

References

Reproducibility of 2-Methoxy-1-methyl-3-vinylbenzene Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2-Methoxy-1-methyl-3-vinylbenzene, also known as 2-methoxy-3-methylstyrene. Due to a lack of specific experimental data for this compound in the published literature, this document focuses on established synthetic methodologies for structurally similar vinylbenzene derivatives. The information presented is intended to guide researchers in developing reproducible experimental protocols.

Comparison of Synthetic Strategies

Three primary and well-established methods for the synthesis of vinylarenes are considered the most viable for producing this compound: the Wittig reaction, the Suzuki-Miyaura coupling, and the Heck reaction. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

Synthetic RouteStarting MaterialsKey ReagentsGeneral AdvantagesGeneral Disadvantages
Wittig Reaction 2-Methoxy-3-methylbenzaldehydeMethyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi, NaH)- Well-established and widely used. - Tolerates a variety of functional groups. - Stereoselectivity can be controlled to some extent.- Stoichiometric amounts of phosphonium ylide are required. - Generation of triphenylphosphine oxide as a byproduct can complicate purification.
Suzuki-Miyaura Coupling 2-Bromo-6-methylanisoleVinylboronic acid or its esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)- High yields and excellent functional group tolerance. - Commercially available catalysts and reagents. - Milder reaction conditions compared to some other methods.- Boronic acids can be unstable. - Palladium catalysts can be expensive and require careful handling to avoid deactivation.
Heck Reaction 2-Bromo-6-methylanisoleEthylene, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃)- Atom-economical, using a simple alkene. - Good for large-scale synthesis.- Requires elevated temperatures and pressures with ethylene gas. - Regioselectivity can sometimes be an issue with substituted alkenes.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic routes. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the formation of the vinyl group from the corresponding aldehyde.

Materials:

  • 2-Methoxy-3-methylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-3-methylbenzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the cross-coupling of an aryl halide with a vinylboronic acid derivative.

Materials:

  • 2-Bromo-6-methylanisole

  • Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-Bromo-6-methylanisole, the vinylboronic acid derivative, and the base.

  • Add the palladium catalyst to the flask.

  • Degas the solvent mixture (e.g., 1,4-dioxane and water) by bubbling with an inert gas for 15-30 minutes.

  • Add the degassed solvent to the reaction flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Heck Reaction

This protocol details the palladium-catalyzed coupling of an aryl halide with ethylene.

Materials:

  • 2-Bromo-6-methylanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Ethylene gas

  • High-pressure reaction vessel (autoclave)

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reaction vessel, add 2-Bromo-6-methylanisole, palladium(II) acetate, triphenylphosphine, and triethylamine.

  • Add the solvent (e.g., DMF).

  • Seal the vessel and purge several times with ethylene gas.

  • Pressurize the vessel with ethylene to the desired pressure (e.g., 2-5 atm).

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots (after safely depressurizing and cooling).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene.

  • Filter the reaction mixture to remove the catalyst and amine salts.

  • Add water to the filtrate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Methyltriphenylphosphonium bromide in THF Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Add Base at 0°C Base n-BuLi Base->Ylide Reaction_Mixture Reaction Ylide->Reaction_Mixture Aldehyde 2-Methoxy-3-methyl- benzaldehyde in THF Aldehyde->Reaction_Mixture Add Aldehyde at 0°C Quench Quench with NH4Cl Reaction_Mixture->Quench Extraction Extract with Et2O Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-Methoxy-1-methyl- 3-vinylbenzene Purification->Product Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification Aryl_Halide 2-Bromo-6-methylanisole Reaction_Mixture Reaction Setup Aryl_Halide->Reaction_Mixture Vinyl_Boron Vinylboronic acid derivative Vinyl_Boron->Reaction_Mixture Catalyst Pd(PPh3)4 Catalyst->Reaction_Mixture Base K2CO3 Base->Reaction_Mixture Solvent Dioxane/Water (degassed) Solvent->Reaction_Mixture Heating Heat to Reflux Reaction_Mixture->Heating Workup Aqueous Workup Heating->Workup Extraction Extract with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Methoxy-1-methyl- 3-vinylbenzene Purification->Product Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Heck Reaction cluster_workup Workup and Purification Aryl_Halide 2-Bromo-6-methylanisole Reaction_Vessel High-Pressure Vessel Aryl_Halide->Reaction_Vessel Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction_Vessel Base Et3N Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Ethylene Pressurize with Ethylene Reaction_Vessel->Ethylene Heating Heat (100-140°C) Ethylene->Heating Workup Filter and Aqueous Workup Heating->Workup Extraction Extract with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Methoxy-1-methyl- 3-vinylbenzene Purification->Product

Safety Operating Guide

Proper Disposal of 2-Methoxy-1-methyl-3-vinylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe disposal of 2-Methoxy-1-methyl-3-vinylbenzene in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, a substituted aromatic hydrocarbon. The procedures outlined below are designed to mitigate risks and ensure that all disposal activities are conducted in accordance with general laboratory safety protocols and hazardous waste regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before handling this compound.

I. Hazard Identification and Safety Precautions

A. Personal Protective Equipment (PPE):

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A flame-retardant lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or with a respirator.

B. Engineering Controls:

All handling and disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors. An emergency eyewash station and safety shower must be readily accessible.[1][2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[4]

  • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[4][5]

3. Waste Manifest and Pickup:

  • Maintain a log of the accumulated waste, documenting the quantity and date of each addition.

  • Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.

  • Follow all institutional procedures for completing hazardous waste manifests and preparing the container for transport.

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • For large spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the Container Full or Expired? C->D E Store Container in a Designated Satellite Accumulation Area D->E No F Contact EHS for Hazardous Waste Pickup D->F Yes E->C G Complete Waste Manifest and Prepare for Transport F->G H End: Waste Transferred to Authorized Disposal Facility G->H

Caption: Disposal workflow for this compound.

IV. Regulatory Compliance

All hazardous waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1-methyl-3-vinylbenzene
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-methyl-3-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.